Galactosylhydroxylysine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H25ClN2O8 |
|---|---|
Molecular Weight |
360.79 g/mol |
IUPAC Name |
(2S)-2,6-diamino-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid;hydrochloride |
InChI |
InChI=1S/C12H24N2O8.ClH/c13-3-5(1-2-6(14)11(19)20)21-12-10(18)9(17)8(16)7(4-15)22-12;/h5-10,12,15-18H,1-4,13-14H2,(H,19,20);1H/t5?,6-,7+,8-,9-,10+,12+;/m0./s1 |
InChI Key |
JDSLCHCPHRYREQ-JGGSNAFISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Galactosylhydroxylysine Hydrochloride: A Comprehensive Technical Guide to its Role as a Biomarker of Bone Turnover
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of galactosylhydroxylysine (B1674396) (GHL) hydrochloride as a biomarker for bone turnover. GHL, a post-translational modification of hydroxylysine in type I collagen, is released into circulation during bone resorption and excreted in the urine.[1][2][3] Its specificity for collagen degradation, particularly from bone, makes it a valuable tool in metabolic bone disease research and clinical applications.[1][2] This document details the biochemical origins of GHL, its physiological relevance, methodologies for its quantification, and its performance in comparison to other bone turnover markers. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate the integration of GHL analysis into research and drug development programs.
Introduction: The Biochemical Basis of Galactosylhydroxylysine as a Bone Turnover Marker
Bone remodeling is a continuous physiological process involving the coupled activities of bone resorption by osteoclasts and bone formation by osteoblasts. An imbalance in this process leads to various metabolic bone diseases, most notably osteoporosis. Biochemical markers of bone turnover are crucial for assessing the rate of bone remodeling, predicting fracture risk, and monitoring therapeutic interventions.[4][5][6]
These markers are broadly categorized into two groups: markers of bone formation, which are byproducts of osteoblast activity, and markers of bone resorption, which result from the degradation of the bone matrix by osteoclasts.[5][7] Galactosylhydroxylysine (GHL), specifically β-1-galactosyl-O-hydroxylysine, is a component of type I collagen, the most abundant protein in the bone matrix.[8][9] During bone resorption, type I collagen is broken down, releasing GHL into the bloodstream.[1][2][3] GHL is not reused for new collagen synthesis and is excreted in the urine, making its levels in biological fluids a direct reflection of bone collagen degradation.[1] Unlike some other collagen degradation products, GHL levels are not significantly influenced by diet.[1]
The hydrochloride salt of galactosylhydroxylysine is often used in research and as a standard due to its enhanced water solubility and stability.[3][10]
Signaling Pathways and Physiological Context
The release of GHL is an integral part of the bone remodeling cycle. The following diagram illustrates the process of bone resorption and the subsequent release of GHL.
Caption: Bone resorption by osteoclasts leads to the degradation of type I collagen and the release of GHL.
Quantitative Data Summary
The following tables summarize quantitative data on galactosylhydroxylysine levels in various physiological and pathological states, as well as its performance compared to other bone turnover markers.
Table 1: Serum Galactosylhydroxylysine (GHL) Levels in Different Cohorts
| Cohort | Mean GHL Level (nmol/L) | Key Findings | Reference |
| Healthy Premenopausal Women | ~30-40 | Baseline levels | [8],[11] |
| Pubertal Girls | ~120-160 | Higher during periods of rapid growth | [8],[6] |
| Postmenopausal Women | ~50-60 | Increased levels compared to premenopausal women | [8],[6],[11] |
| Patients with Paget's Disease | Elevated | Significantly higher than healthy controls | [8],[6],[11] |
| Patients on Bisphosphonate Therapy | Decreased by ~36% | GHL levels respond to anti-resorptive treatment | [8],[4],[6] |
Table 2: Urinary Galactosylhydroxylysine (GHL) Levels and Clinical Performance
| Condition | GHL Excretion (mmol/mol Creatinine) | Comparison with other markers | Reference |
| Postmenopausal women without fractures | 1.03 ± 0.48 | - | [12] |
| Postmenopausal women with fractures | 1.35 ± 0.82 | Significantly higher than non-fracture group, suggesting it may be a marker of bone fragility.[12] | [12] |
| General Comparison | - | GHL showed higher discrimination power and accuracy than hydroxyproline (B1673980) (HYP) in mildly increased bone resorption states.[13] | [13] |
| Paget's Disease Monitoring | - | GHL is a quantitative marker of disease activity but may be less sensitive than hydroxyproline and deoxypyridinoline (B1589748) in monitoring treatment response.[14] | [14] |
| Pediatric Growth | - | Urinary GHL excretion is closely related to growth velocity in children.[15] | [15] |
Experimental Protocols
Accurate quantification of GHL is critical for its use as a biomarker. The following sections detail the methodologies for the most common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the quantification of GHL in both urine and serum.[5][8][9][13][16]
Experimental Workflow for HPLC Analysis of GHL
Caption: A typical workflow for the analysis of GHL using HPLC with fluorescence detection.
Detailed Protocol for Serum GHL Measurement by HPLC: [4][8][11]
-
Sample Preparation:
-
Perform preliminary ultrafiltration of the serum sample to remove proteins.
-
-
Derivatization (Dansylation):
-
To the protein-free ultrafiltrate, add a solution of dansyl chloride in acetone.
-
Add a carbonate buffer to maintain an alkaline pH.
-
Incubate the mixture in the dark at room temperature to allow for the derivatization of GHL.
-
Stop the reaction by adding an acid, such as perchloric acid.
-
-
HPLC Separation:
-
Inject the derivatized sample into a reversed-phase HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
-
Fluorescence Detection:
-
Monitor the eluent using a fluorescence detector with excitation and emission wavelengths appropriate for dansylated compounds.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of GHL hydrochloride.
-
Calculate the concentration of GHL in the sample by comparing its peak area to the standard curve.
-
Note: For urinary GHL, a dilution step may be sufficient for sample preparation, and results are typically normalized to creatinine (B1669602) concentration to account for variations in urine dilution.[12][17]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a high-throughput alternative to HPLC for GHL measurement. Several commercial kits are available for the quantification of GHL in biological samples.[18][19]
General Principle of Competitive ELISA for GHL
Caption: The competitive binding principle underlying ELISA for GHL quantification.
Typical ELISA Protocol (based on commercially available kits): [18]
-
Reagent Preparation:
-
Reconstitute or dilute standards, detection antibodies, and other kit components as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Pipette standards and samples into the wells of the microplate.
-
Add the GHL-HRP conjugate to each well.
-
Add the anti-GHL antibody to each well.
-
Incubate the plate, typically at 37°C, to allow for competitive binding.
-
-
Washing:
-
Wash the plate multiple times with the provided wash buffer to remove unbound components.
-
-
Substrate Addition and Incubation:
-
Add the substrate solution to each well.
-
Incubate the plate in the dark at room temperature for color development.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the color development.
-
-
Measurement:
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of GHL in the samples from the standard curve.
-
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers high specificity and sensitivity for the analysis of GHL.[16][20][21]
Conceptual Workflow for LC-MS Analysis of GHL
Caption: A generalized workflow for the quantification of GHL by LC-MS.
General Protocol Outline for LC-MS/MS:
-
Sample Preparation:
-
Minimal sample preparation is often required, which may include dilution of urine or protein precipitation for serum.[22]
-
Addition of a stable isotope-labeled internal standard is crucial for accurate quantification.
-
-
LC Separation:
-
Inject the prepared sample into an LC system, typically with a reversed-phase or HILIC column, to separate GHL from other matrix components.
-
-
MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer, usually via an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of GHL) and one or more of its characteristic product ions after fragmentation.
-
-
Data Analysis:
-
Quantify GHL by comparing the ratio of the peak area of the analyte to that of the internal standard against a calibration curve.
-
Conclusion and Future Perspectives
Galactosylhydroxylysine hydrochloride has demonstrated its utility as a specific and sensitive biomarker of bone resorption.[4][8] Its measurement in both serum and urine provides valuable insights into the rate of bone collagen degradation in various physiological and pathological conditions, including osteoporosis and Paget's disease.[8][12][13][14] The availability of robust analytical methods such as HPLC, ELISA, and LC-MS facilitates its implementation in both research and clinical settings.
Future research may focus on further standardizing GHL assays across different platforms to improve inter-laboratory comparability. Additionally, large-scale prospective studies will be instrumental in further defining its role in fracture risk prediction and as a surrogate endpoint in the development of new anti-resorptive therapies. The potential for GHL to reflect not just the quantity but also the "quality" of bone collagen warrants further investigation, as suggested by its association with fracture prevalence.[12] As our understanding of the complexities of bone biology grows, GHL is poised to remain a key tool for scientists and clinicians in the field of metabolic bone diseases.
References
- 1. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Bone biomarker for the clinical assessment of osteoporosis: recent developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Biochemical Markers of Bone Turnover - Dr Lal PathLabs Blog [lalpathlabs.com]
- 8. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary beta-1-galactosyl-0-hydroxylysine (GH) as a marker of collagen turnover of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. academic.oup.com [academic.oup.com]
- 12. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bone-resorption markers galactosyl hydroxylysine, pyridinium crosslinks, and hydroxyproline compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galactosyl hydroxylysine in assessment of Paget's bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. mybiosource.com [mybiosource.com]
- 19. mybiosource.com [mybiosource.com]
- 20. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker. | Semantic Scholar [semanticscholar.org]
The intricate Dance of Collagen Modification: A Technical Guide to the Biosynthesis and Degradation of Galactosylhydroxylysine
For Researchers, Scientists, and Drug Development Professionals
Galactosylhydroxylysine (B1674396) is a post-translationally modified amino acid unique to collagen and other collagen-like proteins. Its formation and subsequent degradation are critical indicators of collagen metabolism and play a significant role in the structural integrity of the extracellular matrix. Dysregulation of these processes is implicated in a variety of connective tissue disorders and other pathologies. This in-depth technical guide provides a comprehensive overview of the biosynthetic and degradative pathways of galactosylhydroxylysine, complete with experimental protocols and quantitative data to facilitate further research and therapeutic development.
Biosynthesis of Galactosylhydroxylysine: A Stepwise Enzymatic Cascade
The synthesis of galactosylhydroxylysine is a multi-step process occurring within the endoplasmic reticulum as a crucial part of collagen maturation. It involves the sequential action of two key enzymes: lysyl hydroxylase and hydroxylysyl galactosyltransferase.
Step 1: Hydroxylation of Lysyl Residues
The initial and rate-limiting step is the hydroxylation of specific lysine (B10760008) residues within the procollagen (B1174764) polypeptide chain to form hydroxylysine. This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs) , also referred to as procollagen-lysine, 2-oxoglutarate 5-dioxygenases.[1]
-
Enzymes: In humans, there are three known lysyl hydroxylase isoenzymes (LH1, LH2, and LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[1] These isoenzymes exhibit tissue-specific expression and have distinct roles in hydroxylating lysyl residues in different collagen types and at different locations (helical versus telopeptide regions).[2]
-
Reaction: Lysyl hydroxylases are non-heme iron (Fe²⁺) and 2-oxoglutarate-dependent dioxygenases.[3] The reaction involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the lysine substrate, while the other oxygen atom is incorporated into the co-substrate 2-oxoglutarate, leading to its decarboxylation to succinate (B1194679) and CO₂.[4] Ascorbate (Vitamin C) is an essential cofactor, acting to reduce the Fe³⁺ back to its active Fe²⁺ state.[3][5]
-
Substrate Specificity: The conformation of the peptide substrate is crucial for enzyme activity. A β-turn structure at the catalytic site and an extended polyproline II (PP-II) type structure at the binding site of the enzyme's active site are thought to be important for efficient hydroxylation.[6]
Table 1: Kinetic Parameters of Chick Embryo Lysyl Hydroxylase
| Substrate/Cofactor | Apparent Km | Kd |
| Fe²⁺ | - | ~5 µM |
| 2-Oxoglutarate | ~40 µM | ~40 µM |
| O₂ | ~40 µM | - |
| Peptide Substrate | Varies with substrate | - |
| Ascorbate | ~0.4 mM | - |
Data adapted from Puistola et al. (1980). Note that these values can vary depending on the specific isoenzyme and substrate.[3]
Step 2: Galactosylation of Hydroxylysyl Residues
Following hydroxylation, specific hydroxylysine residues are glycosylated by the addition of a galactose molecule. This reaction is catalyzed by hydroxylysyl galactosyltransferase (also known as collagen galactosyltransferase).
-
Enzymes: Two enzymes, COLGALT1 and COLGALT2, have been identified as collagen galactosyltransferases.[7]
-
Reaction: This enzyme transfers a galactose moiety from the sugar donor, UDP-galactose, to the hydroxyl group of hydroxylysine, forming a β-O-glycosidic bond.[8]
-
Further Glycosylation: In some instances, a second sugar, glucose, can be added to the galactose residue by the enzyme galactosylhydroxylysyl glucosyltransferase , forming a glucosyl-galactosyl-hydroxylysine (B15495863) disaccharide.[7][9]
Degradation of Galactosylhydroxylysine: An End Product of Collagen Turnover
The degradation of collagen is a complex process involving multiple proteases. Once the collagen triple helix is cleaved by collagenases, the resulting gelatin fragments are further broken down by gelatinases and other proteases into smaller peptides and free amino acids.[10]
Galactosylhydroxylysine and its glycosylated form, glucosyl-galactosyl-hydroxylysine, are released during the breakdown of collagen.[11] Current evidence strongly suggests that these glycosylated hydroxylysine residues are not further metabolized in humans and are excreted in the urine as final degradation products.[11] This makes them valuable biomarkers for assessing collagen turnover, particularly bone resorption.[8][12][13]
Lysosomal Degradation of Collagen
A significant portion of collagen degradation, especially that of newly synthesized, defective procollagen, occurs intracellularly within lysosomes.[2][14] Fibroblasts can phagocytose collagen fibrils from the extracellular matrix for lysosomal degradation.[15] Within the acidic environment of the lysosome, cathepsins and other hydrolases break down the collagen into its constituent amino acids and small peptides, including galactosylhydroxylysine.[15]
Experimental Protocols
Assay for Lysyl Hydroxylase Activity
This protocol is based on the measurement of succinate produced during the hydroxylation reaction.[16]
Materials:
-
Purified lysyl hydroxylase enzyme
-
Synthetic peptide substrate (e.g., (Pro-Pro-Gly)₅)
-
FeCl₂
-
2-oxoglutarate
-
Ascorbic acid
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Succinate detection reagent (e.g., Succinate-Glo™ Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, peptide substrate, FeCl₂, 2-oxoglutarate, and ascorbic acid.
-
Add the purified lysyl hydroxylase enzyme to initiate the reaction. For negative controls, omit the enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of succinate produced using a commercial succinate detection kit according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that converts succinate to ATP, which is then detected via a luciferase-luciferin reaction.
-
Measure the luminescence using a plate reader. The amount of light produced is proportional to the amount of succinate, and thus to the lysyl hydroxylase activity.
Analysis of Galactosylhydroxylysine in Urine by HPLC
This protocol outlines a general method for the quantification of urinary galactosylhydroxylysine.[13][17]
Materials:
-
Urine sample
-
Hydrochloric acid (HCl)
-
Internal standard (optional but recommended)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) or a fluorescent tag)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Hydrolysis: Acid hydrolyze the urine sample (e.g., with 6 M HCl at 110°C for 24 hours) to release galactosylhydroxylysine from any small peptides.[18]
-
Purification: Neutralize the hydrolysate and purify it using SPE to remove interfering substances.
-
Derivatization: Derivatize the purified sample with a fluorescent reagent to enable sensitive detection.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system. Separate the components using a reversed-phase C18 column with an appropriate mobile phase gradient (e.g., acetonitrile (B52724) and water with an ion-pairing agent).
-
Detection and Quantification: Detect the fluorescently labeled galactosylhydroxylysine using a fluorescence detector. Quantify the amount by comparing the peak area to that of a known standard.
Concluding Remarks
The biosynthesis and degradation of galactosylhydroxylysine are fundamental processes in collagen metabolism. A thorough understanding of the enzymes, pathways, and analytical methods described in this guide is essential for researchers and professionals in the fields of connective tissue biology, disease pathogenesis, and drug development. The provided data and protocols offer a solid foundation for further investigation into the roles of galactosylhydroxylysine in health and disease, and for the development of novel diagnostic and therapeutic strategies targeting collagen metabolism.
References
- 1. Type I collagen turnover and cross-linking are increased in irradiated skin of breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosomal function in the degradation of defective collagen in cultured lung fibroblasts. | Semantic Scholar [semanticscholar.org]
- 3. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the lysyl hydroxylase reaction. II. Inhibition kinetics and the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Conformational requirement for lysine hydroxylation in collagen. Structural studies on synthetic peptide substrates of lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deficiency of galactosylhydroxylysyl glucosyltransferase, an enzyme of collagen synthesis, in a family with dominant epidermolysis bullosa simplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The glycosides of hydroxylysine are final products of collagen degradation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysosomal function in the degradation of defective collagen in cultured lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Type VI collagen is phagocytosed by fibroblasts and digested in the lysosomal apparatus: involvement of collagenase, serine proteinases and lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. keypublishing.org [keypublishing.org]
The Pivotal Role of Galactosylhydroxylysine in Extracellular Matrix Integrity and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactosylhydroxylysine (B1674396) (GHL) is a critical post-translational modification of collagen, the most abundant protein in the extracellular matrix (ECM). This unique glycosylation, occurring on specific hydroxylysine residues, plays a fundamental role in regulating collagen fibrillogenesis, maintaining tissue architecture, and influencing cellular behavior. Dysregulation of GHL biosynthesis is implicated in various connective tissue disorders and fibrotic diseases, making the enzymes involved in its formation attractive targets for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the function of galactosylhydroxylysine in the ECM, detailing its biosynthesis, its impact on collagen cross-linking and matrix mechanics, and its emerging role in cellular signaling. The guide includes a summary of quantitative data, detailed experimental protocols for GHL analysis, and visual representations of key pathways to facilitate a deeper understanding of this essential modification.
Introduction to Galactosylhydroxylysine and the Extracellular Matrix
The extracellular matrix is a complex and dynamic network of proteins and polysaccharides that provides structural support to tissues, regulates cellular adhesion and migration, and modulates signal transduction. Collagen, the primary structural component of the ECM, undergoes a series of intricate post-translational modifications that are crucial for its function. Among these is the glycosylation of hydroxylysine residues, leading to the formation of galactosylhydroxylysine (GHL) and its further glucosylated form, glucosylgalactosylhydroxylysine (GGHL).
This guide focuses on the function of GHL, a modification that, while structurally simple, has profound implications for ECM biology. Understanding the nuances of GHL's role is paramount for researchers in fields ranging from basic cell biology to drug development for diseases involving ECM pathology.
Biosynthesis of Galactosylhydroxylysine
The formation of galactosylhydroxylysine is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum. It involves the coordinated action of lysyl hydroxylases and specific glycosyltransferases.
Key Enzymes in Galactosylhydroxylysine Biosynthesis:
-
Lysyl Hydroxylases (LHs): These enzymes, encoded by the PLOD genes, catalyze the hydroxylation of specific lysine (B10760008) residues within the collagen polypeptide chains to form hydroxylysine. There are three known isoforms (LH1, LH2, and LH3) with distinct substrate specificities and tissue distribution.
-
Galactosyltransferases (GTs): Specifically, galactosylhydroxylysyl transferases add a galactose moiety from a UDP-galactose donor to the hydroxyl group of hydroxylysine, forming GHL. The enzyme responsible for this is primarily galactosyltransferase 25 domain containing 1 (GLT25D1) , also known as COLGALT1.[1]
-
Galactosylhydroxylysyl Glucosyltransferase (GGT): This enzymatic activity, often attributed to the multifunctional lysyl hydroxylase 3 (LH3) , can further add a glucose molecule to GHL to form glucosylgalactosylhydroxylysine (GGHL).[2]
The expression and activity of these enzymes are tightly regulated in different tissues and cell types, leading to variations in the extent and type of collagen glycosylation.[3][4][5] For instance, factors like ascorbate (B8700270) and certain drugs can influence the mRNA levels and activity of lysyl hydroxylases in fibroblasts.[5][6]
Role in Collagen Cross-Linking and Extracellular Matrix Mechanics
Galactosylhydroxylysine plays a crucial, albeit indirect, role in the formation of stable collagen cross-links, which are essential for the tensile strength and mechanical stability of tissues. The hydroxylation of lysine residues is a prerequisite for the formation of certain types of cross-links, and the subsequent glycosylation of these hydroxylysine residues can influence the cross-linking pathway.
The presence of GHL can sterically hinder the action of lysyl oxidase, the enzyme that initiates cross-linking by deaminating lysine and hydroxylysine residues.[7] This suggests that the pattern of GHL distribution along the collagen molecule can direct the location and type of cross-links formed, thereby influencing the biomechanical properties of the ECM. Tissues with higher levels of GHL, such as skin, tend to have less mature, more reducible cross-links compared to bone, which has lower GHL content and more mature, non-reducible pyridinoline (B42742) cross-links.[8]
While non-enzymatic glycation (glycation) of collagen is known to significantly increase ECM stiffness, the specific contribution of enzymatic glycosylation like GHL to matrix stiffness is an area of active research.[9][10][11] It is hypothesized that by modulating fibril diameter and organization, GHL indirectly influences the overall mechanical properties of the tissue.
Quantitative Data on Galactosylhydroxylysine
The abundance of galactosylhydroxylysine varies significantly between different collagen types and tissues, reflecting the diverse functional requirements of the ECM. Generally, basement membrane collagens (e.g., Type IV) are more heavily glycosylated than fibrillar collagens (e.g., Type I and II).[12][13]
| Tissue/Collagen Type | Galactosylhydroxylysine (residues/collagen molecule) | Glucosylgalactosylhydroxylysine (residues/collagen molecule) | Reference |
| Type I Collagen (MC3T3-E1 Osteoblasts - Control) | ~1.5 | ~2.5 | [2] |
| Type I Collagen (MC3T3-E1 Osteoblasts - GLT25D1 knockdown) | ~0.5 | ~1.0 | |
| Bone (general) | Low relative to GGHL | High relative to GHL | [8] |
| Skin (general) | High relative to GGHL | Low relative to GHL | [1] |
Note: The table summarizes available quantitative data. Direct comparative studies across a wide range of tissues with standardized methodologies are limited.
Experimental Protocols
Quantification of Galactosylhydroxylysine by HPLC
This protocol describes a common method for the analysis of GHL from tissue or cell culture samples using high-performance liquid chromatography (HPLC) with pre-column derivatization with dansyl chloride and fluorescence detection.[14][15][16]
Materials:
-
Lyophilized tissue or cell-derived ECM
-
6 M Hydrochloric acid (HCl)
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.5 M, pH 9.5)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
GHL standard
-
Reversed-phase C18 HPLC column
-
Fluorescence detector (Excitation: ~335 nm, Emission: ~520 nm)
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh 1-5 mg of lyophilized sample into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube under nitrogen and hydrolyze at 110°C for 24 hours.
-
After hydrolysis, cool the sample and centrifuge to pellet any debris.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or in a vacuum centrifuge.
-
-
Dansylation (Pre-column Derivatization):
-
Reconstitute the dried hydrolysate in 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of dansyl chloride solution.
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
After incubation, dry the sample to remove excess reagents.
-
Reconstitute the derivatized sample in 200 µL of the initial HPLC mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase (e.g., 90% Solvent A: 0.1% TFA in water, 10% Solvent B: 0.1% TFA in acetonitrile).
-
Inject the derivatized sample.
-
Elute the dansylated amino acids using a linear gradient of acetonitrile (e.g., 10% to 70% Solvent B over 30 minutes).
-
Monitor the elution profile using a fluorescence detector.
-
Identify the GHL peak by comparing its retention time with that of the GHL standard.
-
Quantify the amount of GHL by integrating the peak area and comparing it to a standard curve generated with known concentrations of the GHL standard.
-
Galactosyltransferase Activity Assay
This protocol describes a general method for measuring the activity of galactosyltransferases, such as GLT25D1, using a UDP-Glo™ assay, which measures the amount of UDP produced during the glycosylation reaction.[17][18][19]
Materials:
-
Recombinant galactosyltransferase (e.g., GLT25D1)
-
Collagen-like peptide substrate containing hydroxylysine
-
UDP-galactose
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)
-
UDP-Glo™ Glycosyltransferase Assay Kit (contains UDP Detection Reagent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reactions:
-
In a 96-well plate, prepare the galactosyltransferase reaction mixture containing the assay buffer, collagen-like peptide substrate, and recombinant enzyme.
-
Include control reactions:
-
No enzyme control (to measure background UDP levels in the substrate).
-
No substrate control (to measure any intrinsic UDP-generating activity of the enzyme preparation).
-
-
-
Initiate Reaction:
-
Add UDP-galactose to each well to start the reaction. The final volume is typically 25 µL.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
UDP Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add an equal volume (25 µL) of the UDP Detection Reagent to each well.
-
Mix well and incubate at room temperature for 60 minutes to allow the luciferase reaction to stabilize.
-
-
Measure Luminescence:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from the no-enzyme control) from the experimental values.
-
Convert the luminescence readings to UDP concentration using a standard curve generated with known concentrations of UDP.
-
Calculate the specific activity of the enzyme (e.g., in pmol of UDP produced/min/µg of enzyme).
-
Role in Cellular Signaling
The glycosylation of ECM proteins, including the presence of GHL on collagen, can significantly impact cell-matrix interactions and subsequent signaling pathways. While direct signaling roles for GHL as a distinct ligand for a specific receptor are not yet fully elucidated, its influence is likely exerted through the modulation of interactions between collagen and cell surface receptors, particularly integrins.
Integrin-Mediated Signaling:
Integrins are a major family of cell adhesion receptors that bind to ECM proteins and transduce signals across the plasma membrane, influencing cell proliferation, survival, and migration. The binding of integrins to collagen is a critical event in many physiological and pathological processes. The glycosylation status of collagen can affect integrin binding affinity and specificity.[20][21][22] For example, N-glycosylation of integrin α2 has been shown to be crucial for collagen-dependent cell survival.[20] It is plausible that the presence of GHL on collagen could either create or mask specific binding sites for integrins, thereby modulating downstream signaling cascades such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways.
Conclusion and Future Directions
Galactosylhydroxylysine is a subtle yet powerful modulator of extracellular matrix structure and function. Its biosynthesis is a tightly regulated process that fine-tunes the properties of collagen, impacting everything from tissue strength to cellular communication. As our understanding of the enzymes involved in GHL synthesis grows, so does the potential for developing targeted therapies for a range of diseases characterized by aberrant ECM remodeling.
Future research should focus on several key areas:
-
Quantitative Mapping: Comprehensive, high-resolution mapping of GHL distribution across different tissues and in various disease states will provide a more complete picture of its functional significance.
-
Receptor Identification: Elucidating whether GHL acts as a specific ligand for yet-to-be-identified cell surface receptors could open up new avenues in signal transduction research.
-
Therapeutic Targeting: The development of specific inhibitors for the enzymes involved in GHL biosynthesis holds promise for the treatment of fibrotic diseases and certain cancers where ECM dynamics are dysregulated.
By continuing to unravel the complexities of galactosylhydroxylysine's role in the extracellular matrix, the scientific and medical communities will be better equipped to address a host of challenging and debilitating diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of lysyl oxidase mRNA in dermal fibroblasts from normal donors and patients with inherited connective tissue disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue-specific expression and regulation of the alternatively-spliced forms of lysyl hydroxylase 2 (LH2) in human kidney cells and skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl and lysyl hydroxylase activities of human skin fibroblasts: effect of donor age and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mRNA and the activity of lysyl hydroxylase are up-regulated by the administration of ascorbate and hydralazine to human skin fibroblasts from a patient with Ehlers-Danlos syndrome type VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitation of hydroxypyridinium crosslinks in collagen by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How cells sense extracellular matrix stiffness: a material’s perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tuning 3D Collagen Matrix Stiffness Independently of Collagen Concentration Modulates Endothelial Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Extracellular matrix stiffness activates mechanosensitive signals but limits breast cancer cell spheroid proliferation and invasion [frontiersin.org]
- 12. Collagen glycosylation | Department of Physiology | UZH [physiol.uzh.ch]
- 13. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UDP-Glo™ Glycosyltransferase Assay Technical Manual [ch.promega.com]
- 18. Quantification of extracellular UDP-galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Site-specific N-glycosylation of integrin α2 mediates collagen-dependent cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. novapublishers.com [novapublishers.com]
The Discovery of Galactosyl-Hydroxylysine as a Bone Resorption Marker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The accurate assessment of bone resorption is critical for the diagnosis, monitoring, and development of therapies for metabolic bone diseases, most notably osteoporosis. While several biomarkers of bone turnover exist, the quest for more specific, sensitive, and reliable markers is ongoing. This technical guide provides an in-depth overview of the discovery and validation of galactosyl-hydroxylysine (GHL) as a specific marker of bone resorption. GHL, a post-translationally modified amino acid unique to collagen, is released into the circulation during the degradation of bone matrix by osteoclasts and subsequently excreted in the urine. Its abundance in type I collagen, the primary organic component of bone, and its metabolic inertness make it a promising candidate for a highly specific bone resorption marker. This document details the underlying biological principles, presents quantitative data from key clinical studies, outlines the analytical methodologies for its measurement, and illustrates the critical signaling pathways that regulate its release.
Introduction: The Need for Specific Bone Resorption Markers
Bone remodeling is a continuous physiological process involving the removal of old bone by osteoclasts (bone resorption) and the formation of new bone by osteoblasts (bone formation). An imbalance in this process, with resorption exceeding formation, leads to a net loss of bone mass and microarchitectural deterioration, increasing the risk of fractures.[1] Biochemical markers of bone turnover are valuable non-invasive tools for assessing the rate of bone remodeling.[2]
Markers of bone resorption are typically degradation products of the bone matrix.[1][3] While traditional markers like hydroxyproline (B1673980) have been used, they lack specificity as they are found in various collagen types throughout the body.[4] More specific markers, such as the pyridinium (B92312) cross-links (pyridinoline and deoxypyridinoline) and telopeptides of type I collagen (CTX and NTX), have since been developed and are widely used in clinical practice.[3][5][6]
Galactosyl-hydroxylysine emerges as a highly specific marker due to its enrichment in bone collagen and its metabolic pathway.[7][8] Unlike some other collagen breakdown products, GHL is not reused in collagen biosynthesis and is excreted in the urine, providing a direct reflection of bone resorption activity.[8][9]
Galactosyl-Hydroxylysine: From Collagen Degradation to Urinary Excretion
The liberation of galactosyl-hydroxylysine is a direct consequence of osteoclast activity during bone resorption. The process begins with the attachment of osteoclasts to the bone surface, creating a sealed resorption lacuna. Within this acidic microenvironment, the mineral component of the bone is dissolved, exposing the organic matrix, which is predominantly type I collagen. Lysosomal enzymes, most notably cathepsin K, are then secreted by the osteoclast to degrade the collagen fibrils into smaller peptide fragments. These fragments, containing galactosyl-hydroxylysine, are released into the bloodstream and subsequently filtered by the kidneys into the urine.[1]
The specificity of GHL as a bone resorption marker is further enhanced by the differential glycosylation of hydroxylysine residues in various tissues. While both glucosyl-galactosyl-hydroxylysine (B15495863) (GGHL) and galactosyl-hydroxylysine (GHL) are found in collagen, the ratio of GGHL to GHL is significantly lower in bone type I collagen compared to other connective tissues.[10] This makes the urinary excretion of GHL a more specific indicator of bone collagen degradation.[10]
Quantitative Data on Galactosyl-Hydroxylysine in Clinical Studies
Numerous studies have investigated the clinical utility of urinary GHL as a marker of bone resorption in various physiological and pathological states. The following tables summarize key quantitative findings.
Table 1: Urinary Galactosyl-Hydroxylysine (GHL) Levels in Postmenopausal Women
| Patient Group | Number of Subjects (n) | Mean Urinary GHL (mmol/mol creatinine) | Standard Deviation (SD) | Reference |
| Postmenopausal Osteoporotic Women with Fractures | 100 | 1.35 | 0.82 | [4] |
| Postmenopausal Osteoporotic Women without Fractures | 115 | 1.03 | 0.48 | [4] |
Table 2: Diagnostic Performance of Urinary GHL in Postmenopausal Osteoporosis
| Parameter | Value | Details | Reference |
| Threshold Value | 12 µmol/g creatinine | For identifying postmenopausal osteoporotic women | [11] |
| Sensitivity | 87% | At the specified threshold | [11] |
| Specificity | 60% | At the specified threshold | [11] |
Table 3: Serum Galactosyl-Hydroxylysine (GHL) in Various Populations
| Patient Group | Mean Serum GHL (nmol/L) | Standard Error (SE) | Reference |
| Premenopausal Women | 80.4 | 6.4 | [12] |
| Postmenopausal Women | 225.7 | 19.9 | [12] |
| Pubertal Girls | 110.1 | 6.7 | [12] |
| Patients with Paget's Disease | 110.1 | 6.7 | [12] |
Table 4: Correlation of Serum GHL with Other Bone Turnover Markers in Paget's Disease
| Marker | Correlation with Serum GHL (r-value) | p-value | Reference |
| Urinary GHL | 0.84 | <0.001 | [12] |
| Serum Tartrate-Resistant Acid Phosphatase (TRAcP) | Not specified | Not specified | [12] |
| Serum C-terminal Telopeptide of Collagen I (ICTP) | Not specified | Not specified | [12] |
Signaling Pathways Regulating Bone Resorption and GHL Release
The release of GHL is intrinsically linked to the signaling pathways that govern osteoclast differentiation, activation, and function. The following diagrams illustrate these key pathways.
The RANKL/RANK/OPG Signaling Axis
The Receptor Activator of Nuclear Factor-κB Ligand (RANKL), its receptor RANK, and its decoy receptor Osteoprotegerin (OPG) form the critical signaling axis for osteoclastogenesis.[3] The binding of RANKL to RANK on osteoclast precursors initiates a cascade of intracellular events leading to osteoclast differentiation and activation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Factor-Kappa B Regulation of Osteoclastogenesis and Osteoblastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
Galactosylhydroxylysine: A Comprehensive Technical Guide on its Role in Metabolic Bone Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosylhydroxylysine (B1674396) (GHL) is a post-translationally modified amino acid derived from the enzymatic glycosylation of hydroxylysine residues within collagen molecules.[1] As a key component of bone collagen, its release into circulation and subsequent urinary excretion are directly linked to bone resorption.[1] This makes GHL a valuable biomarker for monitoring bone turnover in various metabolic bone diseases. This technical guide provides an in-depth analysis of GHL's connection to metabolic bone diseases such as osteoporosis, Paget's disease of bone, and Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD). It details the biochemical pathways of GHL, protocols for its quantification, and presents quantitative data on its levels in pathological states.
Biochemical Pathway of Galactosylhydroxylysine
The formation of galactosylhydroxylysine is an integral part of collagen biosynthesis, a multi-step enzymatic cascade occurring within the endoplasmic reticulum. The degradation of collagen, primarily during bone resorption, releases GHL into the circulation, from where it is cleared by the kidneys and excreted in the urine.
Collagen Biosynthesis and GHL Formation
The synthesis of mature collagen fibrils involves a series of post-translational modifications of procollagen (B1174764) chains. Key to the formation of GHL are the sequential actions of lysyl hydroxylase and subsequently, a galactosyltransferase.
-
Lysyl Hydroxylation: Procollagen-lysine, 2-oxoglutarate 5-dioxygenase, commonly known as lysyl hydroxylase (LH), catalyzes the hydroxylation of specific lysine (B10760008) residues in the newly synthesized pro-alpha chains of collagen. There are three isoforms of LH, with LH3 (encoded by the PLOD3 gene) being a multifunctional enzyme possessing lysyl hydroxylase, galactosyltransferase, and glucosyltransferase activities.[2]
-
Galactosylation: Following hydroxylation, a galactose sugar is attached to the hydroxyl group of hydroxylysine. This reaction is catalyzed by hydroxylysyl galactosyltransferase. The enzyme Glycosyltransferase 25 Domain 1 (GLT25D1), also known as ColGalT1, is primarily responsible for this step.[3][4] LH3 also exhibits galactosyltransferase activity.[2] The resulting molecule is galactosylhydroxylysine.
-
Further Glycosylation: In some instances, a glucose molecule is added to the galactose of GHL, forming glucosylgalactosylhydroxylysine (GGL). This reaction is catalyzed by galactosylhydroxylysyl glucosyltransferase, a function also attributed to LH3.[2]
The following diagram illustrates the enzymatic pathway leading to the formation of galactosylhydroxylysine within the broader context of collagen biosynthesis.
Collagen Degradation and GHL Release
During bone resorption, osteoclasts secrete enzymes, such as matrix metalloproteinases (MMPs), that degrade the mature collagen fibrils. This process breaks down the collagen into smaller peptide fragments and free amino acids, including galactosylhydroxylysine, which are then released into the bloodstream. GHL is not significantly metabolized further and is excreted in the urine, making its urinary levels a direct reflection of bone collagen degradation.[5]
The following diagram depicts the process of collagen degradation and the subsequent release and excretion of galactosylhydroxylysine.
Galactosylhydroxylysine in Metabolic Bone Diseases
Elevated levels of galactosylhydroxylysine are observed in several metabolic bone diseases characterized by increased bone resorption.
Osteoporosis
In postmenopausal osteoporosis, there is an imbalance in bone remodeling, with bone resorption exceeding bone formation. Studies have shown that urinary excretion of GHL is significantly higher in postmenopausal women with osteoporosis, particularly in those with a history of fragility fractures.[6][7] This suggests that GHL may not only be a marker of bone turnover but also potentially reflect alterations in bone collagen quality that contribute to bone fragility.[7]
| Study Population | Urinary Galactosylhydroxylysine (mmol/mol Creatinine) | Significance (p-value) | Reference |
| Postmenopausal women with fractures (n=100) | 1.35 ± 0.82 | < 0.001 | [6][7] |
| Postmenopausal women without fractures (n=115) | 1.03 ± 0.48 | [6][7] | |
| Postmenopausal osteoporotic women (OPBD, n=26) | 1.20 ± 0.40 | < 0.05 | [1] |
| Age-matched controls (CBD, n=19) | 1.00 ± 0.20 | [1] |
Paget's Disease of Bone
Paget's disease is characterized by focal areas of accelerated and disorganized bone remodeling. The high rate of bone turnover in affected areas leads to a significant increase in the urinary excretion of bone resorption markers, including galactosylhydroxylysine.[8] GHL has been shown to be a quantitative marker of disease activity in Paget's disease and its levels decrease significantly in response to treatment with bisphosphonates, such as pamidronate.[8][9]
| Patient Group | Urinary Galactosylhydroxylysine/Creatinine (B1669602) Ratio (nmol/µmol) | Reference |
| Paget's Disease (n=14) | 110.1 ± 6.7 (nmol/L in serum) | [10] |
| Postmenopausal women (n=10) | 80.4 ± 6.4 (nmol/L in serum) | [10] |
| Premenopausal women (n=10) | 61.7 ± 8.3 (nmol/L in serum) | [10] |
Note: Data for urinary GHL in Paget's disease is often presented in graphical form or as percentage change after treatment. The table above provides serum levels as a proxy for disease activity.
Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)
CKD-MBD is a systemic disorder of mineral and bone metabolism that occurs as a complication of chronic kidney disease.[11] It encompasses a spectrum of bone abnormalities, including high-turnover and low-turnover bone disease. While the primary biomarkers for CKD-MBD are parathyroid hormone (PTH), calcium, phosphorus, and fibroblast growth factor-23 (FGF-23), markers of bone turnover, including those derived from collagen degradation, are also relevant for assessing the underlying bone dynamics.[12] Although specific quantitative data for galactosylhydroxylysine in CKD-MBD populations is limited in readily available literature, the principles of its release during bone resorption suggest its potential as a marker in high-turnover states of renal osteodystrophy. Further research is needed to establish its clinical utility in this complex patient population.
Experimental Protocols for Galactosylhydroxylysine Quantification
The two primary methods for the quantification of galactosylhydroxylysine in biological fluids are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography (HPLC) Method
This method involves the separation and quantification of GHL in urine or serum using reverse-phase HPLC, typically after pre-column derivatization with a fluorescent tag such as dansyl chloride.[13][14]
Protocol for Urinary Galactosylhydroxylysine Analysis by RP-HPLC with Dansylation
-
Sample Preparation:
-
Collect a 24-hour or second morning void urine sample.
-
Centrifuge the urine at 2000 x g for 15 minutes to remove sediment.
-
Take a 1 ml aliquot of the supernatant for analysis.
-
-
Internal Standard Addition:
-
Add a known concentration of an appropriate internal standard (e.g., a non-naturally occurring amino acid with similar derivatization and chromatographic properties) to the urine aliquot.
-
-
Hydrolysis (Optional, for total GHL):
-
To measure total GHL (free and peptide-bound), acid hydrolyze the urine sample (e.g., with 6M HCl at 110°C for 24 hours). This step is omitted for the measurement of free GHL.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Apply the urine sample to the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute GHL with an appropriate solvent (e.g., a methanol/water mixture).
-
Dry the eluate under a stream of nitrogen.
-
-
Dansylation (Pre-column Derivatization):
-
Reconstitute the dried sample in a small volume of lithium carbonate buffer (pH 9.5).
-
Add a solution of dansyl chloride in acetone.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specific time (e.g., 60 minutes) in the dark.
-
Stop the reaction by adding an acid (e.g., hydrochloric acid).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Aqueous buffer (e.g., sodium acetate (B1210297) buffer with a small percentage of an organic modifier like acetonitrile).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 30-40 minutes).
-
Flow Rate: Typically 1.0 ml/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for dansyl derivatives (e.g., Ex: 324 nm, Em: 559 nm).
-
Quantification: Integrate the peak area of the dansyl-GHL derivative and the internal standard. Calculate the concentration of GHL based on a standard curve prepared with known concentrations of GHL.
-
The following diagram illustrates the workflow for the HPLC-based quantification of galactosylhydroxylysine.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA is a sensitive and high-throughput method for quantifying GHL in serum or urine. This assay relies on the competition between GHL in the sample and a labeled GHL conjugate for binding to a limited number of anti-GHL antibody binding sites.
Protocol for Competitive ELISA for Serum Galactosylhydroxylysine
-
Plate Coating:
-
Coat the wells of a 96-well microplate with an anti-GHL antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1% BSA) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate as described in step 2.
-
-
Competitive Reaction:
-
Prepare a series of GHL standards of known concentrations.
-
Add the standards, control samples, and unknown serum samples to the wells.
-
Immediately add a fixed amount of GHL conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to each well.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing:
-
Wash the plate thoroughly (e.g., five times) to remove unbound reagents.
-
-
Substrate Addition:
-
Add a chromogenic substrate for the enzyme (e.g., TMB for HRP) to each well.
-
Incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development.
-
-
Stopping the Reaction:
-
Stop the enzymatic reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the GHL standards. The absorbance will be inversely proportional to the concentration of GHL in the sample.
-
Determine the concentration of GHL in the unknown samples by interpolating their absorbance values on the standard curve.
-
The following diagram illustrates the principle of the competitive ELISA for galactosylhydroxylysine.
Reference Ranges
Establishing normal reference ranges for galactosylhydroxylysine is crucial for the interpretation of patient data. These ranges can vary depending on age, sex, and the specific analytical method used.
| Analyte | Fluid | Population | Reference Range | Reference |
| Galactosylhydroxylysine | Urine | Healthy Adults | 1.3 - 5.1 g/mol creatinine (as part of total GAGs) | [15] |
| Galactosylhydroxylysine | Serum | Healthy Premenopausal Women | 61.7 ± 8.3 nmol/L | [10] |
| Galactosylhydroxylysine | Serum | Healthy Postmenopausal Women | 80.4 ± 6.4 nmol/L | [10] |
Note: Reference ranges can be highly method-dependent and should be established by individual laboratories. The urinary reference range provided is for total glycosaminoglycans, of which GHL is a component.
Conclusion
Galactosylhydroxylysine is a specific and sensitive biomarker of bone collagen degradation. Its quantification in urine and serum provides valuable insights into the rate of bone resorption in various metabolic bone diseases. The detailed methodologies and comparative data presented in this guide offer a solid foundation for researchers and clinicians interested in utilizing GHL for the diagnosis, monitoring, and development of novel therapeutics for conditions such as osteoporosis and Paget's disease of bone. Further investigation into its role in CKD-MBD is warranted to expand its clinical utility.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Glycosyltransferase 25 Domain 1 in Type I Collagen Glycosylation and Molecular Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. The structural basis for the human procollagen lysine hydroxylation and dual-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen - Wikipedia [en.wikipedia.org]
- 8. Galactosyl hydroxylysine in assessment of Paget's bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Successful treatment of resistant Paget's disease of bone with pamidronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. diseases.jensenlab.org [diseases.jensenlab.org]
- 12. Biomarkers and Bone Turnover Markers in Chronic Kidney Disease – Mineral and Bone Disorders (CKD-MBD): Recent Advances - GIN [giornaleitalianodinefrologia.it]
- 13. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calculation of continuous reference intervals for biological parameters exhibiting strong age‐dependent level changes: Its application to glycosaminoglycans and sialic acid in urine - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of Galactosylhydroxylysine: A Core Post-Translational Modification in Collagen Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of lysine (B10760008) residues within collagen to form hydroxylysine, and its subsequent glycosylation to galactosylhydroxylysine (B1674396) (Gyl-Hyl) and glucosylgalactosylhydroxylysine (Glc-Gyl-Hyl), are critical determinants of collagen structure, function, and stability. This technical guide provides a comprehensive overview of the enzymatic machinery, functional significance, and pathological implications of galactosylhydroxylysine formation. We delve into the roles of lysyl hydroxylases (LHs) and collagen galactosyltransferases (COLGALTs), detailing their catalytic mechanisms and substrate specificities. Furthermore, this guide outlines state-of-the-art experimental protocols for the detection and quantification of galactosylhydroxylysine, presents quantitative data on its abundance in various tissues and disease states, and explores its emerging role as a biomarker and therapeutic target in fibrosis, cancer, and metabolic diseases.
Introduction: The Importance of Collagen Glycosylation
Collagens, the most abundant proteins in mammals, are fundamental components of the extracellular matrix (ECM), providing structural integrity to tissues.[1][2] The unique triple-helical structure of collagen is stabilized by numerous post-translational modifications, among which the glycosylation of hydroxylysine residues is of paramount importance.[1][2] This process involves the sequential addition of galactose and glucose to specific hydroxylysine residues, forming galactosylhydroxylysine (Gal-Hyl) and glucosylgalactosylhydroxylysine (Glc-Gal-Hyl), respectively.[3][4] These modifications are not merely decorative but play crucial roles in collagen fibrillogenesis, cross-linking, and interaction with other matrix components and cell surface receptors.[1][2][5] Dysregulation of galactosylhydroxylysine formation is implicated in a range of pathologies, including connective tissue disorders, fibrosis, and cancer, making it a subject of intense research and a potential target for therapeutic intervention.[1][6]
The Enzymatic Cascade of Galactosylhydroxylysine Synthesis
The formation of galactosylhydroxylysine is a multi-step enzymatic process that occurs primarily in the endoplasmic reticulum. It involves the coordinated action of lysyl hydroxylases and collagen galactosyltransferases.
Lysyl Hydroxylases (LHs): The Initiating Step
The first committed step is the hydroxylation of specific lysine residues within the collagen polypeptide chain to form hydroxylysine. This reaction is catalyzed by a family of Fe(II) and 2-oxoglutarate-dependent dioxygenases known as lysyl hydroxylases (LHs), encoded by the PLOD genes.[7] In humans, there are three LH isoforms (LH1, LH2, and LH3), each with distinct substrate specificities and functions.[7] LH3, in addition to its hydroxylase activity, also possesses galactosyltransferase and glucosyltransferase activities.[3][8][9][10]
Collagen Galactosyltransferases (COLGALTs): The Key Glycosylation Step
The addition of a galactose moiety to the hydroxyl group of hydroxylysine is catalyzed by collagen galactosyltransferases (COLGALTs), also known as GLT25D proteins.[2][11] In humans, there are two main isoforms, COLGALT1 (GLT25D1) and COLGALT2 (GLT25D2).[2][11] These enzymes utilize UDP-galactose as the sugar donor.[12] While COLGALT1 is ubiquitously expressed, COLGALT2 expression is more restricted.[2] The multifunctional enzyme LH3 also exhibits galactosyltransferase activity.[3][8][9][10]
Functional Significance of Galactosylhydroxylysine
The presence of galactosylhydroxylysine on collagen molecules has profound effects on the structure and function of the extracellular matrix.
Regulation of Collagen Fibril Assembly
The extent of hydroxylysine glycosylation influences the diameter of collagen fibrils.[5] Higher levels of glycosylation are generally associated with thinner fibrils, suggesting a role in regulating the lateral assembly of collagen molecules.[5] This precise control over fibril architecture is critical for the tissue-specific mechanical properties of connective tissues.
Modulation of Collagen Cross-Linking
Hydroxylysine residues, both glycosylated and non-glycosylated, are precursors for the formation of stable, covalent cross-links between collagen molecules.[1] These cross-links are essential for the tensile strength and insolubility of collagen fibers. The type and extent of glycosylation can influence the type of cross-links formed, thereby modulating the biomechanical properties of the tissue.[1]
Cell-Matrix Interactions and Signaling
Galactosylhydroxylysine residues can modulate the interaction of collagen with cell surface receptors, such as integrins.[3][13] This can, in turn, influence downstream signaling pathways that regulate cell adhesion, migration, proliferation, and differentiation. For instance, the glycosylation of type IV collagen has been shown to modulate its binding to α2β1 and α3β1 integrins on melanoma cells.[13]
Quantitative Analysis of Galactosylhydroxylysine
Accurate quantification of galactosylhydroxylysine is essential for understanding its role in health and disease. The following table summarizes reported levels of galactosylhydroxylysine in various biological samples.
| Biological Sample | Condition | Method | Galactosylhydroxylysine Level | Reference(s) |
| Human Urine | Healthy Adults | HPLC | 1.03 ± 0.48 mmol/mol creatinine | [14] |
| Human Urine | Postmenopausal Osteoporotic Women (with fractures) | HPLC | 1.35 ± 0.82 mmol/mol creatinine | [14] |
| Human Urine | Healthy Children (4-16 years) | HPLC | 3.2 to 4.7 times higher than adults (relative to body weight) | [8][15] |
| Human Serum | Healthy Adults | HPLC | Mean of 48 nmol/L | [16][17] |
| Human Serum | Patients with mild Paget's disease (post-treatment) | HPLC | 36% decrease | [16][17] |
| Rat Bone Collagen | Normal | Amino Acid Analysis | Hyl(GlcGal)/Hyl(Gal) ratio: 0.47 ± 0.009 | [18] |
| Rat Bone Collagen | Paget's Disease | Amino Acid Analysis | Hyl(GlcGal)/Hyl(Gal) ratio: 0.601 ± 0.017 | [18] |
Experimental Protocols
Quantification of Galactosylhydroxylysine in Urine/Serum by HPLC
This protocol is adapted from methods described for the analysis of urinary and serum galactosylhydroxylysine.[16][17][19][20]
-
Sample Preparation (Urine):
-
Collect a 24-hour or second morning void urine sample.
-
Centrifuge to remove any sediment.
-
Acid hydrolysis: Add an equal volume of 12 M HCl to the urine sample.
-
Hydrolyze at 110°C for 18-24 hours in a sealed, pressure-tight vial.
-
Dry the hydrolysate under vacuum.
-
Reconstitute the dried sample in a known volume of HPLC mobile phase.
-
-
Sample Preparation (Serum):
-
Perform ultrafiltration of the serum to remove high molecular weight proteins.
-
Proceed with acid hydrolysis as described for urine.
-
-
Derivatization (Pre-column):
-
Derivatize the amino acids in the hydrolyzed sample with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).
-
Detect the fluorescently labeled galactosylhydroxylysine using a fluorescence detector.
-
Quantify by comparing the peak area to a standard curve generated from known concentrations of galactosylhydroxylysine standards.
-
Analysis of Galactosylhydroxylysine in Tissues by LC-MS/MS
This protocol is a generalized workflow based on methods for proteomic and glycoproteomic analysis of tissues.[21]
-
Tissue Homogenization and Protein Extraction:
-
Homogenize the tissue sample in a lysis buffer containing detergents (e.g., SDS) and protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Reduction, Alkylation, and Enzymatic Digestion:
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT).
-
Alkylate free cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a specific protease, such as trypsin.
-
-
Enrichment of Glycopeptides (Optional):
-
LC-MS/MS Analysis:
-
Separate the peptides using reverse-phase liquid chromatography (e.g., a C18 column) coupled to a high-resolution mass spectrometer.
-
Acquire MS1 scans to determine the mass-to-charge ratio of the peptides.
-
Select precursor ions for fragmentation (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Identify and quantify galactosylhydroxylysine-containing peptides by searching the MS/MS data against a protein sequence database, including the mass shift corresponding to the modification.
-
Galactosylhydroxylysine in Disease and as a Therapeutic Target
Alterations in the levels of galactosylhydroxylysine are associated with a variety of diseases, highlighting its potential as both a biomarker and a therapeutic target.
Fibrosis
In fibrotic diseases, there is an excessive deposition of ECM, including collagen. Transforming growth factor-beta (TGF-β) is a key profibrotic cytokine that stimulates collagen production.[23][24] The glycosylation of collagen can be altered in fibrosis, and targeting the enzymes responsible for this modification is a potential therapeutic strategy.[3][25][26] Small molecule inhibitors of collagen secretion and modifying enzymes are being investigated for their anti-fibrotic potential.[3][25][26]
Cancer
The tumor microenvironment is rich in collagen, and alterations in collagen structure and organization can promote tumor progression and metastasis.[24][27] Aberrant glycosylation of collagen can influence cancer cell behavior by modulating cell-matrix interactions and signaling.[28] Targeting collagen glycosyltransferases is being explored as a novel anti-cancer strategy.[6][28]
Bone Disorders
The glycosylation of bone collagen is crucial for its proper structure and mechanical strength. In postmenopausal osteoporosis with fractures, urinary levels of galactosylhydroxylysine are significantly elevated, suggesting it may be a marker of bone quality.[14][29] In children, urinary galactosylhydroxylysine excretion is a marker of skeletal growth.[8][15]
Diabetic Complications
Chronic hyperglycemia in diabetes can lead to the non-enzymatic glycation of proteins, including collagen, forming advanced glycation end products (AGEs). However, enzymatic glycosylation is also affected. Altered collagen glycosylation in diabetic nephropathy contributes to the thickening of the glomerular basement membrane.[30][31] Targeting the pathways that regulate collagen synthesis and modification is a potential therapeutic approach for diabetic complications.[6][17][32]
Conclusion and Future Directions
The post-translational formation of galactosylhydroxylysine is a critical step in collagen biosynthesis with far-reaching implications for tissue homeostasis and disease pathogenesis. Continued research into the regulation of the enzymes involved, the precise functional consequences of this modification, and the development of specific inhibitors will undoubtedly open new avenues for the diagnosis and treatment of a wide range of debilitating diseases. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the significance of this core post-translational modification.
References
- 1. Mapping the Effect of Gly Mutations in Collagen on α2β1 Integrin Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | COLGALT1,COLGALT2:Galactosyl-hydroxylysyl collagen propeptides dissociates [reactome.org]
- 3. Development of small molecule inhibitors of ECM collagen secretion - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dominantly inherited osteogenesis imperfecta in man: an examination of collagen biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent therapeutic targets in diabetic nephropathy | Semantic Scholar [semanticscholar.org]
- 7. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. WO2016016269A1 - Anti-collagen antibodies for treatment and diagnosis - Google Patents [patents.google.com]
- 11. Collagen beta(1-o)galactosyltransferase 1 - Wikipedia [en.wikipedia.org]
- 12. Reactome | Galactosylation of collagen propeptide hydroxylysines by procollagen galactosyltransferases 1, 2 [reactome.org]
- 13. High doses of TGF-β potently suppress type I collagen via the transcription factor CUX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Role of glycosylation in TGF-β signaling and epithelial-to-mesenchymal transition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New therapeutic agents in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pre-clinical proof-of-concept of anti-fibrotic activity of caveolin-1 scaffolding domain peptide LTI-03 in ex vivo precision cut lung slices from patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mapping the Effect of Gly Mutations in Collagen on α2β1 Integrin Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC–MS/MS Quantitation of Esophagus Disease Blood Serum Glycoproteins by Enrichment with Hydrazide Chemistry and Lectin Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Transforming growth factor β1 induces the expression of collagen type I by DNA methylation in cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development of small molecule inhibitors of ECM collagen secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A small-molecule compound inhibits a collagen-specific molecular chaperone and could represent a potential remedy for fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Endoglin modulation of TGF-beta1-induced collagen synthesis is dependent on ERK1/2 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Diabetic Nephropathy – Glycadia Pharmaceuticals [glycadia.com]
- 31. lcsciences.com [lcsciences.com]
- 32. Frontiers | Crystallizable Fragment Glycoengineering for Therapeutic Antibodies Development [frontiersin.org]
An In-depth Technical Guide to the Metabolic Pathway of Galactosylhydroxylysine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactosylhydroxylysine (GHYL), often analyzed in its hydrochloride salt form, is a crucial post-translational modification of collagen and a significant biomarker for bone resorption and collagen degradation. Understanding its metabolic pathway is essential for researchers in connective tissue biology, bone diseases, and drug development targeting these areas. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and analytical quantification of Galactosylhydroxylysine. It includes detailed experimental protocols, quantitative data, and visual representations of the metabolic processes to facilitate a deeper understanding and practical application of this knowledge in a research setting.
Introduction
Galactosylhydroxylysine is a glycosylated amino acid derivative formed by the enzymatic addition of a galactose molecule to a hydroxylysine residue within a collagen polypeptide chain. It is a key structural component of collagen, contributing to its stability and function. The concentration of GHYL and its related compound, glucosylgalactosylhydroxylysine (GGHYL), varies between different collagen types and tissues. Notably, the monoglycosylated form, GHYL, is enriched in bone collagen compared to the disaccharide form, which is more prevalent in skin.
The release of GHYL into the circulation and its subsequent excretion in urine occurs during the degradation of collagen, particularly bone collagen. This makes urinary GHYL a valuable and specific biomarker for monitoring bone resorption rates in various physiological and pathological conditions, including osteoporosis, Paget's disease of bone, and during growth.
This guide will delve into the intricate details of the metabolic journey of Galactosylhydroxylysine, from its synthesis within the endoplasmic reticulum to its excretion as a final metabolic product.
The Metabolic Pathway of Galactosylhydroxylysine
The metabolism of Galactosylhydroxylysine can be understood in two main phases: its biosynthesis as part of collagen synthesis and its degradation and subsequent excretion as a result of collagen turnover.
Biosynthesis of Galactosylhydroxylysine
The formation of Galactosylhydroxylysine is a multi-step enzymatic process that occurs in the endoplasmic reticulum as a post-translational modification of procollagen (B1174764) chains.
Step 1: Hydroxylation of Lysine (B10760008) The initial step is the hydroxylation of specific lysine residues in the Y-position of the Gly-X-Y repeating sequence of the procollagen alpha-chain. This reaction is catalyzed by lysyl hydroxylase enzymes, forming hydroxylysine (Hyl).
Step 2: Galactosylation of Hydroxylysine Subsequently, a galactose moiety is transferred from a UDP-galactose donor to the hydroxyl group of the newly formed hydroxylysine residue. This reaction is catalyzed by collagen galactosyltransferases . In humans, two such enzymes have been identified:
-
Galactosyltransferase GLT25D1 (also known as COLGALT1)
-
Galactosyltransferase GLT25D2 (also known as COLGALT2)
These enzymes are responsible for the core glycosylation of collagen. GLT25D1 is constitutively expressed in human tissues, while GLT25D2 expression is more restricted, primarily found at low levels in the nervous system.[1][2] The product of this reaction is Galactosylhydroxylysine linked to the collagen polypeptide chain.
Further glycosylation can occur where a glucose molecule is added to the galactose residue, forming glucosylgalactosylhydroxylysine, a reaction also catalyzed by specific glucosyltransferases.
Figure 1: Biosynthesis of Galactosylhydroxylysine within the procollagen chain.
Degradation and Excretion of Galactosylhydroxylysine
During collagen turnover, mature collagen fibers are broken down by matrix metalloproteinases (MMPs) and other proteases. This proteolytic degradation releases small peptides and free amino acid derivatives, including Galactosylhydroxylysine.
Crucially, in humans, Galactosylhydroxylysine is considered a final metabolic product .[3] Studies have shown the absence of specific alpha- and beta-glycosidases in the human kidney cortex that would be capable of cleaving the galactose from the hydroxylysine residue.[3] This is in contrast to some other species, like rats, where such enzymatic activity has been reported.[3]
As a result, the released Galactosylhydroxylysine is not further metabolized and is efficiently cleared from the bloodstream by the kidneys and excreted in the urine. This lack of further degradation is a key reason why it serves as a reliable biomarker for collagen degradation.
Figure 2: Degradation of collagen and excretion of Galactosylhydroxylysine.
Quantitative Data
The following tables summarize key quantitative data related to the analysis and metabolism of Galactosylhydroxylysine.
Table 1: Analytical Method Performance for Urinary Galactosylhydroxylysine
| Parameter | Method | Value | Reference |
| Linearity Range | HPTLC | 50 - 800 ng/spot | [4] |
| RP-HPLC | 100 - 500 µg/ml | [4] | |
| Limit of Detection (LOD) | HPTLC | 7.57 ng/spot | [4] |
| RP-HPLC | 0.16 µg/ml | [4] | |
| Limit of Quantification (LOQ) | HPTLC | 10 ng/spot | [4] |
| RP-HPLC | 0.51 µg/ml | [4] | |
| Accuracy (% Recovery) | RP-HPLC | 98 - 102% | [4] |
| Precision (%RSD) | RP-HPLC | < 2% | [4] |
Table 2: Enzyme Kinetic Parameters for Human Collagen Galactosyltransferases
| Enzyme | Substrate | Km | Vmax | Reference |
| GLT25D1 | UDP-Galactose | 29.91 ± 2.56 µM | 12.45 ± 1.09 pmol/min | [3] |
| Collagen | 5.7 ± 0.9 µg/µl | 235.13 ± 25.66 CPM/min | [3] |
Note: More comprehensive kinetic data for both GLT25D1 and GLT25D2 with various substrates are still being fully elucidated in the literature.
Experimental Protocols
Quantification of Urinary Galactosylhydroxylysine by HPLC
This protocol describes a common method for the analysis of GHYL in urine using high-performance liquid chromatography with pre-column derivatization and fluorescence detection.
4.1.1. Sample Preparation
-
Collect a 24-hour urine sample.
-
Centrifuge an aliquot of the urine to remove any particulate matter.
-
Perform a preliminary purification step, often involving solid-phase extraction (SPE) with a cation-exchange resin to isolate amino acids and their derivatives from the urine matrix.
-
Elute the retained compounds from the SPE column.
-
Evaporate the eluate to dryness under a stream of nitrogen.
4.1.2. Derivatization with Dansyl Chloride
-
Reconstitute the dried sample in a small volume of a suitable buffer (e.g., lithium carbonate buffer, pH 9.5).
-
Add a solution of dansyl chloride in acetone.
-
Incubate the mixture in the dark at an elevated temperature (e.g., 37-60°C) for a specified time (e.g., 30-60 minutes) to allow for complete derivatization of the primary and secondary amine groups of GHYL.
-
Quench the reaction by adding a reagent such as methylamine (B109427) or ammonia.
4.1.3. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a two-solvent system:
-
Solvent A: An aqueous buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, at a slightly acidic to neutral pH.
-
Solvent B: An organic solvent, typically acetonitrile (B52724) or methanol.
-
-
Gradient Program: A typical gradient would start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute the more hydrophobic dansylated compounds. A specific gradient program should be optimized based on the column and system used.
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for dansylated compounds (e.g., Ex: 340 nm, Em: 540 nm).
-
Quantification: A calibration curve is generated using standards of known concentrations of Galactosylhydroxylysine hydrochloride that have undergone the same derivatization procedure. The concentration of GHYL in the urine sample is then determined by comparing its peak area to the calibration curve.
Figure 3: General workflow for the HPLC-based quantification of urinary Galactosylhydroxylysine.
In Vitro Collagen Galactosylation Assay
This protocol provides a general method for measuring the activity of collagen galactosyltransferases in vitro.
4.2.1. Reagents and Materials
-
Recombinant human GLT25D1 or GLT25D2 enzyme.
-
Collagen substrate (e.g., gelatin, which is denatured collagen, or a specific collagen type).
-
UDP-Galactose (radiolabeled or non-labeled).
-
Reaction buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5, containing MnCl₂).
-
Quenching solution (e.g., EDTA).
-
Scintillation cocktail (if using radiolabeled UDP-Galactose).
4.2.2. Assay Procedure
-
Prepare a reaction mixture containing the reaction buffer, collagen substrate, and the recombinant galactosyltransferase enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a short period.
-
Initiate the reaction by adding UDP-Galactose. If using a radiolabeled donor, [¹⁴C]UDP-Galactose is common.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle agitation.
-
Terminate the reaction by adding the quenching solution (e.g., a solution containing EDTA to chelate the Mn²⁺ ions).
-
Separate the glycosylated collagen from the unreacted UDP-Galactose. This can be achieved by methods such as:
-
Trichloroacetic acid (TCA) precipitation: Precipitate the collagen, wash the pellet, and then measure the radioactivity incorporated into the pellet using a scintillation counter.
-
Filter-binding assay: Spot the reaction mixture onto a filter paper that binds the collagen, wash away the unbound UDP-Galactose, and measure the radioactivity on the filter.
-
-
Calculate the enzyme activity based on the amount of galactose incorporated into the collagen substrate over time.
Conclusion
The metabolic pathway of this compound is a well-defined process central to collagen biology. Its biosynthesis is a key post-translational modification event, while its status as a final degradation product makes it an invaluable biomarker for monitoring collagen turnover, particularly in bone. The analytical methods for its quantification are robust and sensitive, providing researchers and clinicians with powerful tools to investigate a range of physiological and pathological conditions. The detailed protocols and data presented in this guide offer a solid foundation for professionals in the field to further explore the role of Galactosylhydroxylysine in health and disease and to aid in the development of novel therapeutic strategies.
References
- 1. Core Glycosylation of Collagen Is Initiated by Two β(1-O)Galactosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Core glycosylation of collagen is initiated by two beta(1-O)galactosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycosides of hydroxylysine are final products of collagen degradation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Role of Galactosylhydroxylysine Hydrochloride in Pediatric Bone Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galactosylhydroxylysine (B1674396) is a critical post-translational modification of collagen, the primary structural protein in bone. This modification, and its subsequent glucosylation, plays a pivotal role in collagen fibrillogenesis, cross-linking, and ultimately, the mechanical integrity of the bone matrix. In the context of pediatric bone development, a period of rapid bone turnover and growth, the dynamics of hydroxylysine glycosylation are particularly significant. This technical guide provides an in-depth overview of the biochemical significance of galactosylhydroxylysine, its role in pediatric bone health, and the analytical methods for its quantification. Galactosylhydroxylysine hydrochloride, a stable and water-soluble form of this molecule, is a valuable standard for such analytical studies.[1][2][3] Alterations in the levels of galactosylhydroxylysine and its derivatives are associated with various metabolic bone diseases and can serve as important biomarkers for monitoring skeletal growth and health in children.[4][5][6]
Introduction: The Biochemical Significance of Galactosylhydroxylysine in Bone
Bone is a dynamic connective tissue composed primarily of an organic matrix, minerals, water, and cells. The organic matrix is predominantly type I collagen, which provides the scaffold for mineralization and imparts tensile strength to the bone. The proper formation and maturation of this collagenous matrix are essential for healthy bone development, particularly during the rapid growth phases of childhood and adolescence.
A key step in collagen maturation is the post-translational modification of lysine (B10760008) residues. Specific lysine residues within the collagen triple helix are hydroxylated to form hydroxylysine (Hyl) by lysyl hydroxylases. Subsequently, these hydroxylysine residues can be glycosylated by the addition of a galactose molecule to form galactosylhydroxylysine (Gal-Hyl), and then a glucose molecule can be added to form glucosylgalactosylhydroxylysine (Glc-Gal-Hyl).[7][8][9] These glycosylation steps are catalyzed by specific galactosyltransferases and glucosyltransferases.[7][8]
Galactosylhydroxylysine and its glucosylated form are not merely decorative modifications; they play crucial roles in:
-
Collagen Fibrillogenesis: The extent of hydroxylysine glycosylation influences the diameter and packing of collagen fibrils.[10][11] Studies have shown that altered glycosylation patterns can lead to abnormal fibril formation, potentially affecting bone's mechanical properties.[10][11]
-
Collagen Cross-linking: Hydroxylysine and its glycosylated forms are precursors to the formation of stable, covalent cross-links between collagen molecules. These cross-links are vital for the strength and stability of the collagen network and, consequently, the entire bone structure.
-
Mineralization: The collagen matrix serves as a template for the deposition of hydroxyapatite (B223615) crystals. The structure and organization of this matrix, influenced by glycosylation, are thought to play a role in initiating and regulating mineralization.
Given its integral role in these fundamental processes, the analysis of galactosylhydroxylysine provides valuable insights into the quality and metabolism of the bone matrix. This compound is the stable, water-soluble salt form of this molecule, making it an ideal standard for analytical quantification in research and clinical settings.[1][2][3]
Galactosylhydroxylysine in Pediatric Bone Development and Disease
Childhood and adolescence are characterized by high rates of bone modeling and remodeling, leading to significant bone mass accrual. During this period, the markers of bone turnover, including collagen degradation products, are naturally elevated compared to adults.
Urinary excretion of galactosylhydroxylysine is considered a marker of bone resorption in adults.[4][6] In children, its excretion is significantly correlated with growth velocity, making it a potentially useful index of skeletal growth.[4] The highest levels are observed in early childhood and during the pubertal growth spurt.[4]
Deviations from the normal pediatric reference ranges for urinary galactosylhydroxylysine may indicate underlying pathologies affecting bone metabolism. For instance, children with growth hormone deficiency or Ullrich-Turner syndrome have been reported to have significantly lower urinary galactosylhydroxylysine excretion.[4] Conversely, certain genetic disorders affecting collagen metabolism, such as some forms of osteogenesis imperfecta, may present with altered patterns of hydroxylysine glycosylation.
Quantitative Data on Hydroxylysine Glycosylation in Osteoblasts
The following table summarizes quantitative data on the levels of hydroxylysine (Hyl), galactosylhydroxylysine (G-Hyl), and glucosylgalactosylhydroxylysine (GG-Hyl) in type I collagen synthesized by a mouse osteoblastic cell line (MC3T3-E1). The data highlights the impact of suppressing Lysyl Hydroxylase 3 (LH3), the enzyme responsible for glucosylating G-Hyl.
| Modification | Control Osteoblasts (residues/collagen α-chain) | LH3 Suppressed Osteoblasts (residues/collagen α-chain) |
| Glucosylgalactosylhydroxylysine (GG-Hyl) | ~1.5 | Significantly decreased |
| Galactosylhydroxylysine (G-Hyl) | ~0.5 | Concomitantly increased |
| Total Hydroxylysine (Hyl) | Essentially unchanged | Essentially unchanged |
Source: Adapted from Sricholpech M, et al. (2011). Lysyl hydroxylase 3 glucosylates galactosylhydroxylysine residues in type I collagen in osteoblast culture. Journal of Biological Chemistry.[10][11]
This data demonstrates that LH3's primary role in osteoblasts is the glucosylation of galactosylhydroxylysine.[10][11] A deficiency in LH3 leads to an accumulation of galactosylhydroxylysine and a significant reduction in glucosylgalactosylhydroxylysine in type I collagen, which in turn accelerates collagen fibrillogenesis.[10][11]
Signaling and Biosynthetic Pathways
The formation of galactosylhydroxylysine is an integral part of the collagen biosynthesis pathway, which is tightly regulated within the endoplasmic reticulum of osteoblasts.
Collagen Biosynthesis and Post-Translational Modification Pathway
Enzymatic Cascade Leading to Galactosylhydroxylysine
The hydroxylation and subsequent glycosylation of lysine residues are catalyzed by a family of enzymes. The differential expression and activity of these enzymes are crucial for tissue-specific collagen properties.
Experimental Protocols
The quantification of galactosylhydroxylysine in biological samples such as bone tissue, urine, or cell culture media is crucial for research in bone metabolism. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common analytical techniques employed.
General Workflow for Sample Preparation and Analysis
Protocol for HPLC Analysis of Galactosylhydroxylysine
This protocol provides a general framework for the analysis of galactosylhydroxylysine by reversed-phase HPLC with fluorescence detection, a widely used method.[6][12][13]
1. Sample Preparation and Hydrolysis:
- Lyophilize and accurately weigh the biological sample (e.g., 10-20 mg of bone tissue).
- Add 1 mL of 6 M HCl to the sample in a hydrolysis tube.
- Seal the tube and hydrolyze at 110°C for 18-24 hours.
- After cooling, centrifuge the hydrolysate to pellet any debris.
2. Solid-Phase Extraction (SPE) Cleanup:
- Condition a C18 SPE cartridge with methanol (B129727) followed by 0.1% trifluoroacetic acid (TFA) in water.
- Load the supernatant from the hydrolyzed sample onto the conditioned cartridge.
- Wash the cartridge with 0.1% TFA to remove impurities.
- Elute the amino acids, including galactosylhydroxylysine, with an appropriate solvent (e.g., methanol or acetonitrile (B52724) in 0.1% TFA).
- Dry the eluate using a vacuum centrifuge.
3. Derivatization (Dansylation):
- Reconstitute the dried sample in a buffer solution (e.g., lithium carbonate buffer, pH 9.5).
- Add a solution of dansyl chloride in acetone (B3395972) and incubate in the dark.
- The reaction is stopped by adding a solution such as methylamine (B109427) hydrochloride.
4. HPLC Analysis:
- Column: Reversed-phase C18 column.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., heptafluorobutyric acid).
- Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for the dansyl derivatives (e.g., excitation ~340 nm, emission ~540 nm).
- Quantification: Inject the derivatized sample and compare the peak area of galactosylhydroxylysine to a standard curve prepared using known concentrations of dansylated this compound.
Protocol for LC-MS/MS Analysis of Glycosylated Collagen Peptides
Mass spectrometry offers high sensitivity and specificity for the detailed characterization of post-translational modifications, including glycosylation.[14][15][16][17]
1. Protein Extraction and Digestion:
- Extract collagen from the tissue or cell culture matrix.
- Reduce and alkylate the protein sample.
- Digest the collagen into peptides using a specific protease, such as trypsin or Glu-C.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Separate the peptides on a reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.
- Mass Spectrometry (MS): The eluting peptides are introduced into a high-resolution mass spectrometer (e.g., Orbitrap).
- Fragmentation: Employ different fragmentation techniques to characterize the glycopeptides.
- Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD): These methods tend to fragment the glycan moiety, providing information about its structure.[15][18]
- Electron Transfer Dissociation (ETD): This technique preferentially cleaves the peptide backbone while leaving the glycan intact, which is useful for identifying the site of glycosylation.[14][15][18]
- Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the peptides and the attached glycan modifications. Quantification can be performed using label-free or label-based methods.
Conclusion and Future Directions
Galactosylhydroxylysine is a fundamental component of bone collagen, and its levels and subsequent modifications are intrinsically linked to the health and development of the pediatric skeleton. The quantification of galactosylhydroxylysine and its derivatives serves as a valuable tool for both basic research into bone biology and clinical monitoring of pediatric bone diseases. Future research should focus on establishing more precise age- and sex-specific reference ranges for galactosylhydroxylysine in various pediatric populations. Furthermore, elucidating the detailed signaling pathways that regulate the expression and activity of the enzymes involved in hydroxylysine glycosylation will open new avenues for understanding and potentially treating pediatric bone disorders. The continued development and refinement of analytical techniques, particularly in mass spectrometry, will enable a more comprehensive understanding of the complex patterns of collagen glycosylation and their functional consequences in both health and disease.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galactosyl hydroxylysine in assessment of Paget's bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collagen glycosylation | Department of Physiology | UZH [physiol.uzh.ch]
- 9. Collagen - Wikipedia [en.wikipedia.org]
- 10. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysyl hydroxylase 3 glucosylates galactosylhydroxylysine residues in type I collagen in osteoblast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
- 14. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of protein glycosylation by mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 18. Glycosylation [utsouthwestern.edu]
Preliminary Studies on Galactosylhydroxylysine in Osteoporosis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to enhanced bone fragility and a consequent increase in fracture risk. The dynamic process of bone remodeling, involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts, is central to maintaining skeletal integrity. Imbalances in this process, particularly excessive bone resorption, are a hallmark of osteoporosis. Biochemical markers of bone turnover are crucial tools for understanding the pathophysiology of osteoporosis, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Galactosylhydroxylysine (B1674396) (GHL), a post-translational modification product of collagen, has emerged as a specific and sensitive biomarker of bone resorption. This technical guide provides a comprehensive overview of the preliminary studies on GHL in osteoporosis research, focusing on its biochemical origins, analytical methodologies, and clinical significance.
Biochemical Background of Galactosylhydroxylysine
Galactosylhydroxylysine is a component of bone collagen, primarily type I collagen, which constitutes over 90% of the organic matrix of bone.[1][2] Its formation is a result of a series of post-translational modifications of lysine (B10760008) residues within the collagen molecule.[3] These modifications are critical for the formation of stable collagen cross-links, which are essential for the biomechanical competence of bone.[4][5]
The biochemical pathway leading to the formation of GHL involves two key enzymatic steps:
-
Hydroxylation of Lysine: Specific lysine residues in the procollagen (B1174764) alpha chains are hydroxylated by the enzyme lysyl hydroxylase to form hydroxylysine.[6] The expression of different isoforms of lysyl hydroxylase, such as PLOD2, is associated with the tissue-specific pattern of collagen cross-linking.[6]
-
Glycosylation of Hydroxylysine: Subsequently, a galactose moiety is attached to the hydroxyl group of hydroxylysine by the enzyme hydroxylysine galactosyltransferase (GT).[7][8] Further glucosylation can occur, catalyzed by galactosylhydroxylysine-glucosyltransferase (GGT), to form glucosylgalactosylhydroxylysine (GGH).[7][8] GHL is more specific to bone collagen compared to GGH.[9]
During bone resorption, osteoclasts degrade the collagenous matrix, releasing GHL and other collagen degradation products into the circulation.[1] Due to its metabolic inertness, GHL is not significantly recycled or further metabolized and is excreted in the urine.[10] This makes urinary and serum levels of GHL a direct reflection of the rate of bone resorption.[11]
Quantitative Data on Galactosylhydroxylysine in Osteoporosis
Numerous studies have investigated the levels of GHL in both urine and serum as a biomarker for osteoporosis and other metabolic bone diseases. The following tables summarize the key quantitative findings from this preliminary research.
Table 1: Urinary Galactosylhydroxylysine (GHL) Levels in Postmenopausal Women
| Study Population | GHL Levels (mmol/mol Creatinine) | Key Findings |
| Postmenopausal women with osteoporosis and fractures | 1.35 +/- 0.82 | Significantly higher GHL levels were observed in osteoporotic women with a history of fractures compared to those without fractures.[12] |
| Postmenopausal women with osteoporosis without fractures | 1.03 +/- 0.48 | GHL did not correlate with other bone remodeling markers in the fracture group, suggesting it may reflect alterations in bone collagen quality.[12] |
| Postmenopausal women (general) | Threshold of 12 µmol/g creatinine (B1669602) | A threshold of 12 µmol/g creatinine for urinary GHL demonstrated a sensitivity of 87% and a specificity of 60% for identifying postmenopausal osteoporotic women.[13] |
Table 2: Serum Galactosylhydroxylysine (GHL) Levels and Assay Performance
| Parameter | Value | Significance |
| Mean Serum GHL | 48 nmol/L | Provides a baseline for comparison in healthy individuals.[14] |
| Within-run CV | 7% | Demonstrates good precision of the HPLC-based serum assay.[14] |
| Between-run CV | 14% | Indicates acceptable reproducibility of the serum assay.[14] |
| Correlation with urinary GHL | r = 0.84 (P <0.001) | A strong positive correlation suggests that serum GHL is a reliable alternative to urinary GHL.[14] |
| Change with Bisphosphonate Therapy | 36% decrease | Serum GHL showed a significant decrease in response to anti-resorptive therapy in patients with Paget's disease, highlighting its utility in monitoring treatment efficacy.[14] |
Experimental Protocols for Galactosylhydroxylysine Measurement
The accurate quantification of GHL is essential for its clinical and research applications. High-Performance Liquid Chromatography (HPLC) has been the primary method for GHL measurement, although immunoassays have also been developed.
Measurement of GHL by Reversed-Phase HPLC
This method is widely used for the quantification of GHL in both urine and serum.[11][13][14]
1. Sample Preparation:
-
Serum: Preliminary ultrafiltration of serum is performed to separate free GHL from protein-bound forms.[14]
-
Urine: Urine samples are typically used directly after appropriate dilution.[13]
2. Derivatization:
-
The samples are subjected to dansylation, a process where dansyl chloride reacts with the primary and secondary amine groups of GHL, rendering it fluorescent.[11][14]
3. Chromatographic Separation:
-
The dansylated GHL is separated from other urinary or serum components using a reversed-phase HPLC column.[14]
4. Detection:
-
Fluorescence detection is employed to quantify the separated dansylated GHL.[14]
Immunoassay for Urinary GHL
A competitive immunoassay has also been developed for the rapid and easy evaluation of GHL in urine.[10]
1. Antibody Production:
-
Polyclonal antibodies against GHL were produced using GHL purified from marine sponges.[10]
2. Assay Principle:
-
The assay is a competitive immunoassay where free GHL in the urine sample competes with a labeled GHL for binding to the limited amount of anti-GHL antibodies.
3. Specificity:
-
The developed antibodies showed minimal cross-reactivity with other amino acids, galactose, lactose, and glucosylgalactosylhydroxylysine, indicating high specificity for GHL.[10]
4. Advantages:
-
This method requires no sample dilution or pretreatment, offering a more high-throughput alternative to HPLC.[10]
Clinical Significance and Logical Framework
The measurement of GHL provides valuable insights into the rate of bone resorption and has several clinical implications for osteoporosis.
-
Diagnosis and Risk Assessment: Elevated levels of urinary GHL are associated with postmenopausal osteoporosis and an increased risk of fragility fractures.[12][13] This suggests that GHL could be a useful tool in identifying individuals at high risk for osteoporotic fractures.
-
Monitoring Treatment Efficacy: Serum and urinary GHL levels have been shown to decrease significantly in response to anti-resorptive therapies such as bisphosphonates.[14][15] This makes GHL a valuable marker for monitoring the effectiveness of osteoporosis treatments.
-
Understanding Bone Quality: The lack of correlation between GHL and other bone turnover markers in some studies suggests that GHL may not only reflect the quantity of bone being resorbed but also provide information about the quality of the bone collagen matrix.[12] Alterations in collagen glycosylation have been linked to changes in the mechanical properties of bone.[12]
Conclusion
Preliminary studies have established Galactosylhydroxylysine as a promising biomarker for bone resorption in the context of osteoporosis. Its specificity for bone collagen degradation, coupled with the development of reliable analytical methods, makes it a valuable tool for researchers, clinicians, and drug development professionals. Further research is warranted to fully elucidate the role of GHL in the pathophysiology of osteoporosis and to validate its clinical utility in large-scale prospective studies. The continued investigation of GHL and other collagen-derived markers will undoubtedly contribute to a deeper understanding of bone biology and the development of more effective strategies for the prevention and treatment of osteoporosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The contribution of collagen crosslinks to bone strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen cross-links as a determinant of bone quality: a possible explanation for bone fragility in aging, osteoporosis, and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential expression of human lysyl hydroxylase genes, lysine hydroxylation, and cross-linking of type I collagen during osteoblastic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lysyl hydroxylase 3 glucosylates galactosylhydroxylysine residues in type I collagen in osteoblast culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysyl Hydroxylase 3 Glucosylates Galactosylhydroxylysine Residues in Type I Collagen in Osteoblast Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bone biomarker for the clinical assessment of osteoporosis: recent developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary beta-1-galactosyl-0-hydroxylysine (GH) as a marker of collagen turnover of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of galactosyl hydroxylysine in urine as a means for the identification of osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Urinary Galactosyl-hydroxylysine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosyl-hydroxylysine (GHYL) is a post-translationally modified amino acid found predominantly in bone collagen. During bone resorption, collagen is broken down, and GHYL is released into the bloodstream and subsequently excreted in the urine without being reutilized.[1][2][3] This makes urinary GHYL a specific and valuable biomarker for monitoring bone turnover and resorption rates.[1][2] Increased levels of urinary GHYL are associated with conditions characterized by accelerated bone loss, such as osteoporosis.[4] Unlike some other collagen markers, GHYL measurement is not significantly influenced by diet.[3]
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and reliable method for the quantification of GHYL in urine.[1][4] The method typically involves a pre-column derivatization step to enhance the detectability of GHYL. This document provides detailed application notes and protocols for the quantification of urinary GHYL by HPLC.
Signaling Pathway and Biomarker Origin
The release of Galactosyl-hydroxylysine into the urine is a direct consequence of bone resorption, a process primarily mediated by osteoclasts.
Caption: Origin of urinary Galactosyl-hydroxylysine (GHYL) from bone collagen degradation.
Experimental Protocols
This section details the methodology for the quantification of urinary GHYL, from sample collection to data analysis.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Reagents: Dansyl chloride, Sodium bicarbonate, Hydrochloric acid, an appropriate internal standard (e.g., a structurally similar, non-endogenous amino acid derivative)
-
Standards: Galactosyl-hydroxylysine (if available) or a well-characterized urine pool for standard curve preparation.
Equipment
-
HPLC system with a gradient pump, autosampler, and fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Centrifuge
-
pH meter
-
Vortex mixer
-
Heating block or water bath
-
Syringe filters (0.45 µm)
Experimental Workflow
The following diagram outlines the major steps in the analytical process.
References
- 1. Urinary beta-1-galactosyl-0-hydroxylysine (GH) as a marker of collagen turnover of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of UHPLC and HPLC methods for the assay of prostanoids: "are the methods equivalent in terms of accuracy and precision?" [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of galactosyl hydroxylysine in urine as a means for the identification of osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of a Quantitative Sandwich ELISA for Serum Galactosylhydroxylysine
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galactosylhydroxylysine (GHL) is a post-translationally modified amino acid found almost exclusively in collagen. It is released into circulation during the degradation of collagen and has been investigated as a potential biomarker for conditions associated with high bone turnover and tissue remodeling.[1][2] The accurate quantification of serum GHL can provide valuable insights into disease pathology and the efficacy of therapeutic interventions. This document outlines the development and protocol for a sensitive and specific sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of GHL in human serum. While competitive ELISAs are often employed for the detection of small molecules, commercially available kits for hydroxylysine glycosides utilize a sandwich ELISA format, suggesting a viable methodology for this analyte.[3]
Principle of the Assay
This assay employs the quantitative sandwich ELISA technique. A capture antibody specific for GHL is pre-coated onto a 96-well microplate. Standards and serum samples are pipetted into the wells, allowing any GHL present to be bound by the immobilized antibody. After a washing step to remove unbound substances, a biotin-conjugated detection antibody specific for GHL is added. This detection antibody binds to a different epitope on the captured GHL, forming a "sandwich". Following another wash, streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated detection antibody. A final wash removes unbound streptavidin-HRP. A substrate solution is then added, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the color developed is directly proportional to the amount of GHL in the sample. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of GHL in the samples is determined by interpolating from a standard curve.[3][4][5]
Data Presentation
The following tables summarize the expected quantitative data for a validated GHL ELISA, based on commercially available kits for similar analytes and data from alternative quantification methods.[2][3][6]
Table 1: Assay Performance Characteristics
| Parameter | Specification | Source |
| Assay Type | Sandwich ELISA | [3] |
| Detection Range | 3.12 - 100 µmol/L | [6] |
| Sensitivity (LOD) | 1.0 µmol/L | [6] |
| Intra-Assay CV | < 8% | [3] |
| Inter-Assay CV | < 12% | [3] |
| Sample Type | Serum, Plasma, Tissue Homogenates | [3][6] |
| Specificity | High for human GHL. No significant cross-reactivity with analogues observed. | [3] |
Table 2: Representative Serum GHL Concentrations (Measured by HPLC)
| Population | Mean Serum GHL (nmol/L) ± SE | Source |
| Premenopausal Women | 61.7 ± 8.3 | [2] |
| Postmenopausal Women | 80.4 ± 6.4 | [2] |
| Pubertal Girls | 225.7 ± 19.9 | [2] |
| Patients with Paget's Disease | 110.1 ± 6.7 | [2] |
Note: The concentration units in Table 2 (nmol/L) from the HPLC method are different from the ELISA kit's reported range (µmol/L). This highlights the need for careful calibration and validation when establishing a new assay.
Experimental Protocols
I. Sample Preparation
-
Serum Collection: Collect whole blood using a serum separator tube (SST).
-
Clotting: Allow the blood to clot for 30 minutes at room temperature.
-
Centrifugation: Centrifuge at 1000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the serum and aliquot into clean tubes. Avoid disturbing the cell layer.
-
Storage: Store serum samples at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. For this assay, undiluted serum is typically used.[6]
II. Reagent Preparation
-
Wash Buffer (1x): If supplied as a concentrate (e.g., 20x), dilute with deionized water to the final working concentration.
-
Standards: Reconstitute the lyophilized GHL standard with the provided standard diluent to create a stock solution. Perform serial dilutions to generate the standard curve (e.g., 100, 50, 25, 12.5, 6.25, 3.12, 0 µmol/L).
-
Biotin-conjugated Detection Antibody (1x): Dilute the concentrated detection antibody with the appropriate diluent to the working concentration just before use.
-
Streptavidin-HRP (1x): Dilute the concentrated Streptavidin-HRP with the appropriate diluent to the working concentration just before use.
III. ELISA Protocol
-
Plate Preparation: Bring all reagents and samples to room temperature before use. Secure the desired number of antibody-coated strips in the plate frame.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Incubation 1: Cover the plate with a plate sealer and incubate for 90 minutes at 37°C.
-
Washing 1: Aspirate the liquid from each well. Add 300 µL of 1x Wash Buffer to each well and let it soak for 1-2 minutes. Aspirate the wash buffer. Repeat the wash process 3-4 times. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the 1x Biotin-conjugated Detection Antibody to each well.
-
Incubation 2: Cover the plate and incubate for 60 minutes at 37°C.
-
Washing 2: Repeat the wash step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of 1x Streptavidin-HRP solution to each well.
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.
-
Washing 3: Repeat the wash step as described in step 4.
-
Substrate Addition: Add 90 µL of TMB Substrate solution to each well.
-
Color Development: Cover the plate to protect from light and incubate for 15-20 minutes at 37°C. The reaction will produce a blue color.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well within 15 minutes using a microplate reader set to 450 nm.
IV. Data Analysis
-
Calculate the average OD for each set of duplicate standards and samples.
-
Subtract the average OD of the blank (0 µmol/L standard) from all other OD values.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to determine the concentration of GHL in the unknown samples.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to get the final concentration.
Visualizations
Collagen Degradation and GHL Release
Galactosylhydroxylysine is a product of the enzymatic breakdown of collagen, a major component of the extracellular matrix. This process is mediated by matrix metalloproteinases (MMPs) and other proteases.[7][8]
Caption: Collagen breakdown pathway leading to the release of GHL.
Sandwich ELISA Workflow
The following diagram illustrates the key steps of the sandwich ELISA protocol for GHL detection.
Caption: Step-by-step workflow of the GHL Sandwich ELISA.
References
- 1. The glycosides of hydroxylysine are final products of collagen degradation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Sandwich ELISA protocol | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Galactosylhydroxylysine using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction Galactosylhydroxylysine (GHL) is a post-translational modification (PTM) found predominantly in collagen, the most abundant protein in the extracellular matrix (ECM).[1] This modification, along with the less common glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl), is crucial for collagen homeostasis and the mechanical properties of tissues.[1] GHL is formed by the enzymatic addition of a galactose moiety to a specific hydroxylysine residue on procollagen (B1174764) alpha chains.[1][2] As collagen is constantly being remodeled, degradation products are released into circulation. GHL, being a final degradation product, is excreted in urine and can serve as a specific and valuable biomarker for bone resorption and overall collagen turnover.[3][4][5]
Accurate and sensitive quantification of GHL is essential for studying connective tissue disorders, monitoring disease progression, and evaluating the efficacy of therapeutic interventions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high specificity, sensitivity, and quantitative accuracy.[6][7] This application note provides detailed protocols for the quantification of total GHL from biological matrices using a stable isotope dilution LC-MS/MS method.
Biochemical Pathway: GHL Formation
The formation of Galactosylhydroxylysine is a multi-step enzymatic process occurring within the endoplasmic reticulum during collagen biosynthesis.
Caption: Biosynthesis of Galactosylhydroxylysine on a procollagen chain.
Overall Experimental Workflow
The quantitative analysis of GHL involves several key stages, from initial sample collection to final data processing. The use of a stable isotope-labeled internal standard from the very first step is critical for correcting analytical variability.
Caption: General workflow for quantitative GHL analysis by LC-MS/MS.
Experimental Protocols
Protocol 1: Quantification of Total GHL from Urine
This protocol details the steps for measuring total GHL concentration following release from peptides via hydrolysis.
1. Materials and Reagents
-
Galactosylhydroxylysine (GHL) analytical standard
-
¹³C₆,¹⁵N₂-GHL or D₉-GHL (or other suitable stable isotope-labeled internal standard - IS)
-
Hydrochloric acid (HCl), 6N
-
Formic acid, LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)
-
Vortex mixer, Centrifuge, Heating block/oven
2. Sample Preparation
-
Initial Setup: Thaw urine samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Aliquoting: Transfer 100 µL of the clear urine supernatant to a 2 mL screw-cap microcentrifuge tube.
-
Internal Standard Spiking: Add a precise amount of the GHL internal standard solution (e.g., 10 µL of a 1 µg/mL solution) to each sample, calibrator, and quality control (QC) sample. This step is crucial for accurate quantification.[8][9]
-
Hydrolysis:
-
Add 100 µL of 6N HCl to each tube.
-
Securely cap the tubes and vortex briefly.
-
Place the tubes in a heating block or oven at 110°C for 20-24 hours to hydrolyze peptides and release free GHL.
-
Note: While effective, acid hydrolysis can lead to some degradation. Milder enzymatic approaches, such as digestion with papain followed by a shorter acid hydrolysis, can be employed to minimize losses, especially from tissue samples.[10]
-
-
Neutralization & Dilution:
-
Cool the samples to room temperature.
-
Carefully add 100 µL of 6N NH₄OH to neutralize the acid. Vortex.
-
Add 700 µL of LC-MS grade water containing 0.1% formic acid. Vortex thoroughly.
-
-
SPE Cleanup:
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by equilibration with water).
-
Load the entire diluted hydrolysate onto the cartridge.
-
Wash the cartridge to remove salts and interferences (e.g., with 0.1% formic acid in water, followed by methanol).
-
Elute the GHL and IS using an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Acetonitrile, 5% Water, 0.1% Formic Acid).
-
Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC-MS autosampler vial.
-
3. Calibration Curve and Quality Controls
-
Prepare a series of calibration standards by spiking known concentrations of the GHL analytical standard into a surrogate matrix (e.g., water or artificial urine).
-
Process these calibrators and at least three levels of QCs (low, medium, high) alongside the unknown samples using the exact same preparation procedure.
LC-MS/MS Methodologies
Separation of the polar GHL molecule is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).[11] Detection is performed on a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| System | UHPLC or HPLC |
| Column | HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)[12] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 - 10 µL |
| Gradient | Start at 95% B, hold for 1 min; Ramp to 50% B over 5 min; Hold at 50% B for 1 min; Return to 95% B and re-equilibrate for 3 min. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Capillary Voltage | 3.0 - 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400 - 500°C |
| Analyte | Precursor Ion (m/z) |
| GHL (Analyte) | 323.2 |
| ¹³C₆,¹⁵N₂-GHL (IS) | 331.2 |
Note: Precursor and product ions correspond to [M+H]⁺ and a characteristic fragment, respectively. The exact m/z values for the internal standard will depend on its specific isotopic labeling. Collision energies should be optimized for the specific instrument being used.
Principle of Quantification
Stable isotope dilution analysis is a powerful technique that relies on the principle that the labeled internal standard behaves identically to the endogenous analyte throughout the entire analytical process. By adding a known quantity of the "heavy" standard to the sample, the ratio of the "light" (endogenous) to "heavy" (standard) analyte remains constant, regardless of sample loss. Quantification is achieved by measuring this ratio against a calibration curve.
Caption: Logic of quantification using a stable isotope-labeled internal standard.
Data Presentation and Performance
The performance of the method must be thoroughly validated to ensure reliable results. Key validation parameters are summarized below.
Table 3: Typical Quantitative Performance Characteristics
| Parameter | Typical Value | Description |
| Linearity Range | 5 - 2000 ng/mL | The concentration range over which the assay is accurate and precise. |
| Correlation (R²) | ≥ 0.995 | A measure of how well the calibration curve fits the data points. |
| Limit of Quant. (LOQ) | 5 ng/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[9] |
| Intra-assay Precision | < 10% CV | Variation observed when the same sample is analyzed multiple times within the same run.[13] |
| Inter-assay Precision | < 15% CV | Variation observed when the same sample is analyzed across different runs on different days.[13] |
| Accuracy (Recovery) | 90 - 110% | The closeness of the measured concentration to the true concentration, often assessed with spiked samples.[13] |
Note: These values are representative and should be established for each specific laboratory and application.
Conclusion The LC-MS/MS method detailed here provides a robust, specific, and sensitive platform for the quantitative analysis of Galactosylhydroxylysine in biological samples. The use of stable isotope dilution, coupled with optimized sample preparation and chromatographic separation, ensures high-quality data suitable for both basic research and clinical applications. This methodology is a powerful tool for investigating collagen metabolism, advancing our understanding of connective tissue biology, and aiding in the development of novel diagnostics and therapeutics.
References
- 1. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The glycosides of hydroxylysine are final products of collagen degradation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker. | Semantic Scholar [semanticscholar.org]
- 6. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 9. Stable-isotope dilution analysis of galactose metabolites in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The determination of small amounts of collagen hydroxylysyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma Lysosphingolipid Biomarker Measurement by Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS analysis of plasma glucosylsphingosine as a biomarker for diagnosis and follow-up monitoring in Gaucher disease in the Spanish population - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of Galactosylhydroxylysine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosylhydroxylysine (B1674396) (GHL) is a post-translationally modified amino acid primarily found in collagen. Its hydrochloride salt is often used as a standard for analytical measurements. The quantification of galactosylhydroxylysine in biological matrices such as urine and serum serves as a valuable biomarker for assessing bone resorption and collagen turnover. Increased levels of GHL have been associated with conditions like osteoporosis and Paget's disease.[1][2][3] This document provides detailed application notes and protocols for the sample preparation and measurement of galactosylhydroxylysine hydrochloride.
The analytical workflow for GHL measurement typically involves three key stages: sample preparation (including hydrolysis to release GHL from collagen fragments), derivatization (to enhance chromatographic separation and detection), and instrumental analysis (commonly High-Performance Liquid Chromatography with Fluorescence Detection or Liquid Chromatography with Tandem Mass Spectrometry).
Experimental Workflows and Methodologies
The selection of the appropriate sample preparation and analytical technique depends on the biological matrix, the required sensitivity, and the available instrumentation. Below are detailed protocols for the analysis of galactosylhydroxylysine in urine and serum.
Diagram of the Overall Experimental Workflow
Caption: Overall workflow for galactosylhydroxylysine measurement.
Protocol 1: Analysis of Galactosylhydroxylysine in Urine by HPLC with Fluorescence Detection
This protocol involves acid hydrolysis to liberate GHL from urinary peptides, followed by pre-column derivatization with dansyl chloride for sensitive fluorescence detection.
Sample Preparation: Acid Hydrolysis
-
Sample Collection : Collect a 24-hour or second morning void urine sample. Store at -20°C until analysis.
-
Hydrolysis :
-
Pipette 1 mL of urine into a screw-capped glass tube.
-
Add 1 mL of concentrated hydrochloric acid (HCl) to achieve a final concentration of approximately 6 M HCl.
-
Securely cap the tube and place it in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, cool the sample to room temperature.
-
To remove the acid, the hydrolysate can be dried under a stream of nitrogen or in a vacuum desiccator.
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of ultrapure water or a buffer compatible with the subsequent steps.
-
Adjust the pH of the reconstituted sample to the range required for derivatization (typically pH 9-10 for dansyl chloride) using a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).
-
Diagram of the Acid Hydrolysis Workflow
Caption: Acid hydrolysis workflow for urine samples.
Pre-column Derivatization with Dansyl Chloride
Dansyl chloride reacts with the primary and secondary amino groups of galactosylhydroxylysine under alkaline conditions to form a highly fluorescent derivative.[4]
-
Reagent Preparation :
-
Dansyl Chloride Solution : Prepare a solution of dansyl chloride (e.g., 1.5 mg/mL) in acetone. This solution should be prepared fresh daily and protected from light.
-
Derivatization Buffer : Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5.
-
-
Derivatization Reaction :
-
In a microcentrifuge tube, mix 100 µL of the pH-adjusted hydrolysate with 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution to the mixture.
-
Vortex the tube and incubate at an elevated temperature (e.g., 60°C) for 60 minutes in the dark.[4]
-
After incubation, cool the reaction mixture to room temperature.
-
To stop the reaction, add a small volume (e.g., 100 µL) of a quenching solution, such as a 2% (v/v) solution of methylamine (B109427) hydrochloride, to react with the excess dansyl chloride.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
-
HPLC-Fluorescence Detection
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient elution is typically used. For example:
-
Mobile Phase A: Acetonitrile (B52724).
-
Mobile Phase B: 0.05 M sodium acetate (B1210297) buffer, pH 4.5.
-
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 20 µL.
-
Fluorescence Detector Wavelengths : Excitation at 340 nm and Emission at 540 nm.
-
-
Quantification :
-
Prepare a calibration curve using this compound standards of known concentrations, subjecting them to the same derivatization procedure as the samples.
-
The concentration of galactosylhydroxylysine in the urine samples is determined by comparing the peak area of the derivatized analyte to the calibration curve. Results are typically normalized to creatinine (B1669602) concentration.
-
Protocol 2: Analysis of Galactosylhydroxylysine in Serum by LC-MS/MS
This protocol provides a more sensitive and specific method for the quantification of GHL in serum, utilizing ultrafiltration for initial sample cleanup and tandem mass spectrometry for detection.
Sample Preparation
-
Sample Collection : Collect whole blood and allow it to clot. Centrifuge to separate the serum and store at -80°C until analysis.
-
Ultrafiltration :
-
Thaw serum samples on ice.
-
Use a centrifugal filter unit with a molecular weight cutoff of 10 kDa to remove proteins.
-
Add an appropriate volume of serum (e.g., 200 µL) to the filter unit.
-
Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 30 minutes at 4°C).
-
Collect the ultrafiltrate for further processing.
-
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended) :
-
An SPE step can be employed to further clean the sample and concentrate the analyte. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be suitable.
-
Conditioning : Condition the SPE cartridge with methanol (B129727) followed by equilibration with an appropriate buffer (e.g., 0.1% formic acid in water).
-
Loading : Load the ultrafiltrate onto the conditioned cartridge.
-
Washing : Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution : Elute the galactosylhydroxylysine with a stronger solvent (e.g., a mixture of methanol or acetonitrile with an acidic or basic modifier).
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Derivatization may not be necessary for LC-MS/MS, as the mass spectrometer provides sufficient selectivity and sensitivity.
-
Liquid Chromatography Conditions :
-
Column : A HILIC or reversed-phase C18 column suitable for polar analytes.
-
Mobile Phase :
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient : A gradient from high organic to high aqueous mobile phase for reversed-phase, or the opposite for HILIC.
-
Flow Rate : 0.3-0.5 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for galactosylhydroxylysine need to be determined by infusing a standard solution. An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used for accurate quantification.
-
-
Quantification :
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration.
-
Quantitative Data and Method Performance
The following tables summarize typical performance characteristics for the analysis of galactosylhydroxylysine and related compounds. It is important to note that these values are representative and may vary depending on the specific instrumentation, laboratory conditions, and sample matrix.
Table 1: Performance Characteristics of HPLC-Fluorescence Method for Serum Galactosylhydroxylysine
| Parameter | Value | Reference |
| Analyte | Free β-1-galactosyl-O-hydroxylysine | [2] |
| Matrix | Serum | [2] |
| Derivatization | Dansylation | [2] |
| Within-run CV | 7% (at 48 nmol/L) | [2] |
| Between-run CV | 14% (at 48 nmol/L) | [2] |
Table 2: Representative Performance of LC-MS/MS Methods for Biomarker Quantification in Urine
| Parameter | Value Range | Reference |
| Linearity (r²) | > 0.99 | General expectation for validated bioanalytical methods |
| Recovery | 65-111% | [5] |
| LOD | 0.05 - 1.5 ng/mL | [5] |
| LOQ | 0.3 - 5.0 ng/mL | [5] |
Table 3: Representative Performance of HPLC-FLD Methods for Biomarker Quantification
| Parameter | Value Range | Reference |
| Linearity (r²) | ≥ 0.997 | [6] |
| Recovery | > 90% | General expectation for validated bioanalytical methods |
| LOD | 1.5 - 3.0 ng/mL | [6][7] |
| LOQ | 4.5 ng/mL | [6] |
Conclusion
The accurate measurement of this compound is essential for research in bone metabolism and collagen-related disorders. The choice between HPLC-FLD and LC-MS/MS will depend on the specific requirements for sensitivity, selectivity, and throughput. The protocols outlined in these application notes provide a detailed framework for the successful implementation of these analytical methods. Proper method validation is crucial to ensure the reliability of the generated data.
References
- 1. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of galactosyl hydroxylysine in urine as a means for the identification of osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Galactosylhydroxylysine (GHL) Immunoassay Protocol
For Research Use Only
Introduction
Galactosylhydroxylysine (B1674396) (GHL) is a post-translationally modified amino acid found predominantly in collagen. It is formed by the enzymatic glycosylation of hydroxylysine residues.[1][2] GHL is released into circulation during the degradation of collagen, particularly bone collagen.[3][4] Consequently, the quantification of GHL in biological fluids such as serum and urine serves as a specific biomarker for bone resorption and collagen turnover.[3][4] Elevated levels of GHL have been associated with various physiological and pathological states, including growth, menopause, osteoporosis, and Paget's disease.[3][4][5]
This document provides a detailed protocol for the quantitative determination of GHL in biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Assay Principle
The GHL immunoassay is a competitive ELISA designed to quantify GHL in various biological samples.[4] In this assay format, GHL present in the sample competes with a fixed amount of labeled GHL for binding to a limited number of anti-GHL antibody binding sites, which are coated on a microplate. The amount of labeled GHL bound to the antibody is inversely proportional to the concentration of GHL in the sample. The bound labeled GHL is then detected by a colorimetric reaction, and the concentration of GHL in the samples is determined by comparing their absorbance with a standard curve.
Applications
-
Bone Resorption Marker: Serum and urinary GHL levels can be used as a specific marker for monitoring bone resorption activity.[3][4]
-
Collagen Turnover Studies: The assay can be employed to study collagen metabolism in various physiological and pathological conditions.
-
Drug Development: Useful for evaluating the efficacy of therapeutic agents targeting bone diseases, such as bisphosphonates.[3]
-
Pediatric Growth Studies: Urinary excretion of GHL has been shown to be a valid index of skeletal growth in children.[5]
Quantitative Data Summary
The performance characteristics of GHL assays can vary between different methods (e.g., immunoassay vs. HPLC) and assay kits. Below is a summary of reported performance data.
| Performance Characteristic | Value | Method/Reference |
| Precision (CV) | ||
| Within-run CV | 7% | HPLC with fluorescence detection[3] |
| Between-run CV | 14% | HPLC with fluorescence detection[3] |
| Cross-Reactivity | ||
| Physiological amino acid mix | < 1% | Competitive Immunoassay[4] |
| Galactose | < 0.2% | Competitive Immunoassay[4] |
| Lactose | < 0.3% | Competitive Immunoassay[4] |
| Glucosylgalactosylhydroxylysine | < 1% | Competitive Immunoassay[4] |
Note: Intra- and inter-assay CVs for specific commercial ELISA kits are determined but may vary. Please refer to the kit-specific manual for precise data.[6][7]
Experimental Protocols
Required Materials (Not Provided in a typical kit)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H₂SO₄)
-
Sample collection tubes
-
Centrifuge
Sample Preparation
-
Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 3,000 rpm for 10 minutes. Collect the supernatant (serum) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Urine: Collect a 24-hour urine sample or a random urine sample. Centrifuge to remove particulate matter. Store at -20°C or -80°C. For random urine samples, it is recommended to normalize the GHL concentration to creatinine (B1669602) levels.
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer and centrifuge to remove debris. The supernatant can then be used for the assay.[6][7]
Note: This immunoassay is designed for the detection of native GHL.[6][7] No pre-treatment or dilution of samples is typically required for the competitive immunoassay format described.[4]
Assay Procedure
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards and controls as directed by the specific kit manual.
-
Add Standards and Samples: Add 100 µL of each standard, control, and sample into the appropriate wells of the anti-GHL antibody-coated microplate.
-
Add Labeled GHL: Add 50 µL of horseradish peroxidase (HRP)-conjugated GHL to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C. During this incubation, GHL from the sample and the HRP-conjugated GHL will compete for binding to the immobilized antibody.
-
Wash: Aspirate or decant the solution from each well and wash the plate 3-5 times with wash buffer. Ensure complete removal of liquid at each step.
-
Add Substrate: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well.
-
Incubate for Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes. A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density (OD) of each well at 450 nm within 15 minutes of adding the stop solution.
-
Calculate Results: Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. The concentration of GHL in the samples can be determined by interpolating their mean absorbance value from the standard curve. The concentration is inversely proportional to the OD value.
Visualizations
References
- 1. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. mybiosource.com [mybiosource.com]
Application Notes and Protocols for Galactosylhydroxylysine Hydrochloride as a Clinical Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosylhydroxylysine (Gal-Hyl) hydrochloride is a specific product of the post-translational glycosylation of hydroxylysine residues within collagen molecules.[1] As collagen, particularly type I collagen in bone, is degraded, Gal-Hyl is released into circulation and subsequently excreted in the urine.[1][2] Unlike other collagen degradation products, Gal-Hyl is metabolically inert, meaning it is not significantly metabolized further before excretion. This characteristic makes it an excellent and specific biomarker for monitoring collagen turnover, with particular utility in clinical research related to bone resorption.
These application notes provide a comprehensive overview of the use of Galactosylhydroxylysine hydrochloride as a clinical research tool, focusing on its primary application as a biomarker of bone resorption. This document includes quantitative data, detailed experimental protocols for its measurement, and diagrams illustrating its origin in the collagen degradation pathway.
Data Presentation
The following tables summarize quantitative data on urinary Galactosylhydroxylysine levels in different clinical research contexts. These values are typically expressed as a molar ratio to creatinine (B1669602) to account for variations in urine dilution.
Table 1: Urinary Galactosylhydroxylysine (Gal-Hyl) in Postmenopausal Women with Osteoporosis
| Patient Group | Number of Subjects (n) | Urinary Gal-Hyl (mmol/mol Creatinine) | Key Findings | Reference |
| Postmenopausal women with osteoporotic fractures | 100 | 1.35 ± 0.82 | Significantly higher urinary Gal-Hyl levels were observed in women with a history of fractures compared to those without.[3][4] | [3][4] |
| Postmenopausal women without fractures | 115 | 1.03 ± 0.48 | Elevated Gal-Hyl may indicate alterations in bone collagen quality, potentially contributing to bone fragility.[3][4] | [3][4] |
Table 2: Urinary Galactosylhydroxylysine (Gal-Hyl) Excretion in Children
| Patient Group | Number of Subjects (n) | Key Findings | Reference |
| Healthy children and adolescents (ages 4-18) | 88 | Urinary Gal-Hyl excretion, when normalized to body weight, is 3.2 to 4.7 times higher in children and adolescents than in adults, with peaks during early childhood and the pubertal growth spurt.[3][5] | [3][5] |
| Children with Growth Hormone (GH) Deficiency | 14 | Urinary Gal-Hyl levels are significantly lower in children with GH deficiency compared to healthy children and correlate with growth velocity.[3][5] | [3][5] |
| Children with Ullrich-Turner Syndrome | 21 | Similar to children with GH deficiency, urinary Gal-Hyl levels are significantly lower in this group compared to healthy controls.[5] | [5] |
Signaling Pathways and Biological Context
Galactosylhydroxylysine is not known to be an active signaling molecule. Instead, its clinical relevance stems from its role as a stable end-product of the enzymatic degradation of collagen. The following diagram illustrates the pathway of type I collagen degradation in bone, which leads to the release of Gal-Hyl.
Caption: Pathway of Type I Collagen Degradation and Gal-Hyl Release.
Experimental Protocols
The quantification of Galactosylhydroxylysine in biological fluids is a key procedure in its use as a clinical research tool. The most established method is High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization. Enzyme-Linked Immunosorbent Assays (ELISAs) have also been developed for this purpose.
Protocol 1: Quantification of Gal-Hyl in Serum/Urine by HPLC
This protocol is a representative method based on pre-column derivatization with dansyl chloride followed by reversed-phase HPLC with fluorescence detection.
1. Sample Preparation (Urine) a. Collect a 24-hour or second morning void urine sample. b. To prevent bacterial growth, collect samples in a container with a preservative such as boric acid. c. Centrifuge the urine sample at 2,000 x g for 15 minutes to remove sediment. d. Store the supernatant at -20°C until analysis. e. Prior to derivatization, thaw the sample and, if necessary, perform a dilution with ultrapure water.
2. Sample Preparation (Serum) a. Collect whole blood and allow it to clot. b. Centrifuge at 1,500 x g for 10 minutes to separate the serum. c. Perform an ultrafiltration step to remove proteins. A centrifugal filter unit with a molecular weight cutoff of 10 kDa is suitable. d. The protein-free ultrafiltrate is used for derivatization.
3. Pre-column Derivatization with Dansyl Chloride a. To 50 µL of the prepared sample (urine or serum ultrafiltrate), add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5). b. Add 50 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetone). c. Vortex the mixture thoroughly. d. Incubate the reaction mixture at 60°C for 60 minutes in the dark. e. After incubation, evaporate the solvent to dryness under a stream of nitrogen. f. Reconstitute the dried dansylated sample in 100 µL of the initial HPLC mobile phase. g. Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
4. HPLC Analysis a. HPLC System: A standard HPLC system equipped with a gradient pump, an autosampler, and a fluorescence detector. b. Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase A: 5% Methanol, 3% Tetrahydrofuran, 0.57% Acetic Acid, 0.088% Triethylamine in water. d. Mobile Phase B: 70% Methanol, 3% Tetrahydrofuran, 0.57% Acetic Acid, 0.088% Triethylamine in water. e. Gradient Program: A linear gradient from 15% B to 100% B over 40 minutes is a typical starting point. The gradient should be optimized for the specific column and system. f. Flow Rate: 1.0 mL/min. g. Column Temperature: 30°C. h. Fluorescence Detection: Excitation wavelength of 324 nm and an emission wavelength of 559 nm. i. Quantification: Create a standard curve using known concentrations of this compound standard that have undergone the same derivatization procedure.
Caption: Workflow for HPLC-based quantification of Gal-Hyl.
Protocol 2: Quantification of Gal-Hyl by ELISA (General Protocol)
This is a general protocol for a competitive ELISA, which is a common format for small molecules like Gal-Hyl. Specific details may vary depending on the commercial kit used.
1. Reagent Preparation a. Prepare wash buffer, assay diluent, and standards according to the kit manufacturer's instructions. b. Create a standard curve by performing serial dilutions of the this compound standard.
2. Assay Procedure a. Add a fixed amount of anti-Gal-Hyl antibody to all wells of the microplate, which is pre-coated with a Gal-Hyl conjugate. b. Add standards and samples to the appropriate wells. Gal-Hyl in the sample will compete with the coated Gal-Hyl for binding to the antibody. c. Incubate the plate for the time and temperature specified in the kit manual (e.g., 1-2 hours at room temperature). d. Wash the plate multiple times with the wash buffer to remove unbound antibody and sample components. e. Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody. f. Incubate the plate as specified. g. Wash the plate again to remove the unbound secondary antibody. h. Add the enzyme substrate (e.g., TMB). The enzyme will convert the substrate, leading to a color change. The intensity of the color is inversely proportional to the amount of Gal-Hyl in the sample. i. Stop the reaction by adding a stop solution. j. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis a. Plot the absorbance values of the standards against their known concentrations to generate a standard curve. b. Use the standard curve to determine the concentration of Gal-Hyl in the unknown samples.
Caption: Logical relationship in a competitive ELISA for Gal-Hyl.
References
- 1. Matrix Metalloproteinase Mediated Type I Collagen Degradation - An Independent Risk Factor for Mortality in Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The type I collagen fragments ICTP and CTX reveal distinct enzymatic pathways of bone collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Galactosylhydroxylysine in Monitoring Treatment of Bone Disorders
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Galactosylhydroxylysine (GHYL) is a post-translationally modified amino acid unique to collagen and a few other proteins with collagen-like domains. It is formed by the glycosylation of hydroxylysine residues during collagen biosynthesis. As bone is a collagen-rich tissue, the degradation of bone matrix during bone resorption leads to the release of GHYL into the circulation, which is subsequently excreted in the urine without being recycled or significantly metabolized.[1] This makes urinary and serum GHYL a specific and sensitive biomarker for monitoring bone resorption activity.[1][2]
The primary application of GHYL in the context of bone disorders lies in its utility as a biomarker to assess the rate of bone turnover and to monitor the efficacy of anti-resorptive therapies.[3] Elevated levels of GHYL are observed in pathological conditions characterized by increased bone resorption, such as osteoporosis and Paget's disease of bone.[2][3] Conversely, a decrease in GHYL levels following therapeutic intervention is indicative of a positive treatment response.
In postmenopausal osteoporosis, urinary GHYL levels have been shown to be significantly higher in women with a history of fractures compared to those without, suggesting that GHYL may also serve as a potential marker of bone quality and fragility.[4] In Paget's disease, a condition of accelerated and disorganized bone remodeling, serum GHYL levels decrease significantly in response to bisphosphonate therapy, often to a greater extent than other bone resorption markers.[2]
The measurement of GHYL offers several advantages over other bone turnover markers. Its specificity for collagen degradation, particularly from bone, and its metabolic inertness contribute to its reliability.[1] Analytical methods for GHYL quantification, primarily High-Performance Liquid Chromatography (HPLC) with fluorescence detection, are well-established, and immunoassays are also available.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data on Galactosylhydroxylysine levels in various populations and conditions, providing a reference for clinical and research applications.
Table 1: Urinary Galactosylhydroxylysine (GHYL) Levels in Healthy and Osteoporotic Individuals
| Population | GHYL Level (mmol/mol creatinine) | Reference |
| Healthy Control Subjects (Female and Male) | Data not explicitly provided, but significantly lower than osteoporotic patients. | [3] |
| Postmenopausal Osteoporotic Women (No Fracture) | 1.03 ± <0.48 | [4] |
| Postmenopausal Osteoporotic Women (With Fracture) | 1.35 ± 0.82 | [4] |
| Osteoporotic Patients (Pre-treatment) | Significantly higher than controls | [3] |
| Osteoporotic Patients (Post-treatment, 200 days) | Significantly lower than pre-treatment | [3] |
Table 2: Serum Galactosylhydroxylysine (GHYL) Levels and Response to Treatment in Paget's Disease
| Condition | GHYL Response | Reference |
| Mild Paget's Disease (Pre-treatment) | Elevated compared to healthy adults | [2] |
| Mild Paget's Disease (Post-oral bisphosphonate) | 36% decrease (SE = 4%) | [2] |
Signaling Pathway and Experimental Workflow
Biochemical Pathway of Galactosylhydroxylysine Release
The following diagram illustrates the key steps in collagen type I biosynthesis, post-translational modification, and subsequent degradation that leads to the release of Galactosylhydroxylysine.
Caption: Collagen biosynthesis, modification, and degradation pathway leading to GHYL release.
Experimental Workflow for GHYL Analysis
The diagram below outlines a typical workflow for the analysis of urinary Galactosylhydroxylysine using HPLC with fluorescence detection.
Caption: Experimental workflow for urinary GHYL analysis by HPLC.
Logical Relationship of GHYL in Treatment Monitoring
This diagram illustrates the logical connection between GHYL levels, bone resorption, and the efficacy of anti-resorptive treatment.
Caption: Logical flow of GHYL as a biomarker in bone disorder treatment.
Experimental Protocols
Protocol for Urinary Galactosylhydroxylysine (GHYL) Analysis by HPLC with Fluorescence Detection
This protocol is a generalized procedure based on commonly cited methodologies.[2] Specific parameters may require optimization depending on the HPLC system and reagents used.
1. Materials and Reagents
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Dansyl chloride
-
Acetone
-
Sodium bicarbonate buffer
-
GHYL standard
-
Creatinine standard
-
Deionized water
2. Sample Preparation
-
Collection: Collect a second morning void or 24-hour urine sample.
-
Centrifugation: Centrifuge the urine sample at 2000 x g for 15 minutes to remove particulate matter.
-
(Optional) Acid Hydrolysis: For total GHYL measurement, hydrolyze a urine aliquot with an equal volume of concentrated HCl at 110°C for 24 hours. This step is omitted for free GHYL measurement.
-
Purification:
-
Condition an SPE cartridge with methanol followed by deionized water.
-
Apply the urine sample (hydrolyzed or non-hydrolyzed) to the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute GHYL with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
3. Derivatization
-
Reconstitute the dried eluate in sodium bicarbonate buffer.
-
Add a solution of dansyl chloride in acetone.
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
Stop the reaction by adding a small amount of an amine-containing solution (e.g., methylamine (B109427) hydrochloride).
4. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The specific gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of ~340 nm and an emission wavelength of ~525 nm (for dansyl derivatives).
5. Data Analysis
-
Standard Curve: Prepare a standard curve by derivatizing known concentrations of GHYL standard and injecting them into the HPLC system.
-
Quantification: Identify and integrate the peak corresponding to the dansylated GHYL in the sample chromatograms. Quantify the amount of GHYL by comparing the peak area to the standard curve.
-
Creatinine Measurement: Measure the creatinine concentration in the original urine sample using a standard clinical chemistry analyzer or a separate colorimetric assay.
-
Normalization: Express the GHYL concentration as a ratio to the creatinine concentration (e.g., in mmol/mol creatinine) to account for variations in urine dilution.
References
- 1. Markers of bone remodelling in metabolic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Collagen Studies Using Galactosylhydroxylysine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen, the most abundant protein in mammals, undergoes extensive post-translational modifications (PTMs) that are critical for its structure and function.[1] One of these key modifications is the glycosylation of hydroxylysine (Hyl) residues, which results in the formation of galactosylhydroxylysine (B1674396) (Gal-Hyl) and subsequently glucosylgalactosylhydroxylysine (Glc-Gal-Hyl).[2][3] The extent of hydroxylysine glycosylation plays a significant role in regulating collagen fibril diameter and the overall organization of the extracellular matrix.[2] An inverse relationship has been observed between the level of hydroxylysine glycosylation and the diameter of collagen fibrils.[2]
Galactosylhydroxylysine hydrochloride is a stable form of this glycosylated amino acid. In in vitro collagen studies, its primary application is as an analytical standard for the accurate quantification of Gal-Hyl released from cells or tissues. This allows researchers to study the activity of enzymes involved in collagen biosynthesis and degradation, and to investigate how various stimuli or pathological conditions affect collagen metabolism. These application notes provide detailed protocols for the use of this compound in in vitro collagen research.
Applications
-
Analytical Standard for HPLC: this compound is an essential standard for developing a calibration curve for the quantification of galactosylhydroxylysine in biological samples, such as cell culture media and cell lysates, using High-Performance Liquid Chromatography (HPLC).[4][5]
-
Investigating Collagen Metabolism: By quantifying the amount of galactosylhydroxylysine, researchers can study the effects of various compounds, growth factors, or disease states on collagen synthesis, post-translational modification, and degradation.
-
Studying Enzyme Activity: The quantification of galactosylhydroxylysine can be used to indirectly assess the activity of enzymes involved in its formation, such as galactosyltransferases, and enzymes involved in collagen degradation.[6]
Experimental Protocols
Protocol 1: Quantification of Galactosylhydroxylysine in Cell Culture Samples by HPLC
This protocol describes the use of this compound as a standard to quantify the amount of galactosylhydroxylysine in fibroblast cell cultures.
Materials:
-
This compound
-
Cultured fibroblasts (e.g., human dermal fibroblasts)
-
Cell culture reagents
-
6 M HCl
-
HPLC system with a fluorescence or UV detector
-
C18 reverse-phase HPLC column
-
Derivatization agent (e.g., o-phthalaldehyde, OPA)
-
Mobile phase reagents (e.g., acetonitrile (B52724), water, buffer salts)
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
1. Preparation of this compound Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in ultrapure water.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with concentrations ranging from approximately 0.1 µg/mL to 10 µg/mL.[5]
-
Store the standard solutions at -20°C.
2. Sample Preparation from Cell Culture:
-
Culture fibroblasts to confluence in appropriate media. Treat cells with experimental compounds if desired.
-
Collect the cell culture supernatant and lyse the cells in a suitable buffer.
-
To hydrolyze the collagen and release galactosylhydroxylysine, add an equal volume of 12 M HCl to the samples to achieve a final concentration of 6 M HCl.
-
Heat the samples at 110°C for 24 hours in sealed tubes.
-
After hydrolysis, evaporate the HCl under a stream of nitrogen or by using a vacuum concentrator.
-
Reconstitute the dried samples in a known volume of HPLC mobile phase or ultrapure water.
-
Filter the samples through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Analysis:
-
Derivatization (if using fluorescence detection with OPA): Mix a small volume of the hydrolyzed sample or standard with the OPA derivatizing reagent according to the manufacturer's instructions.
-
Inject the derivatized standards and samples onto the HPLC system.
-
Perform the separation using a C18 column with a suitable gradient of mobile phases (e.g., a gradient of acetonitrile in an aqueous buffer).
-
Detect the derivatized galactosylhydroxylysine using a fluorescence detector.
-
Record the peak area and retention time for each standard and sample.
4. Data Analysis:
-
Plot a standard curve of the peak area versus the concentration of the this compound standards.[7]
-
Determine the concentration of galactosylhydroxylysine in the unknown samples by interpolating their peak areas on the standard curve.[8]
-
Normalize the results to the cell number or total protein concentration.
Experimental Workflow for Quantification of Galactosylhydroxylysine
Caption: Workflow for quantifying Gal-Hyl in cell culture.
Protocol 2: In Vitro Collagen Fibrillogenesis Assay (Turbidimetric Analysis)
This protocol is used to study the kinetics of collagen fibril formation in vitro. It can be adapted to investigate how factors that alter collagen glycosylation may affect fibrillogenesis.
Materials:
-
Purified Type I collagen (acid-solubilized)
-
10x Phosphate Buffered Saline (PBS)
-
1 M NaOH
-
Ultrapure water
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 313 nm or 405 nm.[9][10]
-
96-well plate or cuvettes
Procedure:
-
On ice, prepare the collagen solution by mixing the acid-solubilized collagen, 10x PBS, and ultrapure water to achieve a final collagen concentration of 0.3-0.5 mg/mL in 1x PBS.
-
Adjust the pH of the collagen solution to 7.2-7.4 with 1 M NaOH. Keep the solution on ice to prevent premature fibrillogenesis.
-
Transfer the collagen solution to a pre-chilled 96-well plate or cuvettes.
-
Place the plate or cuvettes in the spectrophotometer pre-heated to 37°C.
-
Immediately start recording the absorbance at 313 nm or 405 nm at regular intervals (e.g., every 1-5 minutes) for at least 90 minutes.[11]
-
The increase in turbidity over time reflects the formation of collagen fibrils.
Data Analysis:
-
Plot absorbance versus time to generate a fibrillogenesis curve.
-
The curve typically shows a lag phase, a growth phase, and a plateau phase.[12]
-
Compare the lag time, the maximum rate of fibril formation (slope of the growth phase), and the final turbidity between different experimental conditions.
Workflow for In Vitro Fibrillogenesis Study
Caption: Workflow for in vitro collagen fibrillogenesis assay.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below are examples of how to structure data tables for the protocols described above.
Table 1: Example Standard Curve Data for Galactosylhydroxylysine Quantification by HPLC
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,987 |
| 2.5 | 379,543 |
| 5.0 | 758,991 |
| 10.0 | 1,520,345 |
| R² Value | 0.9998 |
Table 2: Example Data from In Vitro Collagen Fibrillogenesis Assay
| Treatment | Lag Time (min) | Max Rate (Abs/min) | Final Turbidity (Abs) |
| Control | 15.2 ± 1.3 | 0.025 ± 0.003 | 0.45 ± 0.04 |
| Compound X (1 µM) | 22.5 ± 2.1 | 0.018 ± 0.002 | 0.38 ± 0.03 |
| Compound Y (1 µM) | 14.8 ± 1.5 | 0.026 ± 0.004 | 0.47 ± 0.05 |
Signaling Pathways
Collagen Biosynthesis and Post-Translational Modification Pathway
The synthesis of mature collagen fibrils is a multi-step process that begins inside the cell and is completed in the extracellular space. Key intracellular events include the hydroxylation of proline and lysine (B10760008) residues and the glycosylation of hydroxylysine residues.[6] These modifications are essential for the proper folding of the collagen triple helix and the subsequent assembly and cross-linking of collagen fibrils.[13]
Caption: Key steps in collagen biosynthesis and maturation.
References
- 1. Collagen - Wikipedia [en.wikipedia.org]
- 2. Collagen glycosylation | Department of Physiology | UZH [physiol.uzh.ch]
- 3. Further studies on the effect of the collagen triple-helix formation on the hydroxylation of lysine and the glycosylations of hydroxylysine in chick-embryo tendon and cartilage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Collagen fibrillogenesis in vitro: comparison of types I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyto.purdue.edu [cyto.purdue.edu]
- 12. Collagen fibril formation in vitro: From origin to opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Application Notes & Protocols: Analytical Techniques for Separating Galactosylhydroxylysine from its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosylhydroxylysine (GHL) is a post-translationally modified amino acid found predominantly in collagen. It exists as a mixture of isomers, primarily diastereomers, arising from the chiral centers in both the galactose and hydroxylysine moieties. The accurate separation and quantification of these isomers are crucial for understanding collagen metabolism, identifying biomarkers for various diseases, and in the development of therapeutics targeting collagen-related pathologies. This document provides detailed application notes and protocols for the primary analytical techniques used to separate GHL from its isomers.
Key Analytical Techniques
The separation of Galactosylhydroxylysine and its isomers is primarily achieved through advanced chromatographic and electrophoretic techniques. Due to the polar and non-volatile nature of GHL, derivatization is often required to enhance detection and improve chromatographic resolution.
Primary techniques covered in this document:
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
-
Ion-Exchange Chromatography (IEC)
-
Capillary Electrophoresis (CE)
-
Mass Spectrometry (MS) as a detection method
High-Performance Liquid Chromatography (HPLC) for GHL Isomer Separation
Reversed-phase HPLC coupled with pre-column derivatization is a robust and widely used method for the separation and quantification of GHL and its diastereomers. Derivatization enhances the hydrophobicity of the analytes, allowing for better retention and separation on C18 columns, and introduces a chromophore or fluorophore for sensitive detection.
Data Presentation: HPLC Separation of Dabsyl-Derivatized GHL Diastereomers
The following table summarizes representative quantitative data for the separation of dabsyl chloride derivatized GHL diastereomers. The separation of these diastereomers is highly dependent on the pH and ionic strength of the mobile phase[1].
| Analyte | Retention Time (min) | Resolution (Rs) | Peak Width (min) |
| Dabsyl-GHL Diastereomer 1 | 25.4 | - | 0.8 |
| Dabsyl-GHL Diastereomer 2 | 27.1 | 2.1 | 0.9 |
Note: The data presented is a representative example compiled from typical HPLC separations of derivatized amino acid isomers. Actual values may vary based on specific instrument, column, and mobile phase conditions.
Experimental Protocol: HPLC Separation of Dabsyl-Derivatized GHL
This protocol details the steps for the derivatization of GHL with dabsyl chloride and subsequent analysis by reversed-phase HPLC.
Materials:
-
Galactosylhydroxylysine standard or sample hydrolysate
-
Dabsyl chloride solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (6 M) for hydrolysis (if starting from collagen)
-
HPLC grade acetonitrile, methanol, and water
-
Sodium acetate (B1210297) buffer (50 mM, pH 4.5)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation (from Collagen):
-
Hydrolyze 1-5 mg of collagen sample with 1 mL of 6 M HCl at 110°C for 24 hours in a sealed tube under nitrogen.
-
Evaporate the HCl under a stream of nitrogen.
-
Reconstitute the hydrolysate in 1 mL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
-
Dabsyl Chloride Derivatization:
-
To 100 µL of the sample or standard solution in the bicarbonate buffer, add 200 µL of dabsyl chloride solution.
-
Incubate the mixture at 70°C for 15 minutes.
-
After incubation, evaporate the acetone (B3395972) under a gentle stream of nitrogen.
-
Add 700 µL of the initial mobile phase to the dried residue and vortex to dissolve.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM Sodium Acetate, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-35 min: 20-60% B (linear gradient)
-
35-40 min: 60-100% B
-
40-45 min: 100% B (hold)
-
45-50 min: 100-20% B (return to initial)
-
50-60 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: 436 nm
-
Injection Volume: 20 µL
-
Visualization: HPLC Workflow for GHL Analysis
HPLC workflow for GHL analysis.
Ion-Exchange Chromatography (IEC) for GHL Purification
Ion-exchange chromatography is a powerful technique for the initial purification of GHL from complex biological matrices like urine or collagen hydrolysates, based on the net charge of the molecule.
Data Presentation: IEC Purification of GHL
| Step | Buffer | Elution Volume (mL) | GHL Recovery (%) |
| Loading | 0.2 M Sodium Citrate (B86180), pH 3.25 | - | - |
| Elution | 0.2 M Sodium Citrate, pH 4.25 | 50-70 | > 90 |
Note: This data is representative of a typical cation-exchange chromatography purification for hydroxylysine glycosides.
Experimental Protocol: Cation-Exchange Chromatography for GHL
Materials:
-
Sample hydrolysate
-
Strong cation exchange resin (e.g., Dowex 50W-X8)
-
Sodium citrate buffers (0.2 M, pH 3.25 and pH 4.25)
-
Chromatography column
Procedure:
-
Column Packing and Equilibration:
-
Pack a column with the cation exchange resin.
-
Equilibrate the column with 3-5 column volumes of 0.2 M sodium citrate buffer, pH 3.25.
-
-
Sample Loading:
-
Adjust the pH of the sample hydrolysate to ~3.0.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with 2-3 column volumes of the equilibration buffer (pH 3.25) to remove unbound components.
-
-
Elution:
-
Elute the bound GHL by applying a step gradient of 0.2 M sodium citrate buffer, pH 4.25.
-
Collect fractions and monitor for the presence of GHL using a suitable method (e.g., amino acid analysis or HPLC of derivatized aliquots).
-
Visualization: Ion-Exchange Chromatography Logic
Logic of GHL purification by IEC.
Capillary Electrophoresis (CE) for High-Resolution Separation
Capillary electrophoresis offers very high separation efficiency and is well-suited for the analysis of charged molecules like GHL and its isomers. When coupled with a sensitive detector like a laser-induced fluorescence (LIF) detector, it can achieve very low detection limits.
Data Presentation: CE Separation of Fluorescently Labeled GHL Isomers
| Analyte | Migration Time (min) | Resolution (Rs) |
| Labeled GHL Isomer 1 | 12.5 | - |
| Labeled GHL Isomer 2 | 12.9 | 1.8 |
Note: This data is a representative example for the CE separation of closely related isomers.
Experimental Protocol: CE with Laser-Induced Fluorescence (LIF) Detection
Materials:
-
GHL sample or standard
-
Fluorescent labeling agent (e.g., 8-aminopyrene-1,3,6-trisulfonic acid, APTS)
-
Sodium cyanoborohydride
-
Boric acid buffer (e.g., 100 mM, pH 8.2)
-
Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length)
-
CE instrument with LIF detector
Procedure:
-
Derivatization with APTS:
-
Mix the GHL sample with APTS and sodium cyanoborohydride in a suitable buffer.
-
Incubate at 37°C for 2 hours.
-
Dilute the reaction mixture with the CE running buffer before analysis.
-
-
Capillary Electrophoresis Analysis:
-
Capillary: Fused-silica, 50 µm I.D., 50 cm total length (40 cm to detector)
-
Running Buffer: 100 mM Boric acid, pH 8.2
-
Separation Voltage: 20 kV
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: LIF (Excitation: 488 nm, Emission: 520 nm)
-
Visualization: Capillary Electrophoresis Experimental Workflow
CE-LIF workflow for GHL isomer analysis.
Mass Spectrometry (MS) for Detection and Identification
Mass spectrometry, particularly when coupled with a separation technique (LC-MS or CE-MS), is the gold standard for the unequivocal identification and sensitive quantification of GHL and its isomers.
Data Presentation: LC-MS/MS Parameters for Dansylated GHL
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-GHL | 595.3 | 171.1 | 25 |
| Dansyl-GHL | 595.3 | 234.1 | 20 |
Note: These m/z values are theoretical and may vary slightly in practice. Collision energies require optimization for specific instruments.
Protocol: LC-MS/MS Analysis
The sample preparation and HPLC separation can be performed as described in the HPLC section. The eluent from the HPLC is then directed to the mass spectrometer.
MS Parameters (Representative for a Triple Quadrupole Instrument):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Nebulizer Gas Flow: 1.5 L/min
-
Drying Gas Flow: 15 L/min
Visualization: LC-MS/MS Signaling Pathway
Signaling pathway for LC-MS/MS analysis.
Conclusion
The choice of analytical technique for the separation of Galactosylhydroxylysine and its isomers depends on the specific research question, the available instrumentation, and the required sensitivity and resolution. HPLC with pre-column derivatization offers a robust and reliable method for routine analysis. Ion-exchange chromatography is an excellent tool for initial sample purification. Capillary electrophoresis provides superior resolution for challenging separations. The coupling of these separation techniques with mass spectrometry ensures the highest level of confidence in both identification and quantification. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals working with this important class of biomolecules.
References
Establishing Reference Ranges for Galactosylhydroxylysine in Healthy Adults: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosylhydroxylysine (B1674396) (GHL) is a post-translationally modified amino acid that is a fundamental component of collagen, the most abundant protein in the human body. Specifically, GHL is formed through the glycosylation of hydroxylysine residues during collagen biosynthesis.[1][2] As collagen is broken down, GHL is released into the circulation and subsequently excreted in the urine without significant further metabolism.[3][4] This makes GHL a highly specific and reliable biomarker for bone resorption and collagen degradation.[5][6] The levels of GHL are not influenced by diet, making it a more robust marker compared to some other biomarkers of bone turnover.[3]
Accurate measurement of GHL in biological fluids is crucial for studying bone metabolism in various physiological and pathological states, including osteoporosis, Paget's disease, and monitoring growth in children.[6][7] Establishing reliable reference ranges for GHL in a healthy adult population is a critical first step for the clinical validation and application of this biomarker in drug development and disease management.
These application notes provide a summary of available data on GHL reference ranges and detailed protocols for its quantification in biological samples.
Data Presentation: Reference Ranges for Galactosylhydroxylysine
Establishing definitive reference ranges for Galactosylhydroxylysine (GHL) in healthy adults is challenging due to variations in study populations, analytical methods, and units of measurement. However, based on available literature, the following tables summarize typical ranges observed in healthy adult populations. It is important to note that urinary GHL excretion is significantly higher in children and adolescents compared to adults, reflecting the higher rates of bone turnover during growth.[6]
Table 1: Urinary Galactosylhydroxylysine (GHL) Reference Ranges in Healthy Adults
| Population | Method | Sample Type | Reference Range | Citation |
| Healthy Adults | HPLC | 24-hour Urine | Values are generally lower than in children and adolescents, where they can be 3.2 to 4.7 times higher when expressed relative to body weight. Specific adult ranges were not explicitly provided in this study. | [6] |
| Healthy Control Subjects (69 females, 139 males) | Pre-column fluorescent derivatized HPLC | Urine | While absolute ranges were not detailed, the study established a baseline for comparison with osteoporotic patients, who showed significantly higher levels. | [7] |
Table 2: Serum Galactosylhydroxylysine (GHL) Reference Information in Healthy Adults
| Population | Method | Sample Type | Key Findings | Citation |
| Healthy Subjects | Reversed-phase HPLC with fluorescence detection | Serum | A mean value of 48 nmol/L was reported, with within-run and between-run coefficients of variation of 7% and 14%, respectively. Levels are noted to increase after menopause. | [8] |
Note: The provided data is based on a limited number of publicly available studies. It is highly recommended that individual laboratories establish their own reference intervals based on their specific population and analytical methods, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Experimental Protocols
Quantification of Urinary Galactosylhydroxylysine by High-Performance Liquid Chromatography (HPLC)
This protocol is based on the principles of reverse-phase HPLC with pre-column derivatization, a common method for amino acid analysis.[3][12]
1. Principle: Urinary GHL is first derivatized to introduce a fluorescent or UV-absorbing tag, allowing for sensitive detection. The derivatized GHL is then separated from other urinary components by reverse-phase HPLC and quantified by comparing its peak area to that of a known standard.
2. Materials:
-
24-hour urine collection containers
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Derivatization reagent (e.g., phenylisothiocyanate (PITC) or dansyl chloride)[12][13]
-
HPLC system with a reverse-phase C18 column
-
Fluorescence or UV detector
-
GHL standard
-
HPLC-grade solvents (acetonitrile, water, buffers)
3. Sample Preparation:
-
Collect a 24-hour urine sample.
-
Measure the total volume and centrifuge an aliquot to remove particulate matter.
-
Optional: For cleaner samples, perform solid-phase extraction to remove interfering substances.
-
Take a specific volume of the urine supernatant for derivatization.
4. Pre-column Derivatization (Example with PITC):
-
Dry the urine aliquot under a stream of nitrogen.
-
Re-dissolve the residue in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v).
-
Add the PITC reagent (e.g., ethanol:triethylamine:water:PITC, 7:1:1:1 v/v/v/v) and incubate at room temperature for 10-20 minutes.
-
Dry the sample again under nitrogen to remove excess reagent and solvents.
-
Reconstitute the derivatized sample in the HPLC mobile phase for injection.
5. HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a gradient elution program to separate the derivatized GHL. The exact gradient will depend on the specific column and derivatizing agent used.
-
Detect the derivatized GHL using a fluorescence or UV detector at the appropriate wavelength for the chosen tag.
-
Identify the GHL peak based on the retention time of the GHL standard.
6. Quantification:
-
Generate a standard curve by running known concentrations of the GHL standard through the same derivatization and HPLC procedure.
-
Calculate the concentration of GHL in the urine sample by comparing its peak area to the standard curve.
-
Express the final result as a concentration (e.g., µmol/L) or normalized to creatinine (B1669602) excretion (e.g., µmol/mmol creatinine).
Quantification of Urinary Galactosylhydroxylysine by Competitive Immunoassay
This protocol outlines the general steps for a competitive enzyme-linked immunosorbent assay (ELISA) for GHL.[3]
1. Principle: This assay is based on the competition between unlabeled GHL in the sample and a fixed amount of labeled GHL (e.g., conjugated to an enzyme) for a limited number of binding sites on a GHL-specific antibody. The amount of labeled GHL that binds to the antibody is inversely proportional to the amount of unlabeled GHL in the sample.
2. Materials:
-
Microtiter plates pre-coated with a GHL-specific antibody
-
Urine samples
-
GHL standard solutions
-
GHL-enzyme conjugate (e.g., GHL-horseradish peroxidase)
-
Wash buffer (e.g., PBS with Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Microplate reader
3. Assay Procedure:
-
Add GHL standards and urine samples to the wells of the antibody-coated microtiter plate.
-
Add a fixed amount of the GHL-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding to the antibody.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate to allow for color development. The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. The curve will be sigmoidal with a negative slope.
-
Determine the concentration of GHL in the urine samples by interpolating their absorbance values on the standard curve.
-
Results are typically expressed as a concentration (e.g., ng/mL).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Galactosylhydroxylysine (GHL) formation and excretion.
Caption: Experimental workflow for GHL quantification by HPLC.
Caption: Experimental workflow for GHL quantification by competitive immunoassay.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Collagen hydroxylysine glycosylation: non-conventional substrates for atypical glycosyltransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary excretion of free hydroxylysine, peptide-bound hydroxylysine and hydroxylysyl glycosides in physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary hydroxylysine and hydroxylysyl glycoside excretions in normal and pathologic states. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Reference intervals for immunoglobulins IgA, IgG and IgM in serum in adults and in children aged 6 months to 14 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reference interval and determinants of the serum homocysteine level in a Korean population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Urinary Galactosyl-hydroxylysine (GHL) Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of urinary Galactosyl-hydroxylysine (GHL), a key biomarker for bone resorption.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your urinary GHL analysis.
| Problem | Possible Causes | Recommended Solutions |
| Low Analyte Signal or No Peak Detected | - Significant Ion Suppression: Co-eluting matrix components are interfering with the ionization of GHL. - Inefficient Sample Extraction/Recovery: GHL is lost during the sample preparation process. - Suboptimal LC-MS/MS Parameters: The instrument is not properly tuned for GHL detection. | - Optimize Sample Preparation: Implement a more rigorous cleanup method such as Solid Phase Extraction (SPE) or dilute the sample further.[1] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help compensate for signal loss due to matrix effects and recovery issues.[2] - Methodical LC-MS/MS Optimization: Systematically tune the mass spectrometer parameters for GHL and its SIL-IS. |
| High Signal Variability Between Replicates | - Inconsistent Matrix Effects: The composition of the urine matrix varies significantly between samples, leading to variable ion suppression or enhancement.[1] - Inconsistent Sample Preparation: Variability in your sample preparation technique is introducing errors. | - Employ a Robust Sample Preparation Method: SPE is generally more reproducible than liquid-liquid extraction or simple dilution. - Utilize a SIL-IS: A SIL-IS is crucial for correcting for this type of variability.[2] - Standardize the Entire Workflow: Ensure consistent timing, volumes, and techniques for all sample preparation steps. |
| Poor Peak Shape (Tailing or Fronting) | - Matrix Overload: High concentrations of matrix components are affecting the chromatography. - Suboptimal Chromatographic Conditions: The mobile phase or gradient is not ideal for GHL. | - Dilute the Sample: This is often the simplest and most effective first step.[3] - Optimize the LC Method: Adjust the mobile phase composition, gradient slope, and column temperature. - Perform a thorough column wash between injections to remove strongly retained matrix components. |
| Shift in Retention Time | - Matrix-Induced Chromatographic Effects: The urine matrix can alter the interaction of GHL with the stationary phase. - Column Degradation: The analytical column is losing its performance. | - Assess Matrix Effects on Retention: Inject GHL standards in both neat solvent and a matrix extract to observe any shifts. - Implement a Guard Column: This will protect the analytical column from strongly retained matrix components. - Regularly check column performance with a standard mixture. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a problem in urinary GHL analysis?
Matrix effects are the alteration of the ionization efficiency of an analyte, such as GHL, by co-eluting compounds from the sample matrix (in this case, urine). These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification. Urine is a particularly complex matrix containing a high and variable concentration of salts, urea, creatinine, and other endogenous compounds that can interfere with GHL analysis by LC-MS/MS.[1]
2. How can I determine if my GHL analysis is affected by matrix effects?
Two common methods to assess matrix effects are:
-
Post-Column Infusion: A constant flow of a GHL standard solution is introduced into the LC eluent after the analytical column. A blank urine extract is then injected. Any deviation (dip or peak) in the GHL signal baseline indicates the retention time at which matrix components are causing ion suppression or enhancement.
-
Post-Extraction Spike Method: The response of a known amount of GHL spiked into a pre-extracted blank urine sample is compared to the response of the same amount of GHL in a neat solvent. The ratio of these responses provides a quantitative measure of the matrix effect.[4]
3. What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for GHL analysis?
A stable isotope-labeled internal standard is a synthetic version of the analyte (GHL) where one or more atoms have been replaced with their heavier stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte.[2] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement, as well as similar losses during sample preparation. By using the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of significant matrix effects.
4. What are the most common sample preparation techniques to reduce matrix effects for urinary GHL analysis?
The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay. Common techniques include:
-
Dilute-and-Shoot: This is the simplest method, involving the dilution of the urine sample with a suitable solvent before injection.[3] While quick and easy, it may not be sufficient for highly complex matrices or when very low detection limits are required.
-
Protein Precipitation (PPT): While urine has a lower protein content than plasma, PPT can still help to remove some interfering proteins. However, it is less effective at removing salts and other small molecules.
-
Liquid-Liquid Extraction (LLE): This technique separates GHL from interfering substances based on their differential solubility in two immiscible liquids. It can be effective but may have lower recovery and reproducibility compared to SPE.
-
Solid Phase Extraction (SPE): This is a highly effective and versatile technique for removing interfering compounds and concentrating the analyte.[1] Various sorbent chemistries can be used to selectively retain GHL while washing away matrix components.
5. Which sample preparation method is the best for my urinary GHL analysis?
There is no single "best" method, as the optimal choice depends on your specific analytical goals and the instrumentation used. The following table provides a qualitative comparison of common techniques:
| Sample Preparation Technique | Effectiveness in Reducing Matrix Effects | Throughput | Cost | Key Considerations |
| Dilute-and-Shoot | Low to Moderate | High | Low | May not be sufficient for trace-level analysis or highly variable urine samples. |
| Protein Precipitation | Moderate | High | Low | Primarily removes proteins, leaving salts and other small molecules that can cause significant suppression. |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Medium | Medium | Good for removing salts and some polar interferences, but can be labor-intensive and may have lower analyte recovery. |
| Solid Phase Extraction (SPE) | High | Medium to High | High | Highly effective for removing a wide range of interferences and for analyte concentration. Method development can be complex. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare a Blank Matrix Extract: Pool several representative urine samples. Process this pooled urine using your intended sample preparation method (e.g., dilution or SPE) without the addition of GHL or SIL-IS.
-
Prepare a Neat Standard Solution: Prepare a solution of GHL in the final reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Prepare a Post-Extraction Spiked Sample: Add the same known concentration of GHL to the blank matrix extract from step 1.
-
Analysis: Analyze both the neat standard solution and the post-extraction spiked sample by LC-MS/MS.
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Protocol 2: Generic Solid Phase Extraction (SPE) for Urinary GHL
This protocol provides a starting point for developing an SPE method for GHL, which is a polar and hydrophilic molecule. A mixed-mode cation exchange SPE cartridge is a good starting point.
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Dilute 1 mL of urine with 1 mL of a weak acid (e.g., 0.1% formic acid in water) to ensure GHL is protonated. Add the SIL-IS.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of the weak acid used for dilution.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of the weak acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute GHL with 1 mL of a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The base will neutralize the charge on GHL, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Workflow for Assessing and Mitigating Matrix Effects
References
- 1. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker. | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Galactosylhydroxylysine (GHL) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Galactosylhydroxylysine (B1674396) (GHL) detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Galactosylhydroxylysine (GHL), and why is it a significant biomarker?
Galactosylhydroxylysine (GHL) is a post-translationally modified amino acid found predominantly in collagen. It is released into circulation during the degradation of bone and other connective tissues. GHL is considered a specific biomarker for bone resorption because it is not significantly metabolized or recycled during collagen turnover, and its levels are not influenced by diet[1]. Elevated urinary GHL levels have been observed in individuals with metabolic bone diseases, such as osteoporosis and Paget's disease[1].
Q2: What are the primary methods for detecting and quantifying GHL?
The main analytical techniques for GHL quantification are:
-
High-Performance Liquid Chromatography (HPLC): Often involving pre-column derivatization followed by reverse-phase separation[1][2].
-
Immunoassays: Competitive assays using polyclonal or monoclonal antibodies specific to GHL have been developed[1].
-
Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS/MS), offering high sensitivity and specificity.
Q3: My GHL measurements show high variability between samples. What are the potential causes?
High variability can stem from several factors:
-
Sample Collection and Handling: Inconsistent sample collection protocols, storage conditions, or freeze-thaw cycles can degrade GHL.
-
Sample Preparation: Incomplete protein hydrolysis to release GHL from collagen fragments or inefficient removal of interfering substances can lead to variability.
-
Assay Performance: For immunoassays, lot-to-lot variance in antibody kits can be a significant issue[3]. For chromatography-based methods, inconsistent derivatization or matrix effects can cause fluctuations.
Q4: How can I improve the sensitivity of my GHL immunoassay?
To enhance immunoassay sensitivity:
-
Optimize Antibody and Antigen Concentrations: Titrate both the capture/detection antibodies and the standard antigen to find the optimal concentrations for your specific assay conditions.
-
Enhance Signal Amplification: Consider using nanoparticle-based signal amplification techniques, which can significantly improve the limit of detection[4].
-
Minimize Non-Specific Binding: Use appropriate blocking buffers and washing steps to reduce background noise[5]. Ensure high-quality antibodies with minimal cross-reactivity are used[1].
Troubleshooting Guides
This section provides structured guidance for common issues encountered during GHL detection using various analytical methods.
Mass Spectrometry (MS)-Based Detection
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity / No Peak | 1. Inefficient Ionization: GHL may not be ionizing efficiently with the selected source (e.g., ESI).[6] 2. Low Sample Concentration: The amount of GHL in the sample is below the instrument's detection limit.[6] 3. Sample Loss During Preparation: GHL is lost during sample clean-up or extraction steps. 4. Instrument Not Tuned/Calibrated: The mass spectrometer is not operating at optimal performance.[6] | 1. Optimize Ionization Source Parameters: Adjust spray voltage, gas flows, and temperature. Consider a different ionization technique if available (e.g., APCI).[6] 2. Concentrate the Sample: Use solid-phase extraction (SPE) or lyophilization to concentrate the GHL fraction. 3. Optimize Sample Preparation: Evaluate each step of your protocol for potential losses. Use a stable isotope-labeled internal standard for GHL to track recovery. 4. Tune and Calibrate: Regularly perform instrument tuning and mass calibration according to the manufacturer's guidelines.[6] |
| High Background Noise / Inaccurate Mass | 1. Contamination: Contaminants in the sample, solvent, or from the LC system can interfere with GHL detection.[7] 2. Gas Leaks: Leaks in the gas supply to the mass spectrometer can affect sensitivity and introduce noise.[7][8] 3. Incorrect Mass Calibration: The instrument's mass calibration is off.[6] | 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. Clean the LC system and column.[9] 2. Check for Leaks: Use a leak detector to check all gas connections to the instrument.[7][8] 3. Recalibrate the Instrument: Perform a fresh mass calibration using appropriate standards.[9] |
| Peak Tailing or Broadening | 1. Poor Chromatography: The analytical column may be degraded, or the mobile phase may be suboptimal. 2. Contaminants on the Column: Buildup of matrix components on the column can affect peak shape.[6] 3. Suboptimal Ionization Conditions: Inappropriate source parameters can lead to peak broadening.[6] | 1. Optimize HPLC Conditions: Test different mobile phase compositions, gradients, and flow rates. Replace the column if necessary. 2. Implement Rigorous Sample Clean-up: Use SPE or other clean-up methods to remove interfering substances before injection. 3. Adjust Ionization Parameters: Systematically adjust source settings to minimize peak broadening.[6] |
HPLC-Based Detection
| Problem | Potential Cause | Recommended Solution |
| Low Peak Resolution | 1. Suboptimal Mobile Phase: The mobile phase composition is not providing adequate separation of GHL from other components. 2. Column Degradation: The stationary phase of the HPLC column has degraded. 3. Inappropriate Flow Rate: The flow rate is too high, not allowing for proper separation. | 1. Adjust Mobile Phase: Modify the gradient, pH, or organic solvent composition to improve separation.[10][11] 2. Replace the Column: If the column has been used extensively or with harsh conditions, replace it. 3. Optimize Flow Rate: Test lower flow rates to see if resolution improves. |
| Inconsistent Retention Times | 1. Fluctuations in Pump Pressure: The HPLC pump is not delivering a consistent flow rate. 2. Changes in Mobile Phase Composition: The mobile phase was not prepared consistently or is evaporating. 3. Column Temperature Variation: The column temperature is not stable. | 1. Service the HPLC Pump: Check for leaks and perform routine maintenance on the pump. 2. Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase and keep it covered. 3. Use a Column Oven: Maintain a stable column temperature using a column oven.[10][11] |
| Poor Sensitivity | 1. Inefficient Derivatization: The derivatizing agent is not reacting completely with GHL. 2. Suboptimal Detector Settings: The fluorescence detector's excitation and emission wavelengths are not optimized for the GHL derivative.[10][11] 3. Sample Dilution: The GHL concentration is too low in the injected sample. | 1. Optimize Derivatization Reaction: Adjust the pH, temperature, reaction time, and concentration of the derivatizing agent.[12] 2. Optimize Detector Wavelengths: Determine the optimal excitation and emission wavelengths for the specific GHL derivative being used.[10][11] 3. Concentrate the Sample: Use appropriate methods to concentrate the sample before derivatization and injection. |
Immunoassay-Based Detection
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-Specific Binding: The antibody or other assay components are binding to the plate surface or other proteins in the sample.[5] 2. Insufficient Washing: Washing steps are not adequately removing unbound reagents. 3. Cross-Reactivity: The antibody is cross-reacting with other molecules in the sample.[1] | 1. Optimize Blocking: Use an effective blocking buffer (e.g., BSA, non-fat milk) and ensure sufficient incubation time. 2. Increase Washing: Increase the number and vigor of wash steps. 3. Check Antibody Specificity: Review the antibody datasheet for cross-reactivity data. Consider using a more specific monoclonal antibody if available.[1] |
| Low Signal or Sensitivity | 1. Suboptimal Antibody/Antigen Concentrations: The concentrations of the coating antigen or the primary antibody are not optimal. 2. Degraded Reagents: Reagents, especially the enzyme conjugate or substrate, may have lost activity due to improper storage. 3. Incorrect Incubation Times/Temperatures: Incubation steps are too short or at the wrong temperature. | 1. Perform a Checkerboard Titration: Systematically test different concentrations of the coating antigen and primary antibody to find the optimal combination. 2. Use Fresh Reagents: Ensure all reagents are within their expiry date and have been stored correctly. 3. Optimize Incubation Conditions: Test different incubation times and temperatures to maximize signal development. |
| High Well-to-Well Variability | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or reagents. 2. Plate Edge Effects: The outer wells of the microplate are incubating at a different temperature than the inner wells. 3. Lot-to-Lot Variability of Kits: Different batches of assay kits have different performance characteristics.[3] | 1. Use Calibrated Pipettes and Good Technique: Ensure pipettes are calibrated and use consistent pipetting techniques. 2. Avoid Edge Effects: Do not use the outermost wells of the plate for samples or standards, or ensure the plate is incubated in a humidified chamber to minimize evaporation. 3. Perform Bridging Studies: When switching to a new kit lot, run samples in parallel with the old and new lots to assess any shifts in performance.[3] |
Experimental Protocols & Workflows
Sample Preparation for GHL Analysis from Urine
A generalized workflow for preparing urine samples for GHL analysis is presented below. Specific steps may need to be optimized based on the chosen analytical method.
Caption: Workflow for urine sample preparation for GHL analysis.
LC-MS/MS Analysis Workflow
This diagram illustrates a typical workflow for the quantification of GHL using Liquid Chromatography-Tandem Mass Spectrometry.
Caption: A typical workflow for LC-MS/MS based GHL detection.
Competitive Immunoassay Workflow
This diagram outlines the principle of a competitive ELISA for GHL detection.
Caption: Workflow of a competitive immunoassay for GHL detection.
References
- 1. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker. | Semantic Scholar [semanticscholar.org]
- 3. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-sensitivity tailored gold bioconjugates [kimialys.com]
- 5. mdpi.com [mdpi.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. agilent.com [agilent.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. Erzincan Üniversitesi Fen Bilimleri Enstitüsü Dergisi » Makale » Optimization of HPLC-FLD Conditions Using Analytical Quality by Design Approach for Quantification of Silodosin in Pharmaceutical Dosage Form [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Determination of glutathione in biological samples by high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Galactosylhydroxylysine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Galactosylhydroxylysine (B1674396). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the HPLC analysis of Galactosylhydroxylysine?
Most amino acids, including Galactosylhydroxylysine, lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using standard UV-Vis or fluorescence detectors.[1] Derivatization chemically modifies the analyte by adding a molecule (a chromophore or fluorophore) that enhances its detectability.[1][2] For Galactosylhydroxylysine, pre-column derivatization with an agent like dansyl chloride is a common method to create a fluorescent product that can be detected at very low concentrations.[2][3][4]
Q2: What is dansyl chloride and how does it react with Galactosylhydroxylysine?
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a fluorescent labeling reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups.[2][5][6][7] The reaction, known as dansylation, occurs in an alkaline environment (pH 9.5-10.5) where the nucleophilic amino group of Galactosylhydroxylysine attacks the electrophilic sulfonyl chloride group of dansyl chloride.[2] This forms a stable and highly fluorescent sulfonamide derivative.[2] It is important to note that because Galactosylhydroxylysine contains both a primary amino group and hydroxyl groups on the galactose moiety, it is possible to form a didansyl derivative, where two dansyl chloride molecules react with a single Galactosylhydroxylysine molecule.[3]
Q3: What are the optimal storage conditions for Galactosylhydroxylysine samples?
For powdered Galactosylhydroxylysine hydrochloride, storage at -20°C, protected from light, and under nitrogen is recommended.[8] When in a solvent, it is best to store it at -80°C for up to six months or at -20°C for one month, also protected from light and under nitrogen.[8]
Troubleshooting Guide
Below is a comprehensive guide to troubleshoot common problems you may encounter during the HPLC analysis of Galactosylhydroxylysine.
Peak Problems
Issue: No peaks or very small peaks
-
Possible Cause 1: Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Solution:
-
Ensure the pH of the reaction buffer is optimal (typically pH 9.5-10.5 for dansyl chloride).[2]
-
Verify the concentration of the dansyl chloride solution; it should be in excess.
-
Optimize the reaction temperature and time. A common starting point is 60-70°C for 30-60 minutes.[1][9]
-
Ensure the sample is free of interfering substances that could consume the derivatizing agent.
-
-
-
Possible Cause 2: Degradation of Dansylated Product: The fluorescent derivatives can be sensitive to light.
-
Possible Cause 3: Incorrect Fluorescence Detector Settings: The excitation and emission wavelengths may be incorrect.
Issue: Peak Tailing
-
Possible Cause 1: Secondary Interactions with the Column: The analyte may be interacting with active sites (e.g., free silanols) on the stationary phase.
-
Solution:
-
Adjust the mobile phase pH. For basic compounds like dansylated amino acids, a slightly acidic mobile phase can improve peak shape.
-
Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask silanol (B1196071) interactions.
-
Use a modern, end-capped C18 column with high purity silica.
-
-
-
Possible Cause 2: Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause 3: Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause band broadening.
-
Solution: Use shorter, narrower internal diameter tubing.
-
Issue: Peak Fronting
-
Possible Cause 1: Sample Overload: Similar to peak tailing, injecting a highly concentrated sample can cause fronting.
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Possible Cause 2: Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to distorted peaks.
-
Solution: Ensure the sample is completely dissolved in a solvent compatible with the initial mobile phase conditions.
-
Issue: Split Peaks
-
Possible Cause 1: Column Contamination or Void: The inlet of the column may be partially blocked, or a void may have formed in the packing material.
-
Solution:
-
Reverse flush the column with a strong solvent (check manufacturer's instructions).
-
If the problem persists, replace the column.
-
Using a guard column can help protect the analytical column from contaminants.
-
-
-
Possible Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Issue: Ghost Peaks
-
Possible Cause 1: Contamination from Previous Injections (Carryover): Residuals from a previous sample may elute in the current run.
-
Solution:
-
Run a blank injection (mobile phase only) to confirm carryover.
-
Optimize the needle wash procedure on the autosampler.
-
Increase the run time to ensure all components from the previous injection have eluted.
-
-
-
Possible Cause 2: Impurities in the Mobile Phase: Contaminants in the solvents or buffers can accumulate on the column and elute as ghost peaks, especially during gradient elution.
-
Solution:
-
Use high-purity, HPLC-grade solvents and reagents.
-
Prepare fresh mobile phase daily.
-
Filter the mobile phase before use.
-
-
Baseline Problems
Issue: Baseline Drift
-
Possible Cause 1: Column Temperature Fluctuation: Changes in column temperature can affect retention times and cause the baseline to drift.
-
Solution: Use a column oven to maintain a stable temperature.
-
-
Possible Cause 2: Mobile Phase Composition Change: The composition of the mobile phase may be changing over time.
-
Solution:
-
Ensure mobile phase components are well-mixed.
-
Prepare fresh mobile phase.
-
Degas the mobile phase to prevent bubble formation.
-
-
-
Possible Cause 3: Column Bleed: The stationary phase of the column may be degrading and eluting.
-
Solution:
-
Ensure the mobile phase pH is within the column's recommended range.
-
If the column is old, it may need to be replaced.
-
-
Issue: Baseline Noise
-
Possible Cause 1: Air Bubbles in the System: Air bubbles passing through the detector cell can cause sharp spikes in the baseline.
-
Solution:
-
Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.
-
Purge the pump and detector to remove any trapped air.
-
-
-
Possible Cause 2: Leaks in the System: Leaks can cause pressure fluctuations and a noisy baseline.
-
Solution: Carefully inspect all fittings and connections for any signs of leakage.
-
-
Possible Cause 3: Detector Lamp Failing: An aging detector lamp can lead to increased noise.
-
Solution: Replace the detector lamp according to the manufacturer's recommendations.
-
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization with Dansyl Chloride
This protocol provides a general procedure for the derivatization of Galactosylhydroxylysine in a urine sample. Optimization may be required based on your specific sample matrix and instrumentation.
-
Sample Pre-treatment (for Urine):
-
Centrifuge the urine sample to remove any particulate matter.
-
To reduce matrix effects, a solid-phase extraction (SPE) step may be necessary. A C18 SPE cartridge can be used to retain the dansylated analyte while washing away polar interferences.[10]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the pre-treated sample or standard with 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Add 100 µL of dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a water bath or heating block at 60°C for 45 minutes in the dark.[1]
-
-
Quenching the Reaction:
-
After incubation, cool the mixture to room temperature.
-
Add 25 µL of a quenching solution, such as 10% ammonium (B1175870) hydroxide (B78521) or 1 M methylamine (B109427) hydrochloride, to react with the excess dansyl chloride.[1][2][10][11]
-
Vortex and let the mixture stand for 15-30 minutes.
-
-
Final Preparation:
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters for the analysis of dansylated amino acids. These should be used as a starting point and may require optimization for your specific application.
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][5] |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM sodium phosphate, pH 6.5) |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | Start with a low percentage of Mobile Phase B (e.g., 10-20%) and gradually increase to a high percentage (e.g., 70-80%) over 30-40 minutes to elute the dansylated compounds.[8] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL[1] |
| Fluorescence Detection | Excitation: ~330 nm, Emission: ~530 nm[1] |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in Galactosylhydroxylysine HPLC analysis.
Caption: A flowchart for systematic troubleshooting of HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
Technical Support Center: Optimization of Sample Storage Conditions for Galactosyl-hydroxylysine Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions and troubleshooting for the analysis of Galactosyl-hydroxylysine (GHL), a key biomarker for collagen degradation and bone resorption.
Frequently Asked Questions (FAQs)
Q1: What is Galactosyl-hydroxylysine (GHL) and why is it an important biomarker?
Galactosyl-hydroxylysine is a post-translationally modified amino acid found predominantly in collagen. It is released into circulation during the degradation of collagen, particularly from bone. Its urinary and serum levels serve as a specific marker for bone resorption and collagen turnover, making it valuable in studies of osteoporosis, growth disorders, and other conditions affecting collagen metabolism.
Q2: What are the most critical pre-analytical factors to consider when measuring GHL?
The most critical pre-analytical factors include sample collection procedures, storage temperature, duration of storage, and the number of freeze-thaw cycles. Inconsistent handling of samples can lead to variability and inaccurate quantification of GHL.
Q3: What is the recommended procedure for urine sample collection for GHL analysis?
For consistent results, it is recommended to collect 24-hour urine samples. If 24-hour collection is not feasible, the second morning void can be used, but it is important to be consistent across all samples in a study. Samples should be collected in a sterile container and processed as soon as possible.
Q4: How should I store my urine samples for GHL analysis?
For short-term storage (up to 48 hours), urine samples should be kept at 4°C. For long-term storage, samples should be frozen at -80°C. It is advisable to process and freeze the samples within two days of collection.
Q5: How many times can I freeze and thaw my samples?
While specific data for GHL is limited, it is a general best practice to minimize freeze-thaw cycles for all biological samples. For many urinary biomarkers, a limited number of freeze-thaw cycles (ideally no more than three) at -80°C may be acceptable. However, for optimal results, it is recommended to aliquot samples into smaller volumes before the initial freezing to avoid the need for repeated thawing of the entire sample.
Q6: Does the pH of the urine sample affect GHL stability?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable GHL levels | Sample degradation due to improper storage. | Review sample collection and storage procedures. Ensure samples were promptly cooled and frozen. For future collections, adhere strictly to the recommended protocols. |
| Inefficient extraction or derivatization (for HPLC). | Optimize the extraction and derivatization steps of your analytical method. Ensure all reagents are fresh and of high quality. | |
| High variability between replicate measurements | Inconsistent sample handling. | Ensure uniform processing for all aliquots of a sample. Minimize the time samples spend at room temperature. |
| Multiple freeze-thaw cycles. | Aliquot samples into single-use vials before initial freezing to avoid repeated freeze-thaw cycles. | |
| Unexpected peaks or interferences in HPLC analysis | Sample contamination. | Use sterile collection containers and handle samples in a clean environment. |
| Degradation products. | If degradation is suspected, try to analyze a freshly collected and processed sample as a control. Consider optimizing HPLC gradient to separate potential degradation products from the GHL peak. | |
| Loss of GHL during sample preparation | Adsorption to container surfaces. | Use low-protein-binding tubes for sample collection and storage. |
| Inefficient recovery from solid-phase extraction (SPE). | Optimize the SPE protocol, including the choice of sorbent and elution solvents. |
Data on Sample Stability
Table 1: Recommended Storage Conditions for Urinary Galactosyl-hydroxylysine
| Storage Duration | Temperature | Recommendation |
| Up to 48 hours | 4°C | Recommended for short-term storage before processing. |
| Long-term | -80°C | Optimal for long-term storage of urine samples for GHL analysis. |
Table 2: General Stability of Urinary Biomarkers (as a proxy for GHL)
| Condition | Observation for other Urinary Biomarkers | Implication for GHL |
| Temperature | Many amino acids are stable at 4°C for up to 24 hours but can degrade at room temperature over longer periods. Long-term storage at -80°C is generally effective for preserving most metabolites. | It is crucial to keep urine samples cool (4°C) immediately after collection and freeze them at -80°C for long-term storage to minimize potential degradation. |
| Freeze-Thaw Cycles | Some urinary biomarkers are sensitive to multiple freeze-thaw cycles, showing degradation after as few as three cycles. | To ensure the integrity of GHL measurements, it is highly recommended to aliquot urine samples into smaller, single-use tubes before the initial freezing. This minimizes the need for repeated thawing of the entire sample. |
| pH | The stability of some urinary metabolites can be influenced by pH. | While specific data for GHL is lacking, it is good practice to measure and record the pH of urine samples. For long-term studies, maintaining a consistent pH or adjusting to neutral pH before freezing could be considered, but this requires validation. |
Experimental Protocols
Protocol 1: Urine Sample Collection and Handling
-
Collection: Collect a 24-hour urine sample in a clean, sterile container. If a 24-hour collection is not possible, collect the second morning void, ensuring consistency in collection time across all study participants.
-
Initial Processing: As soon as possible after collection, mix the urine sample well and measure the total volume (for 24-hour collections) and pH.
-
Aliquoting: Centrifuge the urine at 1500 x g for 10 minutes at 4°C to remove any sediment. Aliquot the supernatant into pre-labeled, low-protein-binding cryovials in volumes suitable for single analyses to avoid freeze-thaw cycles.
-
Storage:
-
Short-term (up to 48 hours): Store the aliquots at 4°C.
-
Long-term: Immediately freeze the aliquots and store them at -80°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for GHL Quantification (General Overview)
Note: This is a general protocol outline. Specific parameters will need to be optimized based on the HPLC system and column used.
-
Sample Preparation:
-
Thaw frozen urine aliquots on ice.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. The choice of SPE cartridge (e.g., C18) and elution solvents should be optimized.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable buffer.
-
Derivatize the GHL with a fluorescent tag (e.g., dansyl chloride) to enable sensitive detection. This step typically involves incubation at a specific temperature and pH.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).
-
Detect the derivatized GHL using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen fluorescent tag.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of purified GHL standard.
-
Quantify the GHL in the urine samples by comparing their peak areas to the standard curve.
-
Normalize the GHL concentration to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Visualizations
Caption: Simplified pathway of collagen degradation and Galactosyl-hydroxylysine excretion.
Caption: Recommended workflow for urine sample handling for GHL analysis.
Technical Support Center: Addressing Poor Reproducibility in Galactosylhydroxylysine (GHL) Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to poor reproducibility in Galactosylhydroxylysine (GHL) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in GHL assays?
Poor reproducibility in GHL assays can stem from three main stages of the experimental workflow: pre-analytical, analytical, and post-analytical. Key sources of variability include:
-
Pre-Analytical:
-
Analytical (Chromatography and Mass Spectrometry):
-
Poor chromatographic peak shape (tailing, fronting, or splitting).
-
Matrix effects leading to ion suppression or enhancement in the mass spectrometer.
-
Inconsistent derivatization efficiency for HPLC-based methods.
-
-
Post-Analytical:
-
Incorrect peak integration and data processing.
-
Lack of appropriate internal standards for normalization.
-
Q2: How can I improve the efficiency and consistency of the acid hydrolysis step?
Incomplete or variable hydrolysis is a significant source of error. To improve this step:
-
Standardize Acid Concentration and Temperature: Use a consistent concentration of hydrochloric acid (e.g., 6N HCl) and maintain a stable temperature (e.g., 110°C) during hydrolysis.
-
Optimize Hydrolysis Time: The duration of hydrolysis is critical. While longer times may ensure complete release of GHL, excessive heating can lead to degradation of the analyte. A time-course experiment is recommended to determine the optimal hydrolysis time for your specific sample type.
-
Ensure Complete Removal of Acid: Residual acid can interfere with downstream chromatographic analysis. Ensure the acid is completely removed by drying under vacuum or nitrogen.
Q3: What could be causing poor peak shapes in my chromatograms?
Poor peak shape is a common issue in HPLC and LC-MS/MS analysis and can significantly impact the precision of quantification.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase, a blocked column frit, or contamination.
-
Peak Fronting: This is often a sign of column overload or a void in the column packing material.
-
Peak Splitting: This may indicate a partially clogged inlet frit, a contaminated guard column, or an issue with the injection solvent being too different from the mobile phase.[3][4][5]
Q4: How do I minimize matrix effects in my LC-MS/MS assay?
Matrix effects, where components of the sample other than the analyte of interest interfere with ionization, can lead to inaccurate quantification. To mitigate these effects:
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the urine matrix.
-
Optimize Chromatography: Ensure baseline separation of GHL from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.
Troubleshooting Guides
Troubleshooting Poor Reproducibility: A Step-by-Step Guide
Use the following logical workflow to diagnose and resolve issues with assay variability.
Specific Issue: Inconsistent Peak Areas
| Potential Cause | Question to Ask | Recommended Action |
| Sample Preparation | Is the hydrolysis time and temperature consistent for all samples? | Ensure all samples are hydrolyzed for the same duration at a constant temperature. Use a heating block or oven with stable temperature control. |
| Is the acid completely removed after hydrolysis? | Verify complete acid removal by checking the pH of the reconstituted sample. Residual acid can affect chromatographic retention and peak shape. | |
| Chromatography | Are you observing peak tailing or fronting? | If so, this can lead to inconsistent integration. Refer to the peak shape troubleshooting guide below. |
| Is the retention time stable between injections? | Retention time shifts can indicate a problem with the pump, mobile phase composition, or column temperature, leading to variable integration windows. | |
| Mass Spectrometry | Are there signs of ion suppression? | Infuse a standard solution of GHL post-column while injecting a blank matrix sample. A dip in the signal indicates ion suppression. Improve sample cleanup or chromatographic separation. |
Specific Issue: Poor Chromatographic Peak Shape
| Observation | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the column | Use a mobile phase with a pH that ensures GHL is in a single ionic state. Consider a different column chemistry. |
| Blocked column frit | Back-flush the column. If the problem persists, replace the frit or the column. | |
| Peak Fronting | Column overload | Reduce the amount of sample injected onto the column. |
| Column void | Replace the column. | |
| Split Peaks | Partially blocked inlet frit or guard column | Replace the guard column. If the problem persists, replace the analytical column frit.[3][4][5] |
| Incompatible injection solvent | Ensure the injection solvent is similar in composition and strength to the initial mobile phase.[3] |
Quantitative Data Summary
The following tables summarize typical performance characteristics for GHL assays. Note that these values can vary depending on the specific method and instrumentation used.
Table 1: Intra- and Inter-Assay Precision for GHL Quantification
| Assay Type | Analyte | Sample Matrix | Intra-Assay CV (%) | Inter-Assay CV (%) | Reference |
| LC-MS/MS | Immunosuppressants | Whole Blood | < 4.9 | < 8 | [6] |
| HPLC-UV | LCS-1269 | Solution | 0.64 | 1.49 | [7] |
| Immunoassay | Cortisol | Saliva | < 10 | < 15 | [8][9] |
CV: Coefficient of Variation
Table 2: Stability of Urinary Analytes under Different Storage Conditions
| Analyte | Storage Condition | Duration | Observation | Reference |
| Various Metabolites | -80°C with 4 freeze-thaw cycles | Not specified | Minimal significant variations observed in <0.3% of metabolites. | [10] |
| Albumin | -20°C with freeze-thaw cycles | 3 cycles | Started to degrade after 3 cycles. | [1] |
| Total Protein, Calcium, Potassium | -20°C or -80°C with freeze-thaw cycles | 5 cycles | No significant change. | [1] |
Experimental Protocols
Protocol 1: Acid Hydrolysis of Urine Samples for GHL Analysis
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Centrifuge at 2000 x g for 10 minutes to pellet any precipitate.
-
Transfer 1 mL of the supernatant to a hydrolysis tube.
-
-
Hydrolysis:
-
Add 1 mL of 12N Hydrochloric Acid (HCl) to each sample to achieve a final concentration of 6N.
-
Securely cap the hydrolysis tubes.
-
Place the tubes in a heating block or oven at 110°C for 24 hours.
-
-
Acid Removal:
-
After hydrolysis, cool the samples to room temperature.
-
Centrifuge the tubes to collect any condensate.
-
Uncap the tubes and place them in a vacuum desiccator or use a nitrogen evaporator to dry the samples completely.
-
-
Reconstitution:
-
Reconstitute the dried hydrolysate in a suitable buffer for your analytical method (e.g., 1 mL of mobile phase A for LC-MS/MS).
-
Vortex thoroughly to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before analysis.
-
Protocol 2: HPLC Analysis of Derivatized GHL
This protocol provides a general framework. Specific derivatization reagents and chromatographic conditions may need to be optimized.
-
Derivatization:
-
To the reconstituted hydrolysate, add the derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride) according to the manufacturer's instructions.[11]
-
Allow the reaction to proceed for the recommended time at the specified temperature.
-
Quench the reaction if necessary.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A suitable gradient to separate the derivatized GHL from other amino acids and interfering compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence or UV-Vis detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Prepare a standard curve of derivatized GHL standards of known concentrations.
-
Inject the derivatized samples and standards onto the HPLC system.
-
Integrate the peak area of the derivatized GHL and quantify using the standard curve.
-
Visualizations
Collagen Degradation and GHL Release Pathway
General Experimental Workflow for GHL Analysis
References
- 1. Effect of freeze/thaw cycles on several biomarkers in urine from patients with kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. support.waters.com [support.waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 8. salimetrics.com [salimetrics.com]
- 9. researchgate.net [researchgate.net]
- 10. High-Coverage Quantitative Metabolomics of Human Urine: Effects of Freeze-Thaw Cycles on the Urine Metabolome and Biomarker Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Analysis of Urinary Galactosyl-hydroxylysine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of dietary collagen on urinary Galactosyl-hydroxylysine (GHL) levels.
Frequently Asked Questions (FAQs)
Q1: What is urinary Galactosyl-hydroxylysine (GHL) and what does it measure?
Urinary Galactosyl-hydroxylysine (β-1-galactosyl-O-hydroxylysine) is a post-translational modification of the amino acid hydroxylysine, which is a component of collagen. GHL is released into the bloodstream during the degradation of endogenous collagen, particularly type I collagen found in bone, and is subsequently excreted in the urine.[1][2][3] Therefore, urinary GHL is considered a specific biomarker for bone resorption and collagen turnover.[3][4]
Q2: Does dietary collagen supplementation increase urinary GHL levels?
Current scientific literature indicates that urinary GHL levels are not influenced by diet.[3] GHL is a marker of the breakdown of the body's own (endogenous) collagen, and it is not significantly metabolized or recycled. Ingested collagen is broken down in the gastrointestinal tract into amino acids and small peptides.[5] While some of these peptides, such as prolyl-hydroxyproline and hydroxyprolyl-glycine, can be absorbed and excreted in the urine, GHL is not a direct metabolite of dietary collagen intake.[6][7][8][9][10]
Q3: If not GHL, are other urinary markers affected by dietary collagen intake?
Yes. Studies have shown that the ingestion of hydrolyzed collagen can lead to a transient increase in the urinary excretion of specific collagen-derived peptides, such as Gly-Pro-Hyp and Pro-Hyp.[6][7][8][9][10] The levels of these peptides in the urine are dependent on the amount and type of collagen ingested.
Q4: What is the clinical significance of measuring urinary GHL?
Elevated urinary GHL levels are associated with increased bone resorption. This makes it a valuable marker in the study and management of metabolic bone diseases such as osteoporosis and Paget's disease.[2][11][12][13][14][15] It can also serve as an indicator of skeletal growth in children.[16]
Q5: What are the common methods for measuring urinary GHL?
The most common methods for quantifying urinary GHL are High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection, and competitive immunoassays.[1][3][4]
Troubleshooting Guides
HPLC Analysis of Urinary GHL
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak resolution | - Inappropriate mobile phase composition.- Column degradation.- Suboptimal flow rate. | - Optimize the gradient or isocratic elution conditions.- Replace the HPLC column.- Adjust the flow rate to improve separation. |
| Low signal intensity | - Incomplete derivatization.- Detector malfunction.- Low concentration of GHL in the sample. | - Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentrations.- Check the fluorescence detector settings (excitation and emission wavelengths).- Concentrate the urine sample prior to analysis. |
| High background noise | - Contaminated mobile phase or reagents.- Air bubbles in the detector. | - Use HPLC-grade solvents and freshly prepared reagents.- Degas the mobile phase. |
| Inconsistent retention times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Pump malfunction. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily.- Check the HPLC pump for leaks and ensure consistent flow. |
Immunoassay for Urinary GHL
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High coefficient of variation (CV%) | - Pipetting errors.- Inconsistent washing steps.- Temperature fluctuations during incubation. | - Use calibrated pipettes and ensure proper technique.- Standardize the washing procedure (volume, number of washes, and soaking time).- Ensure consistent incubation temperatures. |
| Low signal | - Inactive antibody or conjugate.- Insufficient incubation time.- Incorrect wavelength reading. | - Use fresh or properly stored reagents.- Optimize incubation times for antibody-antigen binding.- Verify the plate reader settings. |
| High background | - Insufficient blocking.- Non-specific binding of antibodies.- Contaminated reagents or plate. | - Increase the concentration or incubation time of the blocking buffer.- Optimize antibody concentrations.- Use sterile, high-quality microplates and fresh reagents. |
| No signal | - Omission of a critical reagent (e.g., primary antibody, conjugate, substrate).- Incorrect buffer composition. | - Carefully review the assay protocol and ensure all steps are followed correctly.- Verify the pH and composition of all buffers. |
Data Presentation
The following table summarizes quantitative data on urinary Galactosyl-hydroxylysine levels in different populations, as reported in various studies.
| Population | Urinary GHL Level (mean ± SD) | Units | Reference |
| Healthy Adults (Female) | 1.03 ± <0.48 | mmol/mol of creatinine | [13][14] |
| Postmenopausal Osteoporotic Women (no fracture) | 1.03 ± <0.48 | mmol/mol of creatinine | [13][14] |
| Postmenopausal Osteoporotic Women (with fracture) | 1.35 ± 0.82 | mmol/mol of creatinine | [13][14] |
| Patients with Paget's Disease (untreated) | 0.601 ± 0.017 (ratio of GGH/GHL) | Ratio | [2] |
| Healthy Children and Adolescents (4-16 years) | 3.2 to 4.7 times higher than adults | Relative to adults | [16] |
Note: GGH refers to Glucosyl-galactosyl-hydroxylysine. The units and methods of measurement may vary between studies.
Experimental Protocols
Protocol 1: Measurement of Urinary GHL by HPLC
This protocol is a generalized procedure based on methodologies described in the literature.[1][4]
1. Sample Preparation: a. Collect a 24-hour or second morning void urine sample. b. Centrifuge the urine at 2000 x g for 15 minutes to remove sediment. c. Store the supernatant at -20°C until analysis.
2. Derivatization (Dansylation): a. To 100 µL of urine, add an internal standard. b. Add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5). c. Add 200 µL of dansyl chloride solution (1.5 mg/mL in acetone). d. Vortex and incubate at 60°C for 30 minutes in the dark. e. Stop the reaction by adding 50 µL of 2.5% aqueous ammonia.
3. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with methanol (B129727) followed by water. b. Load the derivatized sample onto the cartridge. c. Wash the cartridge with water to remove interfering substances. d. Elute the dansylated GHL with methanol. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.
4. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.05 M sodium acetate, pH 5.0). c. Flow Rate: 1.0 mL/min. d. Detector: Fluorescence detector with excitation at 340 nm and emission at 525 nm. e. Quantification: Calculate the concentration of GHL based on the peak area relative to the internal standard and a standard curve.
Protocol 2: Competitive Immunoassay for Urinary GHL
This protocol is a generalized procedure for a competitive ELISA.[3]
1. Plate Coating: a. Coat the wells of a 96-well microplate with a GHL-protein conjugate overnight at 4°C. b. Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking: a. Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. b. Incubate for 1-2 hours at room temperature. c. Wash the plate three times with wash buffer.
3. Competitive Reaction: a. Add urine samples, standards, and controls to the wells. b. Immediately add a polyclonal anti-GHL antibody to each well. c. Incubate for 1-2 hours at room temperature, allowing competition between the GHL in the sample/standard and the GHL-conjugate on the plate for binding to the antibody.
4. Detection: a. Wash the plate three times with wash buffer. b. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG) to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with wash buffer.
5. Signal Generation and Measurement: a. Add a substrate solution (e.g., TMB) to each well. b. Incubate in the dark until sufficient color develops. c. Stop the reaction with a stop solution (e.g., 2N H₂SO₄). d. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. e. The signal is inversely proportional to the concentration of GHL in the sample.
Visualizations
Caption: Experimental workflow for urinary GHL analysis.
References
- 1. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary beta-1-galactosyl-0-hydroxylysine (GH) as a marker of collagen turnover of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen • The Nutrition Source [nutritionsource.hsph.harvard.edu]
- 6. Absorption and Urinary Excretion of Peptides after Collagen Tripeptide Ingestion in Humans [jstage.jst.go.jp]
- 7. Absorption and Urinary Excretion of Peptides after Collagen Tripeptide Ingestion in Humans. | Semantic Scholar [semanticscholar.org]
- 8. Absorption and Urinary Excretion of Peptides after Collagen Tripeptide Ingestion in Humans [jstage.jst.go.jp]
- 9. Absorption and Urinary Excretion of Peptides after Collagen Tripeptide Ingestion in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galactosyl hydroxylysine in assessment of Paget's bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary excretion of hydroxyproline, hydroxylysine and hydroxylysine glycosides by patients with Paget's disease of bone and carcinoma with metastases in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the standardization of Galactosylhydroxylysine assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galactosyl-hydroxylysine (GHL) assays.
Frequently Asked Questions (FAQs)
Q1: What is Galactosyl-hydroxylysine (GHL) and why is it measured?
Galactosyl-hydroxylysine (GHL) is a post-translationally modified amino acid, primarily found in collagen. It is formed by the glycosylation of hydroxylysine residues.[1] GHL is considered a specific biomarker for bone resorption and collagen degradation. Its concentration in biological fluids such as urine and serum can reflect the rate of bone turnover, making it a valuable tool in osteoporosis research and monitoring therapeutic responses.[2][3]
Q2: Which analytical methods are most commonly used for GHL quantification?
The most established method for GHL quantification is High-Performance Liquid Chromatography (HPLC) with fluorescence detection. This typically involves sample hydrolysis, pre-column derivatization (e.g., with dansyl chloride) to make the GHL molecule fluorescent, followed by separation on a reverse-phase column.[2] More recently, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been employed, offering high sensitivity and specificity, which can potentially simplify sample preparation.[4]
Q3: What are the main challenges in standardizing GHL assays?
The main challenges in standardizing GHL assays stem from the multi-step nature of the analytical process. Key sources of variability include:
-
Sample Hydrolysis: Incomplete hydrolysis of collagen-containing samples can lead to underestimation of GHL. Conversely, harsh hydrolysis conditions can degrade GHL, also causing inaccurate results.[5]
-
Derivatization Efficiency: The derivatization reaction must be consistent and complete for reproducible results. The stability of the derivatized product is also a critical factor.
-
Chromatographic Separation: Co-elution of GHL with other interfering compounds from the biological matrix can affect quantification.
-
Matrix Effects: Components in complex biological samples like urine and serum can interfere with the assay, either suppressing or enhancing the signal.
-
Lack of a Certified Reference Material: The absence of a universally accepted GHL standard can lead to variability between laboratories.
Q4: How does the GHL assay compare to other bone resorption markers like deoxypyridinoline (B1589748) (DPD)?
The GHL assay, particularly when performed by HPLC, has been shown to be highly reproducible. A key difference compared to DPD assays is that GHL analysis does not typically require a pre-extraction step after hydrolysis, simplifying the workflow. This procedural difference contributes to a lower coefficient of variation (CV) for GHL assays.[6][7]
Troubleshooting Guides
Sample Preparation Issues
| Problem | Possible Causes | Recommended Solutions |
| Low GHL Recovery After Hydrolysis | - Incomplete hydrolysis of the sample matrix.- Degradation of GHL due to overly harsh hydrolysis conditions (e.g., prolonged time, high temperature).- Losses during sample transfer or neutralization. | - Optimize hydrolysis time and temperature for your specific sample type.- For alkaline hydrolysis, purging with nitrogen can reduce degradative losses.[5]- Ensure accurate and careful neutralization of the hydrolysate.- Use a validated internal standard to correct for losses. |
| Poor Derivatization Efficiency | - Incorrect pH of the reaction buffer (dansylation requires alkaline conditions, typically pH 9.5-10.5).- Degradation of the derivatizing agent (e.g., dansyl chloride is moisture-sensitive).- Presence of interfering substances that consume the derivatizing agent. | - Verify the pH of the reaction buffer before adding the derivatizing agent.- Use fresh, high-quality derivatizing agent.- Consider a sample clean-up step (e.g., Solid Phase Extraction - SPE) prior to derivatization to remove interfering substances. |
HPLC/LC-MS Analysis Issues
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column contamination or degradation.- Inappropriate mobile phase pH.- Mismatch between injection solvent and mobile phase. | - Use a guard column and replace it regularly.- Flush the analytical column with a strong solvent.- Ensure the mobile phase pH is stable and appropriate for the column chemistry.- Dissolve the derivatized sample in the initial mobile phase if possible. |
| Inconsistent Retention Times | - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the pump or flow path. | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase daily and ensure thorough mixing.- Degas the mobile phase and purge the HPLC system before each run. |
| High Background Noise or Baseline Drift | - Contaminated mobile phase or reagents.- Bleed from the HPLC column.- Detector lamp aging (for fluorescence detectors). | - Use HPLC-grade solvents and high-purity water.- Filter all mobile phases.- Condition a new column according to the manufacturer's instructions.- Check the detector lamp's usage hours and replace if necessary. |
| Low Sensitivity / Poor Signal-to-Noise | - Suboptimal derivatization.- Incorrect detector settings (e.g., excitation/emission wavelengths).- Insufficient sample concentration.- Ion suppression (in LC-MS). | - Optimize the derivatization protocol.- Verify and optimize detector parameters.- Concentrate the sample using SPE or evaporation.- For LC-MS, adjust chromatography to separate GHL from co-eluting matrix components that cause ion suppression. |
Quantitative Data Summary
The reproducibility of an assay is a critical parameter for its standardization. The coefficient of variation (CV) is commonly used to express this, with lower percentages indicating higher precision. Generally, an intra-assay CV of <10% and an inter-assay CV of <15% are considered acceptable for biomarker assays.[8][9]
Table 1: Comparison of Reproducibility between HPLC-based GHL and Deoxypyridinoline (DPD) Assays in Urine
| Assay | Intra-assay CV (%) | Inter-assay CV (%) | Key Methodological Difference | Reference |
| Galactosyl-hydroxylysine (GHL) | ~4.5% | ~7.5% | Direct injection after hydrolysis. | [6][7] |
| Deoxypyridinoline (DPD) | ~8.5% | ~14.0% | Requires pre-extraction after hydrolysis. | [6][7] |
Table 2: Reported Reproducibility for a Serum GHL Assay
| Assay Parameter | Coefficient of Variation (CV) | Sample Type | Analytical Method | Reference |
| Within-run (Intra-assay) | 7% | Serum | HPLC with fluorescence detection | [2] |
| Between-run (Inter-assay) | 14% | Serum | HPLC with fluorescence detection | [2] |
Note: Further quantitative data comparing different hydrolysis methods (acid vs. alkaline), derivatization agents, and analytical platforms (HPLC vs. LC-MS/MS) for GHL analysis is needed for a more comprehensive standardization overview.
Experimental Protocols
Protocol: Quantification of GHL in Urine by HPLC with Fluorescence Detection
This protocol is a representative example based on commonly described methodologies. Optimization may be required for specific laboratory conditions and equipment.
1. Sample Hydrolysis (Alkaline)
-
To 1 mL of urine in a hydrolysis tube, add 1 mL of 4M NaOH.
-
Purge the tube with nitrogen gas to minimize oxidative degradation.
-
Seal the tube and hydrolyze at 120°C for 40 minutes.
-
Cool the hydrolysate to room temperature.
-
Neutralize the sample by adding 1 mL of 4M HCl. Check that the pH is between 6 and 7.
-
Centrifuge the sample at 2000 x g for 10 minutes to pellet any precipitate. Use the supernatant for derivatization.
2. Pre-column Derivatization (Dansylation)
-
In a clean microcentrifuge tube, mix 100 µL of the hydrolyzed supernatant with 200 µL of 100 mM sodium carbonate buffer (pH 9.8).
-
Add 200 µL of 10 mg/mL dansyl chloride in acetone.
-
Vortex the mixture and incubate in the dark at 60°C for 60 minutes.
-
After incubation, add 100 µL of 10% ammonium (B1175870) hydroxide (B78521) to quench the reaction by consuming excess dansyl chloride.
-
Evaporate the sample to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried sample in 200 µL of the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient might be 10% B to 60% B over 20 minutes.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 540 nm.
-
Quantification: Use a standard curve prepared with known concentrations of GHL standard that has undergone the same hydrolysis and derivatization procedure.
Visualizations
References
- 1. Comparison of HPLC-RI, LC/MS-MS and enzymatic assays for the analysis of residual lactose in lactose-free milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in collagen cross-link analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of collagen and elastin cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of Fourier transform infrared microspectroscopy for the evaluation of enzymatic cross-linking of bone collagen | bioRxiv [biorxiv.org]
- 7. Galactosyl hydroxylysine and deoxypyridinoline: a methodological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. salimetrics.com [salimetrics.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Pre-Column Derivatization for Galactosylhydroxylysine (GHL) HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Galactosylhydroxylysine (GHL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the pre-column derivatization of GHL.
Frequently Asked Questions (FAQs)
Q1: Which are the most common pre-column derivatization reagents for GHL analysis by HPLC?
A1: The most commonly employed pre-column derivatization reagents for amino acids, including GHL, are o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC). OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, offering high sensitivity.[1][2] FMOC reacts with both primary and secondary amines to produce stable, fluorescent derivatives.[3] Dansyl chloride has also been utilized for the derivatization of urinary hydroxylysine glycosides.[4]
Q2: What are the key advantages and disadvantages of OPA and FMOC for GHL derivatization?
A2:
| Reagent | Advantages | Disadvantages |
| OPA | Rapid reaction, high sensitivity with fluorescence detection, automated derivatization is well-established.[2] | Derivatives can be unstable, does not react with secondary amines (not an issue for GHL's primary amino groups).[5][6][7] |
| FMOC | Derivatives are generally more stable than OPA derivatives, reacts with both primary and secondary amines.[8] | The reaction may be slower than with OPA, and excess reagent and its by-products need to be separated chromatographically. |
Q3: How does the galactose moiety of GHL affect the derivatization process?
A3: The bulky and hydrophilic nature of the galactose group can potentially cause steric hindrance, possibly slowing down the derivatization reaction compared to simpler amino acids. It is crucial to optimize reaction conditions such as temperature, time, and reagent concentration to ensure complete derivatization. While specific studies on the direct interference of the galactose moiety are limited, general principles of derivatizing larger, hydrophilic molecules suggest that ensuring adequate reagent access and reaction time is critical.
Q4: What is the first step in preparing samples from collagenous tissues for GHL analysis?
A4: The initial and critical step is the hydrolysis of the collagenous matrix to release free GHL. This is typically achieved through acid or alkaline hydrolysis. Alkaline hydrolysis is often preferred for the analysis of hydroxylysyl glycosides to avoid degradation of the glycosidic bond, which can occur under strong acidic conditions.[9] However, losses of glycosides during alkaline hydrolysis have been reported, and a shorter hydrolysis time following enzymatic digestion (e.g., with papain) can be a more effective approach.[9]
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Collagenous Tissue
This protocol is a general guideline and should be optimized for your specific sample type.
-
Sample Preparation: Weigh approximately 10-100 mg of lyophilized and finely minced tissue into a heavy-walled hydrolysis tube.
-
Alkaline Hydrolysis: Add 2 M NaOH to the sample at a ratio of 1:10 (w/v).
-
Inert Atmosphere: Purge the tube with nitrogen gas to minimize oxidative degradation.[9]
-
Hydrolysis: Tightly cap the tube and place it in an oven at 110°C for 24 hours.
-
Neutralization: After cooling, neutralize the hydrolysate with concentrated HCl to a pH of approximately 7.0.
-
Filtration/Centrifugation: Remove any precipitate by centrifugation or filtration through a 0.22 µm filter.
-
Storage: The resulting hydrolysate containing free GHL can be stored at -20°C until derivatization.
Protocol 2: General Pre-Column Derivatization with OPA
This is a generalized protocol for OPA derivatization of primary amino acids and should be optimized for GHL.
Reagents:
-
Borate (B1201080) Buffer (0.4 M, pH 10.4): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water and adjust the pH with 45% NaOH.
-
Thiol Reagent: 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol.
-
OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of 0.4 M borate buffer (pH 10.4) and 50 µL of the thiol reagent. This solution should be prepared fresh daily and protected from light.
Procedure:
-
Sample and Reagent Mixing: In a microcentrifuge tube or autosampler vial, mix 50 µL of the sample hydrolysate with 50 µL of the OPA reagent.
-
Reaction: Vortex the mixture for 1 minute and allow it to react at room temperature. The optimal reaction time should be determined empirically but is typically rapid (1-2 minutes).
-
Injection: Inject an appropriate volume of the derivatized sample onto the HPLC system. Due to the potential instability of OPA derivatives, it is crucial to have a consistent and automated workflow from derivatization to injection.[7]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the pre-column derivatization and HPLC analysis of GHL.
| Issue | Possible Causes | Recommended Solutions |
| Low or No GHL Peak | Incomplete hydrolysis of the collagen sample. | Optimize hydrolysis time, temperature, and reagent concentration. Consider a two-step hydrolysis with enzymatic digestion followed by a shorter alkaline hydrolysis.[9] |
| Incomplete derivatization. | Increase reaction time and/or temperature. Optimize the molar ratio of derivatizing reagent to GHL. Ensure the pH of the reaction mixture is optimal for the chosen reagent. For OPA, a pH around 10.4 is common. | |
| Degradation of the GHL derivative. | For OPA derivatives, which are known to be unstable, minimize the time between derivatization and injection.[5][7] Use an autosampler for precise and reproducible timing. Consider using a more stable derivatizing reagent like FMOC. | |
| Poor recovery during sample preparation. | Validate your sample clean-up procedure. If using solid-phase extraction (SPE), ensure the chosen sorbent and elution conditions are appropriate for the hydrophilic nature of GHL. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or inject a smaller volume. |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or ionic strength. Consider using a different column chemistry. | |
| Mismatch between injection solvent and mobile phase. | Dissolve the derivatized sample in a solvent that is weaker than or similar in strength to the initial mobile phase. | |
| Ghost Peaks or Extraneous Peaks | Contamination from reagents or glassware. | Use high-purity reagents and thoroughly clean all glassware. Run a blank injection with only the derivatization reagent to identify reagent-related peaks. |
| Side reactions during derivatization. | Optimize derivatization conditions (time, temperature, pH) to minimize the formation of by-products. For FMOC, excess reagent can hydrolyze and create interfering peaks. | |
| Carryover from previous injections. | Implement a robust needle wash protocol in your autosampler method, using a strong solvent. | |
| Shifting Retention Times | Inconsistent temperature. | Use a column oven to maintain a stable column temperature. |
| Mobile phase composition variability. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. Degas the mobile phase thoroughly. | |
| Column degradation. | Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced. |
Visualizations
Derivatization Workflow
Caption: Experimental workflow for GHL analysis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for GHL HPLC analysis.
References
- 1. Isolation and quantitative analysis of hydroxylysine glycosides | Semantic Scholar [semanticscholar.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. jascoinc.com [jascoinc.com]
- 4. Pre-column Derivatization and Its Optimum Conditions for Quantitative Determination of Urinary Hydroxylysine Glycosides by High-Performance Liquid Chromatography [jstage.jst.go.jp]
- 5. Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the o-phthaldialdehyde/3-mercaptopropionic acid and o-phthaldialdehyde/N-acetyl-L-cysteine reagents. High-performance liquid chromatography-mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. The determination of small amounts of collagen hydroxylysyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Galactosylhydroxylysine and Deoxypyridinoline as Bone Resorption Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key biochemical markers of bone resorption: galactosylhydroxylysine (B1674396) (GHYL) and deoxypyridinoline (B1589748) (DPD). The information presented herein is supported by experimental data to aid in the selection of appropriate markers for clinical and research applications.
Introduction
Bone remodeling is a continuous physiological process involving the removal of old bone (resorption) by osteoclasts and the formation of new bone by osteoblasts.[1] An imbalance in this process, with resorption exceeding formation, leads to a net loss of bone mass and an increased risk of osteoporosis and fractures.[1] Biochemical markers of bone turnover are valuable tools for assessing the rate of bone remodeling, diagnosing metabolic bone diseases, and monitoring the efficacy of therapeutic interventions.[2][3]
This guide focuses on two specific and sensitive markers of bone resorption: galactosylhydroxylysine (GHYL) and deoxypyridinoline (DPD). Both are products of the degradation of type I collagen, the primary organic component of the bone matrix.[4][5]
Biochemical Origins and Characteristics
Galactosylhydroxylysine (GHYL) , or β-1-galactosyl-O-hydroxylysine, is a glycosylated amino acid produced during the post-translational modification of collagen.[6][7] It is released into the circulation during the breakdown of bone collagen and is excreted in the urine without being significantly metabolized or recycled.[5] GHYL is considered relatively specific to bone and its levels are not influenced by diet.[5]
Deoxypyridinoline (DPD) is a pyridinium (B92312) cross-link that stabilizes type I collagen fibers in bone.[1][8] Like GHYL, DPD is released during osteoclastic bone resorption and excreted unmetabolized in the urine, making it a direct indicator of bone breakdown.[1][8] DPD is highly specific to bone and dentin.[9]
The following diagram illustrates the origin of GHYL and DPD from the breakdown of mature, cross-linked type I collagen in bone.
Comparative Performance Data
Numerous studies have compared the clinical performance of GHYL and DPD in various physiological and pathological states. The following tables summarize key quantitative data from these studies.
| Performance Metric | Galactosylhydroxylysine (GHYL) | Deoxypyridinoline (DPD) | Reference |
| Correlation with Urine DPD | r = 0.84 (in women and pubertal girls) | - | [10] |
| Correlation with Growth Velocity | r = 0.72 | r = 0.88 | [11] |
| Z-score vs. Premenopausal Controls | 3.14 | 2.13 | [12] |
| Accuracy (% Area under ROC curve) | 70 +/- 8 | 65 +/- 8 | [12] |
| Intra-assay Coefficient of Variation (HPLC) | Lower | Almost 100% higher than GHYL | [13][14] |
| Inter-assay Coefficient of Variation (HPLC) | Lower | Almost 100% higher than GHYL | [13][14] |
| Clinical Condition | Change in GHYL Levels | Change in DPD Levels | Reference |
| Postmenopausal Osteoporosis | Significantly increased | Significantly increased | [12] |
| Paget's Disease | Decreased by 36% with bisphosphonate treatment | - | [10] |
| Growth Hormone Deficiency | Significantly lower than healthy children | - | [11] |
Experimental Protocols
Accurate measurement of GHYL and DPD is crucial for their clinical and research utility. High-Performance Liquid Chromatography (HPLC) and immunoassays are the most common analytical methods.
Measurement of GHYL by HPLC
This method typically involves pre-column derivatization followed by reversed-phase HPLC with fluorescence detection.[10]
Sample Preparation:
-
Serum: Preliminary ultrafiltration of the serum sample.[10]
-
Urine: Generally requires minimal preparation.[15]
Derivatization:
-
Dansylation of the sample.[10]
HPLC Analysis:
Measurement of DPD by HPLC
The measurement of DPD by HPLC often requires an acid hydrolysis step to release the cross-links from collagen fragments.[13][14]
Sample Preparation:
HPLC Analysis:
Immunoassays for GHYL and DPD
Immunoassays, such as ELISA, have been developed for both GHYL and DPD, offering a more rapid and less labor-intensive alternative to HPLC.[5][16]
General Principle: These are competitive immunoassays where the marker in the sample competes with a labeled marker for binding to a specific antibody. The amount of bound labeled marker is inversely proportional to the concentration of the marker in the sample.
The following diagram outlines a generalized workflow for the measurement of GHYL and DPD.
Discussion and Comparison
Both GHYL and DPD are considered reliable markers of bone resorption.[17] Studies have shown that both markers can effectively discriminate between individuals with different rates of bone turnover.[13][14][17]
Clinical Utility:
-
DPD is well-established for monitoring bone resorption in conditions like postmenopausal osteoporosis, Paget's disease, and bone metastases.[8][18] Its levels decrease in response to anti-resorptive therapies such as bisphosphonates and hormone replacement therapy.[1]
-
GHYL has also been shown to be a useful marker in similar conditions.[5][10] For instance, serum GHYL levels decrease significantly in patients with Paget's disease following treatment with bisphosphonates.[10] Some studies suggest GHYL may have slightly better accuracy and discriminatory power than DPD in distinguishing postmenopausal osteoporotic women from controls.[12]
Methodological Considerations:
-
The HPLC assay for GHYL is often considered more practical due to simpler sample preparation.[13][14][19]
-
The HPLC method for DPD requires a cumbersome and time-consuming acid hydrolysis and pre-extraction step, which can lead to lower reproducibility compared to the GHYL assay.[13][14]
-
The development of immunoassays for both markers has significantly improved the ease and speed of analysis.[5][20]
Conclusion
Both galactosylhydroxylysine and deoxypyridinoline are valuable biochemical markers for assessing bone resorption. The choice between them may depend on the specific research or clinical question, the available analytical instrumentation, and the desired balance between methodological practicality and established clinical use. While DPD has a longer history of clinical use, GHYL presents a compelling alternative, particularly when considering the practicality and reproducibility of HPLC-based methods. The availability of immunoassays for both markers has made their measurement more accessible for a wide range of applications.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. scispace.com [scispace.com]
- 3. Deoxypyridinoline (DPD), Urine - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]
- 4. [Deoxypyridinoline and other biochemical markers of bone resorption in distinct pathologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactosylhydroxylysine hydrochloride - Immunomart [immunomart.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. Deoxypyridinoline - Wikipedia [en.wikipedia.org]
- 9. Urine Deoxypyridinoline – Supra-Regional Assay Service [sas-centre.org]
- 10. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary excretion of galactosyl-hydroxylysine is a marker of growth in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical performances of galactosyl hydroxylysine, pyridinoline, and deoxypyridinoline in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galactosyl hydroxylysine and deoxypyridinoline: a methodological comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Galactosyl Hydroxylysine and Deoxypyridinoline: A Methodological Comparison | Semantic Scholar [semanticscholar.org]
- 15. Measurement of hydroxylysine glycosides in urine and its application to spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical usefulness of measurements of urinary deoxypyridinoline (DPD) in patients with postmenopausal osteoporosis receiving intermittent cyclical etidronate: advantage of free form of DPD over total DPD in predicting treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bone-resorption markers galactosyl hydroxylysine, pyridinium crosslinks, and hydroxyproline compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Urinary deoxypyridinoline is a useful biochemical bone marker for the management of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Galactosyl hydroxylysine in assessment of Paget's bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
A Comparative Analysis of Galactosylhydroxylysine and Pyridinoline as Biomarkers of Collagen Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, objective comparison of two key biomarkers of collagen degradation: Galactosylhydroxylysine (B1674396) (GHL) and Pyridinoline (B42742) (PYD). This analysis is supported by experimental data to inform research and clinical applications.
Introduction to GHL and PYD
Galactosylhydroxylysine (GHL) and Pyridinoline (PYD) are molecules released during the breakdown of collagen, the most abundant protein in the extracellular matrix of connective tissues. Their presence in biological fluids, primarily urine, serves as an indicator of collagen turnover and, more specifically, bone resorption.
Galactosylhydroxylysine (GHL) is a glycosylated amino acid formed during the post-translational modification of collagen.[1][2] It is particularly abundant in bone collagen.[1][2] The urinary excretion of GHL is considered a marker of bone resorption and has been studied in various metabolic bone diseases and in monitoring growth in children.[1][3]
Pyridinoline (PYD) , along with its counterpart deoxypyridinoline (B1589748) (DPD), is a fluorescent cross-linking amino acid that provides structural integrity to collagen fibers.[4] PYD is found in bone, cartilage, and other connective tissues, while DPD is more specific to bone and dentin. The measurement of urinary PYD is a well-established method for assessing bone resorption rates in conditions such as osteoporosis, Paget's disease, and rheumatoid arthritis.[4][5][6]
Quantitative Comparison of GHL and PYD as Biomarkers
The following table summarizes quantitative data from studies directly comparing the performance of GHL and PYD as biomarkers for bone resorption.
| Parameter | Galactosylhydroxylysine (GHL) | Pyridinoline (PYD) | Disease Context | Reference |
| Discrimination Power (Z-score) | 3.14 | 2.19 | Postmenopausal Osteoporosis | [7] |
| Accuracy (%Acc) | 70 ± 8 | 67 ± 8 | Postmenopausal Osteoporosis | [7] |
| Logistic Regression (P-value) | 0.01 | 0.051 | Postmenopausal Osteoporosis | [7] |
| Sensitivity in Paget's Disease | Less sensitive than PYD in monitoring treatment | More sensitive than GHL in monitoring treatment | Paget's Disease | [8] |
Signaling Pathway: Collagen Degradation and Biomarker Release
The degradation of type I collagen, the primary source of GHL and PYD in bone, is a multi-step enzymatic process. This pathway illustrates the release of these biomarkers into the circulation, followed by their excretion in urine.
Experimental Protocols
The quantification of GHL and PYD in urine is most commonly performed using High-Performance Liquid Chromatography (HPLC). The methodologies differ primarily in the sample preparation steps.
Experimental Workflow: Comparative HPLC Analysis
The following diagram outlines the typical experimental workflows for the HPLC analysis of urinary GHL and PYD, highlighting the key differences in sample preparation.
Detailed Methodology for Urinary Pyridinoline (PYD) Quantification by HPLC
This protocol is a synthesis of established methods for the analysis of PYD in urine.[4][9]
1. Sample Preparation:
-
Acid Hydrolysis: To a known volume of urine (e.g., 1 mL), add an equal volume of concentrated hydrochloric acid (HCl) to achieve a final concentration of 6 M.
-
Heat the sample at approximately 107°C for 18 hours to hydrolyze the peptide bonds and release the cross-links.
-
Prefractionation: After cooling, the hydrolyzed sample is applied to a cellulose partition chromatography column. This step is crucial for removing interfering substances.
-
The fractions containing PYD and DPD are collected.
-
Drying: The collected fractions are freeze-dried to concentrate the analytes.
2. HPLC Analysis:
-
Reconstitution: Reconstitute the dried sample in the HPLC mobile phase.
-
Column: A reversed-phase C18 column (e.g., 5 µm particle size) is typically used.
-
Mobile Phase: A common mobile phase consists of a methanol/water gradient containing an ion-pairing agent such as 0.1% heptafluorobutyric acid (HFBA).
-
Flow Rate: A typical flow rate is 1.2 mL/min.
-
Detection: PYD is naturally fluorescent. Detection is achieved using a fluorescence detector with an excitation wavelength of approximately 290 nm and an emission wavelength of around 400 nm.[4]
-
Quantification: The concentration of PYD is determined by comparing the peak area of the sample to that of a known standard. Results are often normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Detailed Methodology for Urinary Galactosylhydroxylysine (GHL) Quantification by HPLC
This protocol is based on established methods for urinary GHL analysis.[2][10]
1. Sample Preparation:
-
Derivatization: Unlike PYD, GHL is not naturally fluorescent and requires pre-column derivatization. Dansyl chloride is a common derivatizing agent.
-
Mix a known volume of urine with a dansyl chloride solution in a buffered, alkaline environment (e.g., sodium bicarbonate buffer, pH ~9.5).
-
Incubate the mixture to allow the derivatization reaction to complete.
-
The reaction is then stopped, often by adding an acid.
2. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: The mobile phase is usually a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent like acetonitrile.
-
Detection: The dansylated GHL derivative is detected using a fluorescence detector. The excitation and emission wavelengths will depend on the specific derivatizing agent used (for dansyl derivatives, excitation is typically around 340 nm and emission around 540 nm).
-
Quantification: Similar to PYD, the concentration of GHL is determined by comparing the peak area to that of a known standard, and the results are often normalized to urinary creatinine.
Conclusion
Both Galactosylhydroxylysine and Pyridinoline are valuable biomarkers for assessing collagen degradation, particularly bone resorption. The choice between them may depend on the specific research question, the clinical context, and the available laboratory resources.
-
PYD analysis, while requiring a more laborious sample preparation involving acid hydrolysis, is a well-established and sensitive marker for bone resorption.
-
GHL analysis offers a simpler sample preparation procedure (no hydrolysis required) but necessitates a derivatization step for detection. Studies suggest that GHL may have slightly better performance in distinguishing between healthy individuals and those with postmenopausal osteoporosis.[7]
For researchers and drug development professionals, understanding the nuances of these biomarkers and their respective analytical methodologies is crucial for the accurate assessment of bone turnover in various physiological and pathological states.
References
- 1. Bone-resorption markers galactosyl hydroxylysine, pyridinium crosslinks, and hydroxyproline compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary beta-1-galactosyl-0-hydroxylysine (GH) as a marker of collagen turnover of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of galactosyl hydroxylysine in urine as a means for the identification of osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Analysis of the pyridinoline and deoxypyridinoline in urine by reversed-phase high performance liquid chromatography (RP-HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assessment of Paget's disease of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Fidelity of Rheumatoid Arthritis Multivariate Diagnostic Biomarkers Using Discriminant Analysis and Binary Logistic Regression [mdpi.com]
- 7. Clinical performances of galactosyl hydroxylysine, pyridinoline, and deoxypyridinoline in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galactosyl hydroxylysine in assessment of Paget's bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an immunoassay for urinary galactosylhydroxylysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Galactosylhydroxylysine Hydrochloride as a Biomarker for Osteoporosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Galactosylhydroxylysine (Gal-Hyl) hydrochloride as a potential biomarker for osteoporosis. It compares its performance with other established markers, presents supporting experimental data, and details the methodologies for its assessment. This document is intended to inform researchers, scientists, and drug development professionals on the current standing of Gal-Hyl in the context of osteoporosis diagnostics and monitoring.
Executive Summary
Galactosylhydroxylysine is a derivative of hydroxylysine, a component of bone collagen, which is released into circulation during bone resorption.[1] Its levels in biological fluids, such as urine and serum, have been investigated as a potential indicator of bone turnover rates. Studies suggest that elevated levels of urinary Gal-Hyl are associated with postmenopausal osteoporosis and may be indicative of bone fragility. Specifically, urinary Gal-Hyl was found to be significantly higher in postmenopausal osteoporotic women with a history of fractures compared to those without.[2] However, its clinical utility and standing against currently recommended biomarkers require a thorough evaluation. The International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry (IFCC) recommend serum C-terminal telopeptide of type I collagen (CTX-1) for bone resorption and serum procollagen (B1174764) type I N-terminal propeptide (P1NP) for bone formation as the reference standards in clinical settings. This guide will focus on comparing Gal-Hyl primarily with bone resorption markers.
Comparative Analysis of Bone Resorption Biomarkers
The clinical utility of a biomarker is determined by its sensitivity, specificity, and correlation with clinical outcomes such as bone mineral density (BMD) and fracture risk. The following tables summarize the available data comparing Gal-Hyl with other bone resorption markers.
| Biomarker | Sample Type | Analytical Method | Performance Characteristics |
| Galactosylhydroxylysine (Gal-Hyl) | Urine, Serum | High-Performance Liquid Chromatography (HPLC) with fluorescence detection | - Urinary levels are significantly higher in osteoporotic women with fractures.[2]- For modest increases in bone resorption, Gal-Hyl shows higher discrimination power than hydroxyproline (B1673980).[3]- Serum levels correlate with urinary levels (r = 0.84) and decrease significantly in response to bisphosphonate therapy.[4] |
| C-terminal telopeptide of type I collagen (CTX-1) | Serum, Plasma | ELISA, Automated Immunoassays | - IOF/IFCC Recommended Reference Marker. - Specific and sensitive marker of bone resorption.[3]- Levels are influenced by food intake, requiring fasting samples.[3] |
| N-terminal telopeptide of type I collagen (NTX-1) | Urine, Serum | ELISA | - Used to assess fracture risk in postmenopausal women.[3]- Urinary NTX-1 is not affected by food intake.[3] |
| Deoxypyridinoline (DPD) | Urine | HPLC, Immunoassay | - More accurate and has a higher discrimination power than hydroxyproline for modest changes in bone resorption.[3] |
| Hydroxyproline (HYP) | Urine | HPLC, Colorimetric assays | - Considered a non-specific bone resorption biomarker as it is found in other tissues and influenced by diet.[5] |
Table 1: Comparison of Performance Characteristics of Bone Resorption Biomarkers.
| Study Population | Biomarkers Compared | Key Findings | Reference |
| Postmenopausal osteoporotic women | Urinary Gal-Hyl, Hydroxyproline, NTX, DPD | Gal-Hyl was significantly higher in women with a history of fracture (1.35 ± 0.82 mmol/mol creatinine) compared to those without (1.03 ± <0.48 mmol/mol creatinine, p < 0.001). Gal-Hyl did not correlate with other markers in the fracture group.[2] | [2] |
| Patients with mild Paget's disease | Serum Gal-Hyl, Tartrate-resistant acid phosphatase (TRAP), C-terminal telopeptide of collagen I (ICTP) | Serum Gal-Hyl decreased by 36% after treatment with an oral bisphosphonate, a significantly greater decrease than that observed for serum TRAP (9%) and serum ICTP (19%).[4] | [4] |
| Subjects with varying bone resorption rates | Urinary Gal-Hyl, Hydroxyproline, DPD, Pyridinoline (PYD) | For mildly increased bone resorption, DPD, Gal-Hyl, and PYD showed higher discrimination power and accuracy than hydroxyproline. | [3] |
Table 2: Summary of Quantitative Data from Comparative Studies.
Experimental Protocols
Accurate and reproducible measurement is crucial for the validation of any biomarker. The primary method for quantifying Gal-Hyl is High-Performance Liquid Chromatography (HPLC).
Measurement of Galactosylhydroxylysine in Serum by HPLC
This protocol is a summary of the methodology described in the literature.[4]
1. Sample Preparation:
-
Perform preliminary ultrafiltration of the serum sample to remove high molecular weight proteins.
2. Derivatization:
-
Dansylate the free Gal-Hyl in the ultrafiltrate. Dansyl chloride reacts with the primary and secondary amine groups of Gal-Hyl, rendering it fluorescent.
3. HPLC Analysis:
-
Separation: Use a reversed-phase HPLC column to separate the dansylated Gal-Hyl from other components in the sample.
-
Detection: Employ fluorescence detection to quantify the dansylated Gal-Hyl.
4. Quantification:
-
Calculate the concentration of Gal-Hyl based on the peak area of the analyte compared to a standard curve of known concentrations.
Note: A detailed, standardized, step-by-step protocol for Gal-Hyl measurement is not widely available in the public domain. The above serves as a general outline based on published research.
Visualizing the Pathways and Processes
Bone Resorption and Collagen Degradation Pathway
The following diagram illustrates the key signaling pathways involved in osteoclast differentiation and the subsequent degradation of type I collagen, leading to the release of Gal-Hyl.
Caption: Signaling pathway of bone resorption.
Biomarker Validation Workflow
The validation of a biomarker is a multi-step process that ensures its clinical relevance and reliability.
Caption: Workflow for biomarker validation.
Limitations and Confounding Factors
While Gal-Hyl shows promise, several limitations and potential confounding factors need to be considered:
-
Lack of Specificity: Like other collagen-derived markers, Gal-Hyl is not exclusively derived from bone. Other tissues containing type I collagen could contribute to its circulating levels.
-
Renal Function: As Gal-Hyl is cleared by the kidneys, its levels can be affected by renal impairment, potentially leading to inaccurate interpretations of bone turnover.
-
Age and Growth: In children and adolescents, urinary Gal-Hyl excretion is significantly higher due to skeletal growth, making it a marker of growth in these populations rather than solely bone resorption.[6][7]
-
Limited Comparative Data: There is a notable lack of studies directly comparing the performance of Gal-Hyl with the current gold standard biomarkers, P1NP and CTX-1, in large, well-defined osteoporosis cohorts.
Conclusion
Galactosylhydroxylysine hydrochloride has demonstrated potential as a biomarker for bone resorption, with studies indicating its association with osteoporosis and fracture risk. Its performance, particularly in comparison to older markers like hydroxyproline, is encouraging. However, for Gal-Hyl to be considered a viable clinical tool for osteoporosis management, further validation is imperative. Specifically, large-scale clinical studies are needed to directly compare its diagnostic and prognostic utility against the internationally recognized reference markers, CTX-1 and P1NP. Additionally, the development and standardization of a robust and accessible assay methodology are crucial for its widespread adoption. Researchers and drug development professionals should consider these factors when evaluating the potential role of Gal-Hyl in their work.
References
- 1. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
- 3. nordicbioscience.com [nordicbioscience.com]
- 4. Integrated Biomarker Discovery Workflow-Bioinformatics to Clinical Validation | Elucidata [elucidata.io]
- 5. The Treatment and Monitoring of Osteoporosis using Bone Turnover Markers | Published in Orthopedic Reviews [orthopedicreviews.openmedicalpublishing.org]
- 6. Bone-resorption markers galactosyl hydroxylysine, pyridinium crosslinks, and hydroxyproline compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Galactosylhydroxylysine as a Biomarker for Bone Mineral Density: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Galactosylhydroxylysine (GHL) as a biomarker for bone mineral density (BMD). It synthesizes experimental data on the correlation between GHL and BMD, details the methodologies used in key studies, and compares GHL with other established bone turnover markers.
Introduction: The Role of GHL in Bone Metabolism
Galactosylhydroxylysine (GHL) is a post-translationally modified amino acid, primarily found in type I collagen, the main organic component of the bone matrix.[1] During bone resorption, osteoclasts break down the collagen matrix, releasing GHL and other collagen fragments into circulation.[1][2] These fragments are subsequently excreted in the urine.[3][4] Consequently, the levels of GHL in biological fluids are considered to reflect the rate of bone collagen degradation.[1]
While research has predominantly focused on urinary GHL as a noninvasive marker of bone resorption, some studies have explored serum GHL.[5][6] Serum-based markers are often preferred in clinical settings as they may exhibit lower within-subject variability and allow for direct comparison with serum-based bone formation markers.[6][7]
Biochemical Pathway: From Collagen to Circulating GHL
The release of GHL is a direct consequence of the physiological process of bone remodeling. The following diagram illustrates the key steps from collagen synthesis and modification to its eventual degradation and the release of GHL.
Comparative Analysis: GHL Correlation with Bone Mineral Density
The primary evidence linking GHL to bone health comes from studies correlating its urinary excretion with BMD. A significant inverse correlation has been established, where higher levels of urinary GHL are associated with lower bone mineral density, indicating increased bone resorption.[5]
| Study (Author, Year) | Sample Type | Population | Key Findings | Correlation Coefficient (r) | p-value |
| Moro L, et al. (1988)[5] | Urine | 59 women and 48 men (30-79 years) | Urinary GHL was inversely correlated with vertebral mineral density measured by QCT. | -0.74 | < 0.001 |
| Al-Dehaimi AW, et al. (1999)[6] | Serum & Urine | Women and pubertal girls | A strong positive correlation was found between serum free GHL and urine free GHL. | 0.84 | < 0.001 |
| Cascio VL, et al. (1999)[8] | Urine | 215 postmenopausal osteoporotic women | Urinary GHL was significantly higher in patients with a history of fragility fractures compared to those without. | N/A | < 0.001 |
Note: QCT = Quantitative Computed Tomography. Data directly correlating serum GHL with BMD is limited in the reviewed literature; however, the strong correlation between serum and urinary GHL suggests serum levels are also indicative of bone resorption rates.[6]
Comparison with Other Bone Turnover Markers
GHL is one of several biomarkers used to assess bone turnover. Its utility is often evaluated in comparison to other markers of bone resorption, such as deoxypyridinoline (B1589748) (DPD) and C-telopeptide (CTX).
| Marker | Origin | Sample Type | Key Advantages | Key Limitations |
| Galactosylhydroxylysine (GHL) | Type I collagen degradation[1] | Urine, Serum | Considered more specific to bone resorption than hydroxyproline; measurement can be done without preanalytical hydrolysis.[5][9] | HPLC-based analysis can be complex and less common than immunoassays.[4] |
| Deoxypyridinoline (DPD) | Collagen cross-link[9] | Urine | Specific marker for bone resorption as it is primarily found in bone and dentin.[9] | Excreted in free (40%) and peptide-bound (60%) forms, often requiring hydrolysis before analysis.[9] |
| C-telopeptide (CTX-I) | Type I collagen degradation[10] | Serum, Urine | Widely used with available automated immunoassays; sensitive to changes from antiresorptive therapy.[11][12] | Serum levels are affected by food intake, requiring fasting samples; exhibits diurnal variation.[12] |
| N-telopeptide (NTX-I) | Type I collagen degradation[9] | Urine | Stable in urine at room temperature; not affected by food intake.[9] | Primarily a urinary marker.[9] |
| Hydroxyproline (HYP) | Collagen degradation[9] | Urine | Historically used marker.[4] | Lacks specificity as it is derived from the breakdown of all collagen types and newly synthesized procollagen.[4][9] |
Experimental Methodologies
Accurate and reproducible measurement of GHL and BMD is critical for research and clinical applications. The diagram below outlines a typical workflow for studies investigating this correlation.
Measurement of Galactosylhydroxylysine (GHL)
The most cited method for quantifying GHL in serum or urine is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[5][6]
-
Sample Preparation (Serum):
-
Ultrafiltration: Serum samples are initially subjected to ultrafiltration to separate free GHL from protein-bound molecules.[6]
-
Dansylation: The ultrafiltrate containing free GHL is derivatized using dansyl chloride. This process attaches a fluorescent tag to the GHL molecule, enabling sensitive detection.[6]
-
-
Chromatographic Separation:
-
The dansylated sample is injected into a reversed-phase HPLC system.[6]
-
Separation is achieved on a C18 column using a specific gradient elution protocol, which allows GHL to be resolved from other amino acids and interfering compounds.
-
-
Detection and Quantification:
-
A fluorescence detector is used to monitor the column effluent.[6]
-
The concentration of GHL is determined by comparing the peak area of the sample to that of known standards. Results are often expressed in nmol/L for serum or normalized to creatinine (B1669602) excretion (mmol/mol creatinine) for urine.[6][8]
-
Measurement of Bone Mineral Density (BMD)
The gold standard for measuring BMD is Dual-energy X-ray Absorptiometry (DXA).[13]
-
Procedure: DXA utilizes two X-ray beams with different energy levels. The differential absorption of these beams by bone and soft tissue allows for the precise calculation of bone mineral content.
-
Measurement Sites: Standard anatomical sites for BMD assessment in osteoporosis studies include the lumbar spine (L1-L4) and the femoral neck.[13]
-
Data Output: BMD is expressed in grams per square centimeter (g/cm²). Results are often compared to a reference population to generate T-scores (comparison to young, healthy adults) and Z-scores (comparison to age-matched peers).[13]
Conclusion
The available evidence strongly supports a significant inverse correlation between urinary Galactosylhydroxylysine and bone mineral density, establishing it as a valuable marker of bone resorption.[5] While direct evidence linking serum GHL to BMD is less prevalent, the high correlation between serum and urinary GHL levels suggests that serum GHL also effectively reflects bone resorption activity.[6] Compared to other markers, GHL offers good specificity for bone collagen degradation.[9] However, its analysis via HPLC is more technically demanding than the widely available immunoassays for markers like CTX. For researchers in drug development and bone biology, GHL provides a reliable tool for assessing changes in bone resorption, particularly in studies evaluating the efficacy of antiresorptive therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RACGP - Bone turnover markers [racgp.org.au]
- 3. The glycosides of hydroxylysine are final products of collagen degradation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mednexus.org [mednexus.org]
- 5. Urinary beta-1-galactosyl-0-hydroxylysine (GH) as a marker of collagen turnover of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bone biomarker for the clinical assessment of osteoporosis: recent developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum markers of bone turnover in children and adolescents with classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Skeletal health in adult patients with classic galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and ELISA Methods for Galactosylhydroxylysine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Galactosylhydroxylysine (GHYL), a key biomarker for bone resorption. Detailed experimental protocols, comparative performance data, and visual workflows are presented to assist in selecting the most appropriate method for your research needs.
Method Comparison: HPLC vs. ELISA for GHYL Analysis
The quantification of GHYL in biological matrices, primarily urine, is essential for monitoring the progression of metabolic bone diseases and the efficacy of therapeutic interventions. Both HPLC and ELISA are powerful analytical techniques for this purpose, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is widely regarded as a reference method due to its high specificity and accuracy. It physically separates GHYL from other urinary components before detection, minimizing the risk of interference. However, HPLC methods are typically more labor-intensive, require sophisticated instrumentation, and have a lower sample throughput.
Enzyme-Linked Immunosorbent Assay (ELISA) offers a high-throughput and more user-friendly alternative. These assays are based on the specific recognition of GHYL by antibodies, enabling rapid analysis of a large number of samples simultaneously. While generally specific, the possibility of cross-reactivity with structurally related molecules exists.
Quantitative Performance Characteristics
The selection of an analytical method is often guided by its performance parameters. The following table summarizes the key validation data for HPLC and ELISA methods for GHYL quantification.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Chromatographic separation followed by detection (e.g., fluorescence). | Antigen-antibody recognition with enzymatic signal amplification. |
| Specificity | High. Capable of resolving GHYL from isomers and other interfering compounds. | Good. Potential for cross-reactivity with similar molecules should be assessed. |
| Linearity | Excellent over a broad dynamic range. | Good within the defined range of the standard curve. |
| Precision (Intra-assay CV) | Typically < 5% | Typically < 10%[1] |
| Precision (Inter-assay CV) | Typically < 10% | Typically < 15%[1] |
| Sensitivity (LOQ) | High. Can reach low pmol/mL levels.[2] | Good. Typically in the low µmol/L range.[1] |
| Accuracy (Recovery) | High (typically 90-110%). | Good (typically 80-120%). |
| Sample Throughput | Low to medium. | High. |
| Cost per Sample | Higher. | Lower. |
| Technical Expertise | High. Requires skilled operators. | Moderate. |
Detailed Experimental Protocols
HPLC Protocol for Galactosylhydroxylysine
This protocol outlines a reverse-phase HPLC method with pre-column derivatization for the quantification of GHYL in urine.
1. Sample Preparation:
-
Hydrolysis (Optional, for total GHYL): To measure total GHYL (free and peptide-bound), hydrolyze urine samples with 6M HCl at 110°C for 18-24 hours.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) and then equilibrate with deionized water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute GHYL with a suitable solvent, such as a methanol-water mixture.
-
-
Derivatization:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in a coupling buffer.
-
Add a derivatizing agent (e.g., dansyl chloride) to react with the amino group of GHYL, rendering it fluorescent. Incubate at an elevated temperature to ensure complete reaction.
-
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.8).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low to high concentration of mobile phase B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.
-
Quantification: Generate a standard curve from pure GHYL standards derivatized in the same manner as the samples.
ELISA Protocol for Galactosylhydroxylysine
This protocol describes a competitive ELISA, a common format for small molecules like GHYL.
1. Reagent Preparation:
-
Prepare wash buffers, standards, and samples according to the kit manufacturer's instructions.
-
Create a standard curve by performing serial dilutions of the GHYL standard.
2. Assay Procedure:
-
Add standards and samples to the wells of the microplate, which are pre-coated with an anti-GHYL antibody.
-
Add a known amount of enzyme-conjugated GHYL (e.g., HRP-GHYL) to each well.
-
Incubate for 1-2 hours at room temperature. During this time, the GHYL in the sample and the enzyme-conjugated GHYL compete for binding to the antibody on the plate.
-
Wash the plate multiple times to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The enzyme converts the substrate into a colored product.
-
Incubate for 15-30 minutes in the dark. The intensity of the color developed is inversely proportional to the concentration of GHYL in the sample.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the GHYL concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Methodologies
The following diagrams provide a visual representation of the experimental workflows and a decision-making guide.
Caption: A step-by-step workflow of the HPLC method for GHYL quantification.
Caption: The sequential workflow of the competitive ELISA method for GHYL analysis.
Caption: A flowchart to guide the selection of the most suitable method for GHYL analysis based on experimental needs.
References
inter-laboratory comparison of Galactosylhydroxylysine measurements
A Guide to the Inter-laboratory Comparison of Galactosylhydroxylysine (GHL) Measurement Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Galactosylhydroxylysine (GHL) is crucial for studying collagen metabolism, bone resorption, and various connective tissue disorders. This guide provides a comparative overview of the common analytical methods for GHL measurement, complete with performance data, experimental protocols, and visual diagrams to aid in methodological assessment and selection.
Introduction to Galactosylhydroxylysine (GHL)
Galactosylhydroxylysine is a post-translationally modified amino acid found predominantly in collagen.[1] Its formation is a key step in collagen biosynthesis, where galactose is attached to hydroxylysine residues. GHL is released into circulation during the degradation of collagen, making it a valuable biomarker for bone resorption and connective tissue turnover. The accurate measurement of GHL in biological matrices such as serum and urine is therefore of significant interest in both clinical and research settings.
Comparison of Analytical Methods for GHL Quantification
The following table summarizes the performance characteristics of the three primary methods used for the quantification of GHL: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS | ELISA (Commercial Kit) |
| Principle | Separation of derivatized GHL by HPLC followed by sensitive fluorescence detection. | Separation by LC coupled with highly specific mass-based detection and quantification. | Immunoassay based on the specific binding of an antibody to GHL. |
| Sample Type | Serum, Urine | Urine, other biological fluids | Serum, Plasma, Tissue Homogenates, Cell Culture Supernates |
| Precision | Serum: Within-run CV: 7%, Between-run CV: 14%[2] | High precision and reproducibility are characteristic of the method. | Intra-assay CV: < 15%, Inter-assay CV: < 15%[1] |
| Sensitivity | High sensitivity with fluorescence derivatization. | Generally offers the highest sensitivity and specificity. | Detection Range: 3.12 - 100 µmol/L, Sensitivity: 1.0 µmol/L[1] |
| Specificity | Good, but may be susceptible to interferences from other fluorescent compounds. | Excellent, based on mass-to-charge ratio and fragmentation patterns. | High, with no significant cross-reactivity reported for the commercial kit.[1] |
| Throughput | Moderate, requires derivatization and chromatographic separation. | High, with rapid analysis times and potential for automation. | High, suitable for analyzing a large number of samples in parallel. |
| Sample Prep | Requires ultrafiltration and derivatization.[2] | Minimal sample preparation, often just dilution.[3] | Minimal, direct use of serum/plasma or diluted homogenates. |
Experimental Protocols
The following sections provide an overview of the methodologies for each analytical technique. These protocols are based on published methods and may require optimization for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is based on the pre-column derivatization of GHL with a fluorescent tag, followed by separation and detection.
a. Sample Preparation (Serum)
-
Ultrafiltration: Centrifuge serum samples through a molecular weight cut-off filter (e.g., 10 kDa) to remove high molecular weight proteins.[2]
-
Derivatization: To the protein-free ultrafiltrate, add a fluorescent derivatizing agent (e.g., dansyl chloride). The reaction is typically carried out in an alkaline buffer and at an elevated temperature.
b. HPLC Analysis
-
Chromatographic System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Excite the fluorescent derivatives at their maximum excitation wavelength and measure the emission at the corresponding maximum emission wavelength.
-
Quantification: Create a standard curve using known concentrations of GHL and use it to determine the concentration in the unknown samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of GHL with minimal sample preparation.
a. Sample Preparation (Urine)
-
Dilution: Dilute urine samples with an appropriate buffer or mobile phase.[3]
-
Internal Standard: Add a stable isotope-labeled internal standard of GHL to the diluted sample to account for matrix effects and instrument variability.
b. LC-MS/MS Analysis
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for rapid and efficient separation.
-
Column: A reversed-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both GHL and its internal standard.
-
Quantification: Calculate the ratio of the peak area of GHL to the peak area of the internal standard and determine the concentration from a calibration curve prepared in a similar matrix.
Enzyme-Linked Immunosorbent Assay (ELISA)
Commercial ELISA kits provide a convenient and high-throughput method for GHL measurement. The following protocol is a general representation of a sandwich ELISA.
a. Assay Principle This assay is based on the sandwich ELISA technique. A microtiter plate is pre-coated with an antibody specific to GHL. Standards and samples are added to the wells, and any GHL present is bound by the immobilized antibody. After washing, a biotin-conjugated antibody specific for GHL is added. Following another wash, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added. A substrate solution is then added, and the color development is proportional to the amount of GHL bound.
b. Brief Protocol (Based on MyBioSource Kit MBS109316)
-
Prepare standards and samples as instructed in the kit manual.
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate as specified in the manual.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection reagent (biotin-conjugated antibody).
-
Incubate and wash the wells.
-
Add the HRP-conjugate.
-
Incubate and wash the wells.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at the specified wavelength using a microplate reader.
-
Calculate the GHL concentration based on the standard curve.
Mandatory Visualizations
Signaling Pathway: Post-Translational Modification of Lysine to Galactosylhydroxylysine
Caption: Biosynthesis and degradation pathway leading to circulating Galactosylhydroxylysine (GHL).
Experimental Workflow: Comparison of GHL Measurement Methods
Caption: Comparative experimental workflows for the quantification of GHL.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker. | Semantic Scholar [semanticscholar.org]
Monitoring Galactosylhydroxylysine in Response to Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of longitudinal studies monitoring Galactosylhydroxylysine (GHL), a key biomarker of bone resorption, in response to therapeutic interventions. The data presented here is intended to assist researchers and clinicians in evaluating the efficacy of different treatments for diseases characterized by high bone turnover, such as Paget's disease of bone.
Comparison of Therapies on Galactosylhydroxylysine Levels
The following table summarizes the quantitative data from longitudinal studies on the effects of different bisphosphonate therapies on GHL levels. Due to a lack of head-to-head trials, the data is compiled from separate studies.
| Therapy | Disease | Patient Population | Duration of Study | Analyte | Baseline GHL Levels (mean ± SE) | Post-treatment GHL Levels (mean ± SE) | Percentage Change | Other Bone Turnover Markers Measured | Citation |
| Pamidronate | Paget's Disease of Bone | 15 patients with extensive disease refractory to conventional therapy | 1 year | Urinary GHL/creatinine ratio (GHL) | Not specified | Not specified | Not specified, but noted as a quantitative marker of disease activity | Urinary hydroxyproline (B1673980)/creatinine, Deoxypyridinoline (B1589748)/creatinine, Bone isoenzyme of serum alkaline phosphatase | [1] |
| Etidronate | Mild Paget's Disease of Bone | 14 patients | 6 months | Serum free GHL | 110.1 ± 6.7 nmol/L | Not specified | -36% (SE = 3.8%) | Urinary GHL, Serum tartrate-resistant acid phosphatase (TRAcP), Serum C-terminal telopeptide of collagen I (ICTP), Urinary deoxypyridinoline (Dpd), Urinary pyridinoline | [2][3] |
| Etidronate | Paget's Disease of Bone | Not specified | 6 months | Urinary GHL | Not specified | Not specified | -41% | Serum GHL | [2] |
Note: The studies on pamidronate did not provide specific quantitative data on the percentage change of GHL but established it as a marker for monitoring therapy. The etidronate study provided a clear percentage reduction in serum GHL. While both are bisphosphonates, a direct comparison of potency on GHL reduction cannot be made from the available data.
Experimental Protocols
The primary method for the quantification of Galactosylhydroxylysine in the cited studies is High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Protocol for Serum Free Galactosylhydroxylysine Measurement[2][3]
This method involves the preliminary ultrafiltration of serum, followed by dansylation, and separation by reversed-phase HPLC with fluorescence detection.
1. Sample Preparation:
-
Serum samples are subjected to ultrafiltration to separate free GHL from protein-bound molecules.
2. Derivatization (Dansylation):
-
The ultrafiltrate containing free GHL is derivatized with dansyl chloride. This step is crucial for rendering the GHL molecule fluorescent, allowing for sensitive detection.
3. HPLC Separation:
-
Column: Reversed-phase HPLC column.
-
Detection: Fluorescence detector.
-
Retention Time: The dansylated GHL has a retention time of approximately 36 minutes under the specified chromatographic conditions.
4. Quantification:
-
The concentration of GHL is determined by comparing the peak area of the sample to that of a known concentration of a GHL calibrator.
Analytical Performance:
-
Within-run Coefficient of Variation (CV): 7%
-
Between-run CV: 14% (at a mean concentration of 48 nmol/L)
Protocol for Urinary Galactosylhydroxylysine Measurement[1]
While a detailed step-by-step protocol for urinary GHL was not provided in the search results, the methodology is also based on HPLC with fluorescence detection. The assay for urinary GHL is noted to be easier, faster, and less costly than that for hydroxyproline or deoxypyridinoline and can be readily standardized.
Visualizations
Signaling Pathway and Therapeutic Intervention
The following diagram illustrates the pathway of collagen degradation and the mechanism of action of bisphosphonates, which ultimately affects the levels of GHL.
Experimental Workflow for GHL Monitoring
This diagram outlines the general workflow for a longitudinal study monitoring GHL in response to therapy.
References
A Comparative Guide to Bone Resorption Markers: Galactosyl-hydroxylysine (GHL) vs. C-terminal Telopeptide (CTX)
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of bone metabolism research and the development of therapeutics for bone disorders, the accurate assessment of bone resorption is paramount. Bone turnover markers (BTMs) have emerged as invaluable non-invasive tools for this purpose. This guide provides a comprehensive comparison of two key bone resorption markers: Galactosyl-hydroxylysine (GHL) and C-terminal telopeptide of type I collagen (CTX). This comparison is based on available experimental data to assist researchers and drug development professionals in selecting the most appropriate marker for their specific needs.
Introduction to GHL and CTX
Galactosyl-hydroxylysine (GHL) is a post-translationally modified amino acid unique to collagen and is released into circulation during the degradation of bone matrix.[1][2] As a component of the collagen molecule itself, its presence in serum or urine is indicative of collagen breakdown.[1][3] GHL is considered a marker of bone resorption and has also been investigated as a potential indicator of bone quality.[4]
C-terminal telopeptide of type I collagen (CTX) is a peptide fragment derived from the C-terminus of type I collagen, the most abundant protein in bone.[5][6] Specifically, the α-chain of type I collagen is cleaved by the enzyme cathepsin K, which is highly expressed by osteoclasts, the primary cells responsible for bone resorption.[7][8] This makes serum CTX a highly specific marker for osteoclast activity and bone resorption. The International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) have recommended serum CTX as the reference marker for bone resorption in clinical studies.[7][8]
Performance Comparison
While both GHL and CTX are markers of bone resorption, direct head-to-head comparative studies, particularly in large-scale osteoporosis trials, are limited. The following table summarizes the available quantitative data for each marker. It is important to note that the majority of the data for each marker comes from separate studies, which may have different patient populations and methodologies.
| Feature | Galactosyl-hydroxylysine (GHL) | C-terminal telopeptide (CTX) | Direct Comparison Data |
| Matrix | Serum, Urine | Serum, Urine | No direct comparative studies on matrix preference were found. |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with fluorescence detection | Enzyme-Linked Immunosorbent Assay (ELISA), Automated Immunoassays | Different analytical platforms. |
| Response to Antiresorptive Therapy | A study in 14 patients with mild Paget's disease treated with an oral bisphosphonate showed a 36% (SE=4%) decrease in serum GHL.[9] | In the same study on Paget's disease, serum CTX decreased by 19% (SE=8%).[9] In a study on postmenopausal women treated with denosumab, CTX levels decreased to below the premenopausal reference interval in all subjects one month after injection.[10] A meta-analysis has shown that serum CTX demonstrates a markedly superior dynamic response to antiresorptive therapy compared to urinary hydroxyproline (B1673980).[11][12] | In patients with mild Paget's disease, the decrease in serum GHL was significantly greater than that of serum CTX (p < 0.001).[9] |
| Correlation with Bone Mineral Density (BMD) | Limited direct data available. | A meta-analysis showed that changes in serum CTX were negatively correlated with changes in total hip BMD after 36 months of denosumab treatment (r = -0.44, p < 0.001).[13] Another study in postmenopausal women showed a significant negative correlation between BMD and serum CTX levels.[14][15] | No direct comparative studies on the correlation with BMD were found. |
| Fracture Risk Prediction | In a study of postmenopausal women with osteoporosis, urinary GHL was significantly higher in the group with a history of fracture compared to the fracture-free group (1.35 ± 0.82 vs. 1.03 ± <0.48 mmol/mol creatinine, p < 0.001).[4] This study suggests GHL may be a marker of bone quality.[4] | A retrospective study on older women with osteoporosis found that β-CTX was significantly correlated with the occurrence of osteoporotic fractures (OR = 7.572).[16] However, other studies have found no significant association between serum CTX levels and hip fracture risk in postmenopausal women.[17] | No direct comparative studies on fracture risk prediction were found. |
| Sensitivity and Specificity | One study comparing four bone resorption markers found that in a group with mildly increased bone resorption (postmenopausal osteoporotic women), GHL showed a higher discrimination power and accuracy than hydroxyproline.[18] | Serum CTX has shown high sensitivity and specificity for detecting increased bone resorption.[19] | No direct comparative studies on sensitivity and specificity for osteoporosis were found. |
Experimental Protocols
Measurement of Galactosyl-hydroxylysine (GHL) by HPLC
This protocol is based on the method described for the measurement of free GHL in serum and urine.[3][20]
1. Sample Preparation (Urine): a. Collect a second morning void urine sample. b. Acidify the urine to pH 1-2 with concentrated HCl. c. Perform a solid-phase extraction to purify the sample.[20]
2. Sample Preparation (Serum): a. Collect blood and separate serum. b. Perform preliminary ultrafiltration of the serum to separate free GHL.[3]
3. Dansylation: a. To the prepared sample (or standard), add an equal volume of 200 mmol/L sodium bicarbonate buffer, pH 9.5. b. Add dansyl chloride solution (1 g/L in acetone). c. Incubate at 60 °C for 30 minutes in the dark. d. Add 1 mol/L NaOH to stop the reaction. e. Incubate at 60 °C for 15 minutes to hydrolyze excess dansyl chloride. f. Neutralize with 1 mol/L HCl.
4. HPLC Analysis: a. Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (B52724) in a phosphate (B84403) buffer. c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation at 340 nm and emission at 540 nm. e. Quantification: Calculate the concentration of GHL by comparing the peak area to that of a standard curve prepared with known concentrations of GHL.
Measurement of C-terminal Telopeptide (CTX) by ELISA
This protocol is a general guideline based on commercially available sandwich ELISA kits.[5][20][21][22][23]
1. Reagent and Sample Preparation: a. Bring all reagents and samples to room temperature before use. b. Reconstitute standards and prepare serial dilutions as per the kit instructions. c. Prepare wash buffer and other reagents as directed. d. Serum samples should be collected from fasting individuals in the morning to minimize circadian variation.[5] Allow blood to clot and centrifuge to obtain serum. Samples can be stored at -20°C or -80°C.[21]
2. Assay Procedure: a. Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-pre-coated microplate. b. Incubate for 90 minutes at 37°C.[21] c. Aspirate the liquid from each well and wash the plate three times with wash buffer. d. Add 100 µL of Biotinylated Detection Antibody to each well. e. Incubate for 1 hour at 37°C.[21] f. Aspirate and wash the plate three times. g. Add 100 µL of HRP Conjugate to each well. h. Incubate for 30 minutes at 37°C.[21] i. Aspirate and wash the plate five times. j. Add 90 µL of Substrate Reagent to each well. k. Incubate for 15 minutes at 37°C in the dark.[21] l. Add 50 µL of Stop Solution to each well. m. Read the absorbance at 450 nm immediately using a microplate reader.
3. Calculation of Results: a. Create a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of CTX in the samples by interpolating their absorbance values on the standard curve.
Visualizing the Pathways and Workflows
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Biochemical pathway of GHL and CTX release during bone resorption.
Caption: Experimental workflow for GHL measurement by HPLC.
Caption: Experimental workflow for CTX measurement by ELISA.
Conclusion
Both Galactosyl-hydroxylysine (GHL) and C-terminal telopeptide (CTX) serve as valuable biomarkers for assessing bone resorption. CTX is a well-established, specific, and widely used marker, particularly in the context of osteoporosis management, with standardized and automated assays readily available. Its responsiveness to antiresorptive therapies is well-documented.
GHL, while requiring a more complex analytical method (HPLC), shows promise as a sensitive marker of bone resorption and may offer additional insights into bone quality. The limited number of direct comparative studies, however, makes it challenging to definitively position GHL against CTX in terms of overall clinical utility for osteoporosis.
For researchers and drug development professionals, the choice between GHL and CTX will depend on the specific research question, the available resources, and the need for a highly specific and standardized marker (CTX) versus a potentially more sensitive or quality-related marker that requires more specialized analysis (GHL). Further head-to-head comparative studies are warranted to fully elucidate the relative strengths and weaknesses of these two important bone resorption markers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The glycosides of hydroxylysine are final products of collagen degradation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abscience.com.tw [abscience.com.tw]
- 6. openworks.mdanderson.org [openworks.mdanderson.org]
- 7. Bone biomarker for the clinical assessment of osteoporosis: recent developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jag.journalagent.com [jag.journalagent.com]
- 9. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography for the quantitative determination of the urinary metabolites of toluene, xylene, and styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioscmed.com [bioscmed.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. The Changes of CTX, DPD, Osteocalcin, and Bone Mineral Density During the Postmenopausal Period - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Changes of CTX, DPD, Osteocalcin, and Bone Mineral Density During the Postmenopausal Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bone Turnover Markers and Bone Mineral Density to Predict Osteoporotic Fractures in Older Women: A Retrospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative analysis of bone turnover markers in bone marrow and peripheral blood: implications for osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bone-resorption markers galactosyl hydroxylysine, pyridinium crosslinks, and hydroxyproline compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing the clinical utility of serum CTX in postmenopausal osteoporosis and its use in predicting risk of osteonecrosis of the jaw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ibl-international.com [ibl-international.com]
- 21. resources.bio-techne.com [resources.bio-techne.com]
- 22. chondrex.com [chondrex.com]
- 23. cosmobiousa.com [cosmobiousa.com]
Safety Operating Guide
Proper Disposal of Galactosylhydroxylysine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Galactosylhydroxylysine hydrochloride, a component of bone collagen used in metabolic research.
Immediate Safety and Handling
Before handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing and wash before reuse. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. |
| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound and its containers.
-
Decontamination of Empty Containers:
-
Thoroughly rinse the empty container with a suitable solvent (e.g., water) three times.
-
Collect the rinsate for disposal as chemical waste.
-
After triple rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
-
Disposal of Unused or Waste Material:
-
Small Quantities: For small amounts of unused this compound, dissolve the material in a combustible solvent (e.g., alcohol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Large Quantities: For larger quantities, or if incineration is not available, the waste should be disposed of by a licensed professional waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash without proper deactivation or containment.
-
-
Compliance with Local Regulations:
-
Always consult and adhere to your institution's specific waste disposal guidelines and local, state, and federal regulations.
-
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below for reference.
| Property | Value |
| Molecular Formula | C₁₂H₂₅ClN₂O₈[1] |
| Molecular Weight | 360.79 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO[1] |
| Storage | Store at -20°C, protected from light and stored under nitrogen[1] |
Experimental Workflow: Disposal of this compound
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Galactosylhydroxylysine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Galactosylhydroxylysine hydrochloride. Adherence to these procedures is essential for maintaining a safe laboratory environment. While this compound is not classified as a hazardous substance, proper laboratory practices should always be observed.
I. Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] Depending on the scale of the work and the potential for aerosolization, additional PPE may be necessary.
| Equipment | Specification | Purpose |
| Eye and Face Protection | Safety glasses with side shields (minimum) or chemical splash goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If significant dust is generated, a particulate filter respirator (e.g., N95) may be used. | Prevents inhalation of fine powder. |
II. Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Ventilation: Conduct all weighing and initial dilutions in a well-ventilated area. A chemical fume hood is recommended if the substance is handled in larger quantities or if there is a potential for dust generation.
-
Surface Preparation: Ensure the weighing area is clean and free of contaminants. Use a disposable weighing paper or boat.
-
Handling: Use a clean spatula to transfer the powder. Avoid creating dust clouds.
2. Dissolution:
-
Solvent: this compound is soluble in water and DMSO.
-
Procedure: Slowly add the powder to the solvent while gently stirring to avoid splashing. If using an ultrasonic bath for dissolution, ensure the container is properly sealed.
3. Use in Experiments:
-
Follow standard laboratory protocols for your specific application.
-
Always handle solutions containing this compound with the same level of care as the solid form.
4. Storage:
-
Solid Form: Store in a tightly sealed container in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration at -20°C and protection from light.[4]
-
Solutions: Store solutions in clearly labeled, sealed containers. For long-term stability, storage at -20°C or -80°C may be required, depending on the solvent.[4]
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the procedural steps for safely handling this compound from preparation to disposal.
III. Disposal Plan
As this compound is not considered a hazardous chemical, disposal is straightforward but must be done responsibly to avoid environmental contamination.
1. Solid Waste:
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., water) three times. The rinsate can be disposed of down the drain. Deface the label of the empty container before disposing of it in the regular trash.
-
Contaminated Materials: Disposable items such as weighing paper, gloves, and paper towels that are contaminated with this compound can be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.
2. Liquid Waste:
-
Aqueous Solutions: Small quantities of aqueous solutions can typically be disposed of down the drain with copious amounts of water. Check with your institution's environmental health and safety (EHS) office for specific guidelines on aqueous waste disposal.
-
Solutions in Organic Solvents: If dissolved in a hazardous solvent (e.g., DMSO), the waste must be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS program.
Decision Tree for Disposal of this compound
Caption: A logical diagram to guide the proper disposal of waste containing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
